molecular formula C13H25N3O4S2 B15621694 Azidoethyl-SS-PEG2-Boc

Azidoethyl-SS-PEG2-Boc

Cat. No.: B15621694
M. Wt: 351.5 g/mol
InChI Key: HWZBIMRMCUSFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azidoethyl-SS-PEG2-Boc is a useful research compound. Its molecular formula is C13H25N3O4S2 and its molecular weight is 351.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-[2-[2-(2-azidoethyldisulfanyl)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O4S2/c1-13(2,3)20-12(17)4-6-18-7-8-19-9-11-22-21-10-5-15-16-14/h4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZBIMRMCUSFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCSSCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azidoethyl-SS-PEG2-Boc: Structure, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterobifunctional linker, Azidoethyl-SS-PEG2-Boc. This molecule is of significant interest to researchers in the field of targeted protein degradation, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details the chemical structure, physicochemical properties, a proposed synthetic pathway, and detailed experimental protocols for its application in bioconjugation. Furthermore, it presents this information in a clear and accessible format, including structured data tables and diagrams, to facilitate its use in a laboratory setting.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are a novel therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical element in PROTAC design, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for efficient protein degradation.

This compound is a versatile linker that incorporates several key features beneficial for PROTAC development. The azido (B1232118) group allows for efficient and specific conjugation to alkyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction. The disulfide (-SS-) bond introduces a bioreducible element, enabling the potential for intracellular cleavage of the PROTAC. The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and provides flexibility. Finally, the Boc (tert-butyloxycarbonyl) protecting group allows for orthogonal deprotection and subsequent functionalization of the terminal amine.

Structure and Physicochemical Properties

The chemical structure of this compound is characterized by four key functional components: an azidoethyl group, a disulfide bond, a diethylene glycol (PEG2) spacer, and a Boc-protected amine.

PropertyValue
Molecular Formula C13H25N3O4S2
Molecular Weight 351.49 g/mol
CAS Number 2144777-83-1
Appearance Colorless to light yellow oil or solid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF, Dichloromethane
Storage Store at -20°C, keep in dry and avoid sunlight[1][2]

Synthesis of this compound

Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of Boc-NH-PEG2-SH cluster_1 Step 2: Synthesis of 2-Azidoethyl-2-pyridyldithio Ether cluster_2 Step 3: Final Assembly A Boc-NH-PEG2-OH B Mesyl Chloride, Triethylamine A->B Mesylation C Boc-NH-PEG2-OMs B->C D Potassium Thioacetate C->D Thioacetylation E Boc-NH-PEG2-SAc D->E F Hydrolysis (e.g., HCl) E->F Thiol deprotection G Boc-NH-PEG2-SH F->G G_ref Boc-NH-PEG2-SH H 2-Mercaptoethanol I Aldrithiol-2 H->I Disulfide formation J 2-(2-pyridyldithio)ethanol I->J K Mesyl Chloride, Triethylamine J->K Mesylation L 2-(2-pyridyldithio)ethyl Mesylate K->L M Sodium Azide L->M Azidation N 2-Azidoethyl-2-pyridyldithio Ether M->N N_ref 2-Azidoethyl-2-pyridyldithio Ether G_ref->N_ref Disulfide Exchange O This compound N_ref->O G A Alkyne-functionalized POI Ligand C CuAAC Reaction A->C B This compound B->C D POI Ligand-Linker Conjugate (Boc-protected) C->D E Boc Deprotection (TFA) D->E F POI Ligand-Linker Conjugate (Amine-terminated) E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G Carboxylic Acid-functionalized E3 Ligase Ligand G->H I Final PROTAC Molecule H->I

References

An In-depth Technical Guide to the Chemical Properties of Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-PEG2-Boc is a heterobifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates three key functional moieties: a terminal azide (B81097) group for bioorthogonal "click" chemistry, a central disulfide bond susceptible to cleavage in a reducing environment, and a tert-butyloxycarbonyl (Boc) protected amine. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and provides flexibility. This guide details the chemical properties, reactivity, and experimental protocols associated with this compound, providing a comprehensive resource for its application in research and development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C13H25N3O4S2[1][2][3]
Molecular Weight 351.49 g/mol [2][3]
CAS Number 2144777-83-1[2][3]
Appearance White to off-white solid or oilInferred from similar compounds
Storage Conditions Store at -20°C or 2-8°C, sealed and dry[1][4]

Solubility and Stability

The solubility and stability of this compound are critical considerations for its use in various experimental conditions, particularly in aqueous buffers for biological applications.

SolventSolubilityNotes
Water Sparingly solubleThe PEG spacer enhances aqueous solubility, but the organic nature of the rest of the molecule limits high concentration solubility.
Polar Organic Solvents (DMSO, DMF, Dichloromethane) SolubleThese solvents are recommended for preparing stock solutions.[5]
Alcohols (Methanol, Ethanol) SolubleCan be used for dissolution, potentially with gentle heating.[5]

The stability of this compound is dependent on the integrity of its functional groups under different conditions.

ConditionStability Profile
pH Stable at neutral pH (around 7). The disulfide bond is stable in the slightly basic conditions (pH 7-9) often used for bioconjugation.[6] Strong acidic conditions will lead to the deprotection of the Boc group.[7]
Temperature Should be stored at recommended low temperatures (-20°C or 2-8°C) to prevent degradation.[1][4] The azide group can be thermally labile at elevated temperatures.
Reducing Agents The disulfide bond is readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) and glutathione (B108866) (GSH).[8][9]

Reactivity and Functional Groups

This compound possesses three distinct functional groups that can be selectively addressed in synthetic and bioconjugation strategies.

Azide Group and Click Chemistry

The terminal azide (N3) group allows for highly specific and efficient conjugation to alkyne-containing molecules via 1,3-dipolar cycloaddition, a cornerstone of "click chemistry".[10] This reaction can be performed under two main conditions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction joins the azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. The reaction is typically catalyzed by a Cu(I) source, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate (B8700270).[11]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to react with the azide. The ring strain of the alkyne component accelerates the reaction without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[3]

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Azidoethyl_SS_PEG2_Boc This compound (R-N3) Triazole Stable Triazole Linkage (R-Triazole-R') Azidoethyl_SS_PEG2_Boc->Triazole Click Chemistry Alkyne Alkyne-containing Molecule (R'-C≡CH) Alkyne->Triazole Catalyst Cu(I) or Strained Alkyne (DBCO/BCN) Catalyst->Triazole

Click Chemistry Reaction Workflow.
Disulfide Bond and Reductive Cleavage

The disulfide (S-S) bond is a key feature for applications requiring cleavable linkers. It is stable under physiological conditions found in the bloodstream but is readily reduced and cleaved in the presence of reducing agents.[8] This is particularly relevant in intracellular environments where the concentration of glutathione (GSH), a natural reductant, is significantly higher than in the extracellular space.[12] This differential stability allows for the targeted release of conjugated molecules inside cells. Dithiothreitol (DTT) is another common laboratory reagent used to cleave disulfide bonds.[8]

G cluster_process Disulfide Bond Cleavage Start This compound (R-S-S-R') Reducing_Agent Reducing Agent (e.g., GSH, DTT) Start->Reducing_Agent Introduction to Reducing Environment Cleaved_Products Cleaved Thiol Products (R-SH + R'-SH) Reducing_Agent->Cleaved_Products Reductive Cleavage

Reductive Cleavage of the Disulfide Bond.
Boc-Protected Amine and Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable to a wide range of reaction conditions, including those used for click chemistry and disulfide reduction.[13] The Boc group can be efficiently removed under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal a primary amine.[7][14] This primary amine can then be used for subsequent conjugation reactions, such as amide bond formation with carboxylic acids. The pKa of a Boc-protected amine is estimated to be around 24, indicating its very weak acidity.[15]

G cluster_process Boc Deprotection Boc_Protected This compound (R-NHBoc) Acid Strong Acid (e.g., TFA, HCl) Boc_Protected->Acid Acid Treatment Deprotected_Amine Primary Amine (R-NH3+) Acid->Deprotected_Amine Byproducts Byproducts (Isobutylene + CO2) Acid->Byproducts

Acid-Catalyzed Boc Deprotection.

Application in PROTAC Development

This compound is a valuable tool in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker component of a PROTAC is crucial for its efficacy.

The workflow for developing a PROTAC using this compound can be conceptualized as follows:

G cluster_synthesis PROTAC Synthesis cluster_degradation Protein Degradation POI_Ligand POI Ligand with Alkyne PROTAC_Intermediate PROTAC Intermediate POI_Ligand->PROTAC_Intermediate 1. Click Chemistry E3_Ligand E3 Ligase Ligand with Amine Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Linker This compound Linker->PROTAC_Intermediate PROTAC_Intermediate->Final_PROTAC 2. Boc Deprotection 3. Amide Coupling Ternary_Complex Ternary Complex (POI-PROTAC-E3) Final_PROTAC->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

PROTAC Synthesis and Mechanism of Action Workflow.

Experimental Protocols

The following are general protocols for the key reactions involving this compound. Optimization may be required for specific substrates and applications.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand

  • Solvent (e.g., DMSO, DMF, t-butanol/water mixture)

Procedure:

  • Dissolve this compound (1 equivalent) and the alkyne-containing molecule (1-1.2 equivalents) in the chosen solvent.

  • In a separate vial, prepare a fresh stock solution of the copper catalyst. For example, mix a solution of CuSO4 with a solution of the ligand (e.g., TBTA or THPTA).

  • Add the copper catalyst solution to the reaction mixture.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the click reaction.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, the product can be purified by standard methods such as chromatography.

Disulfide Bond Cleavage with DTT

Materials:

  • Disulfide-containing molecule (e.g., a conjugate of this compound)

  • Dithiothreitol (DTT)

  • Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

Procedure:

  • Dissolve the disulfide-containing molecule in the buffer to a desired concentration.

  • Prepare a stock solution of DTT in water (e.g., 1 M). It is recommended to prepare this solution fresh.

  • Add the DTT stock solution to the solution of the disulfide-containing molecule to a final concentration of 10-100 mM.[16]

  • Incubate the reaction mixture at room temperature or 37°C for 30 minutes to 2 hours. The reaction time may need to be optimized.

  • Monitor the cleavage by an appropriate analytical method (e.g., HPLC, mass spectrometry).

Boc Deprotection with TFA

Materials:

  • Boc-protected compound (e.g., this compound or a conjugate thereof)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) as a solvent

  • (Optional) Scavenger such as triisopropylsilane (B1312306) (TIS) to prevent side reactions of the tert-butyl cation.

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution (typically 20-50% v/v). If using a scavenger, add it at this stage.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The resulting deprotected amine will be in the form of a TFA salt. It can be used directly in the next step or neutralized with a base to obtain the free amine.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and drug development. Its unique combination of an azide for click chemistry, a cleavable disulfide bond, and a protected amine allows for a wide range of applications in creating complex bioconjugates and advanced therapeutic agents like PROTACs. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for its successful implementation in innovative research endeavors.

References

The Pivotal Role of the PEG2 Spacer in Enhancing the Solubility of Azidoethyl-SS-PEG2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the two-unit polyethylene (B3416737) glycol (PEG2) spacer in the bifunctional linker, Azidoethyl-SS-PEG2-Boc. The inclusion of this short, hydrophilic spacer is a critical design element aimed at improving the aqueous solubility of the molecule, a crucial factor for its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugation applications. This guide will delve into the physicochemical principles underlying this solubility enhancement, present relevant data, and provide detailed experimental protocols for solubility determination.

The Challenge of Solubility in Bifunctional Linkers

Bifunctional linkers, such as this compound, are essential components in the construction of PROTACs. These large, often hydrophobic molecules frequently exhibit poor aqueous solubility, which can significantly impede their handling, formulation, and ultimately, their biological activity.[1][2][3] The inherent hydrophobicity of many organic moieties within these linkers necessitates the incorporation of solubility-enhancing features to ensure their effective use in drug discovery and development.

The PEG2 Spacer: A Strategic Insertion for Enhanced Hydrophilicity

The this compound linker incorporates a discrete, two-unit polyethylene glycol (PEG2) spacer. PEG is a well-established polymer known for its hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic and pharmacodynamic properties of conjugated molecules.[4][5][6] The repeating ethylene (B1197577) glycol units [-CH2-CH2-O-] in the PEG chain are responsible for its water-loving nature, as the ether oxygens can form hydrogen bonds with water molecules.[5]

The inclusion of even a short PEG2 spacer has a significant impact on the overall physicochemical profile of the Azidoethyl-SS-Boc backbone. It introduces a polar, flexible region into the molecule, which helps to disrupt the hydrophobic interactions that can lead to aggregation and poor solubility in aqueous media. While longer PEG chains generally impart greater solubility, the use of a short PEG2 spacer represents a strategic balance, enhancing hydrophilicity without excessively increasing the molecular weight or altering the desired spacing and conformational properties of the linker.[7]

Illustrative Impact of PEG2 Spacer on Molecular Properties and Solubility

The following diagram illustrates the structural difference between a hypothetical Azidoethyl-SS-Boc molecule and the PEGylated version, highlighting the introduction of the hydrophilic PEG2 spacer.

G cluster_0 Azidoethyl-SS-Boc (Hypothetical) cluster_1 This compound cluster_2 Impact on Solubility a Azidoethyl-SS-Boc Structure b Predominantly Hydrophobic e Lower Aqueous Solubility b->e Leads to c This compound Structure d Introduction of Hydrophilic PEG2 Spacer f Enhanced Aqueous Solubility d->f Leads to

Figure 1. Conceptual diagram illustrating the impact of the PEG2 spacer on the hydrophilicity and solubility of the Azidoethyl-SS-Boc core structure.

Quantitative Data on Solubility Enhancement

CompoundPEG SpacerExpected Aqueous SolubilityRationale
Azidoethyl-SS-Boc (Hypothetical)NoneLowerThe molecule is more hydrophobic due to the absence of the polar ethylene glycol units.
This compound-(CH2CH2O)2-HigherThe hydrophilic PEG2 spacer increases the overall polarity of the molecule, leading to improved interaction with water.[5]

Experimental Protocol for Determining Aqueous Solubility

To empirically determine the solubility of this compound, a robust and well-controlled experimental protocol is essential. The following is a detailed methodology based on the widely accepted shake-flask method, which can be adapted for this specific compound.

Objective: To determine the aqueous solubility of this compound in a buffered solution at a controlled temperature.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution with PBS to create a series of standard solutions with known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of this compound to a known volume of PBS (e.g., 1 mL) in a sealed vial. The excess solid is crucial to ensure that a saturated solution is formed.

    • Prepare at least three replicate samples.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Shake the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

  • Phase Separation:

    • After equilibration, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully collect the supernatant, ensuring that no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

    • Dilute the filtered supernatant with PBS to a concentration that falls within the range of the standard calibration curve.

    • Transfer the diluted samples to autosampler vials for HPLC analysis.

  • HPLC Analysis:

    • Inject the standard solutions and the prepared samples into the HPLC system.

    • Analyze the samples under predetermined chromatographic conditions (mobile phase, flow rate, column temperature, and detection wavelength).

    • Record the peak area corresponding to this compound for each standard and sample.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the aqueous solubility of the compound under the tested conditions.

Experimental Workflow for Solubility Determination

G start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Saturated Samples in PBS start->prep_samples hplc Analyze by HPLC prep_standards->hplc equilibrate Equilibrate at Controlled Temperature prep_samples->equilibrate centrifuge Centrifuge to Pellet Solid equilibrate->centrifuge filter Filter Supernatant centrifuge->filter filter->hplc analyze_data Analyze Data and Determine Solubility hplc->analyze_data end End analyze_data->end

Figure 2. A streamlined workflow for the experimental determination of the aqueous solubility of this compound.

Application in PROTAC Synthesis and Action

The enhanced solubility of this compound is a significant advantage in its primary application: the synthesis of PROTACs. A more soluble linker facilitates easier handling during the multi-step synthesis of the final PROTAC molecule. Furthermore, the overall solubility of the resulting PROTAC is often improved, which is a critical factor for its cell permeability and bioavailability.[1][3][5]

Logical Workflow of PROTAC Synthesis and Mechanism of Action

G cluster_0 PROTAC Synthesis cluster_1 PROTAC Mechanism of Action linker This compound (Soluble Linker) protac Synthesized PROTAC linker->protac warhead Warhead Ligand (Binds Target Protein) warhead->protac e3_ligand E3 Ligase Ligand e3_ligand->protac ternary_complex Formation of Ternary Complex (Target-PROTAC-E3 Ligase) protac->ternary_complex ubiquitination Ubiquitination of Target Protein ternary_complex->ubiquitination degradation Proteasomal Degradation of Target Protein ubiquitination->degradation

References

Azidoethyl-SS-PEG2-Boc: A Technical Guide to a Cleavable PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive introduction to Azidoethyl-SS-PEG2-Boc, a heterobifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its strategic role in PROTAC design, detailed protocols for its application, and a framework for evaluating the resulting protein degraders.

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to hijack the body's own cellular machinery for protein disposal—the Ubiquitin-Proteasome System (UPS).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs are designed to selectively eliminate specific unwanted proteins, offering a powerful and catalytic therapeutic modality.[3]

A PROTAC molecule is comprised of three essential components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 Ubiquitin Ligase.

  • A chemical linker that covalently connects the two ligands.[4][5]

By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[5][6] This induced proximity triggers the E3 ligase to tag the POI with ubiquitin chains, marking it for recognition and subsequent degradation by the 26S proteasome.[1][7] The PROTAC is then released and can act catalytically to degrade multiple target proteins.[1][8]

Core Concepts: The PROTAC Mechanism of Action

The efficacy of a PROTAC hinges on its ability to successfully orchestrate a sequence of intracellular events. The process begins with the PROTAC molecule entering the cell and engaging both its target protein and an E3 ligase to form a stable ternary complex. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the target protein. Following polyubiquitination, the tagged protein is recognized and degraded by the proteasome.

PROTAC_Mechanism_of_Action PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment (Reducing) cluster_ternary Ternary Complex Formation cluster_release Release & Recycling PROTAC PROTAC (this compound Linker) PROTAC_bound PROTAC POI Protein of Interest (POI) POI_bound POI E3 E3 Ubiquitin Ligase E3_bound E3 Ligase PROTAC_bound->E3_bound PROTAC_cleaved Cleaved PROTAC Fragments PROTAC_bound->PROTAC_cleaved Disulfide Cleavage (Intracellular Release) POI_bound->PROTAC_bound Ub Ubiquitin POI_ub Poly-ubiquitinated POI Proteasome 26S Proteasome POI_ub->Proteasome Recognition & Degradation Fragments Degraded Protein Fragments Proteasome->Fragments cluster_ternary cluster_ternary cluster_ternary->Ub Ubiquitination cluster_ternary->POI_ub

Figure 1. General mechanism of a PROTAC with a cleavable disulfide linker.

Linker Profile: this compound

The linker is a critical determinant of PROTAC efficacy, influencing ternary complex stability, cell permeability, and pharmacokinetic properties.[9][10] this compound is a versatile, heterobifunctional linker featuring several key functionalities designed for modular PROTAC assembly.

PropertyDescription
Chemical Name tert-butyl (2-(2-((2-azidoethyl)disulfanyl)ethoxy)ethyl)carbamate
Molecular Formula C11H22N4O3S2
Molecular Weight 322.45 g/mol
Key Feature 1: Azide (B81097) An azide (-N3) group enables covalent linkage to an alkyne-modified molecule (e.g., POI ligand) via highly efficient "click chemistry" reactions like CuAAC or SPAAC.[11][12]
Key Feature 2: Boc A tert-butyloxycarbonyl (Boc) protecting group caps (B75204) a primary amine. Its removal under acidic conditions reveals the amine for subsequent coupling (e.g., to an E3 ligand).[4]
Key Feature 3: PEG2 A short di-polyethylene glycol spacer enhances hydrophilicity and solubility of the final PROTAC molecule, which can improve cell permeability.[5][13]
Key Feature 4: SS A disulfide (-S-S-) bond provides a cleavable element. This bond is stable extracellularly but can be reduced and cleaved in the intracellular environment.

The cleavable disulfide bond is a strategic feature. While the PROTAC acts catalytically, intracellular cleavage of the linker can prevent the accumulation of the full-length molecule, potentially mitigating off-target effects or improving pharmacokinetic profiles.

Application in PROTAC Synthesis

The synthesis of a PROTAC using this compound is a modular, multi-step process that leverages its orthogonal reactive handles. The general workflow involves sequential coupling of the POI ligand and the E3 ligase ligand to the linker.

PROTAC_Synthesis_Workflow General Synthesis Workflow for a PROTAC POI_ligand POI Ligand (with Alkyne) Intermediate1 Intermediate 1 (POI-Linker-Boc) POI_ligand->Intermediate1 Linker This compound Linker Linker->Intermediate1 Click Chemistry (CuAAC) Deprotection Boc Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 Intermediate 2 (POI-Linker-NH2) Deprotection->Intermediate2 Final_PROTAC Final PROTAC Conjugate Intermediate2->Final_PROTAC E3_ligand E3 Ligase Ligand (with COOH) E3_ligand->Final_PROTAC Amide Coupling (e.g., HATU)

Figure 2. Modular synthesis of a PROTAC using the this compound linker.
Experimental Protocol 1: PROTAC Synthesis via Click Chemistry and Amide Coupling

This protocol provides a representative methodology for synthesizing a PROTAC using an alkyne-functionalized POI ligand, this compound, and a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Alkyne-functionalized POI ligand

  • This compound linker

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), Sodium ascorbate (B8700270)

  • Trifluoroacetic acid (TFA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), H₂O

  • Reverse-phase HPLC for purification

Step-by-Step Methodology:

  • Step 1: Click Reaction (POI Ligand + Linker) a. Dissolve the alkyne-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in a 4:1 mixture of DMF/H₂O. b. Add sodium ascorbate (0.3 eq) followed by CuSO₄·5H₂O (0.3 eq) to the solution. c. Stir the reaction mixture at room temperature for 16-24 hours, monitoring progress by LC-MS. d. Upon completion, dilute the mixture with water and extract the product with ethyl acetate. e. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting POI-Linker-Boc intermediate by flash chromatography.

  • Step 2: Boc Deprotection a. Dissolve the purified POI-Linker-Boc intermediate in DCM. b. Add TFA (10-20 eq) dropwise at 0°C. c. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by LC-MS. d. Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and DCM. e. The resulting crude POI-Linker-NH₂ intermediate is often used directly in the next step.

  • Step 3: Amide Coupling (Intermediate + E3 Ligand) a. Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes to activate the carboxylic acid. c. Add a solution of the crude POI-Linker-NH₂ intermediate (1.1 eq) in DMF to the activated E3 ligand mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS. e. Upon completion, purify the final PROTAC conjugate using reverse-phase HPLC to yield the pure product.

Evaluating PROTAC Efficacy

Once synthesized, the PROTAC must be rigorously tested to determine its ability to induce the degradation of the target protein. A standard experimental workflow involves treating cultured cells with the PROTAC and measuring the remaining levels of the target protein.

PROTAC_Evaluation_Workflow Experimental Workflow for PROTAC Evaluation start Start: Seed Cells treat Treat Cells with PROTAC (Dose-Response & Time-Course) start->treat lyse Cell Lysis & Protein Quantification (BCA) treat->lyse sds SDS-PAGE & Western Blot lyse->sds detect Immunodetection (Primary & Secondary Antibodies) sds->detect image Signal Capture (Chemiluminescence Imaging) detect->image analyze Densitometry Analysis image->analyze end Determine DC50 & Dmax analyze->end

Figure 3. Standard workflow for assessing PROTAC-mediated protein degradation.
Experimental Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol details the widely used Western blot technique to quantify changes in target protein levels following PROTAC treatment.[3]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents and plates (e.g., 6-well plates)

  • Ice-cold Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL) and imaging system

Step-by-Step Methodology:

  • Cell Treatment: a. Plate cells in 6-well plates and allow them to adhere overnight.[3] b. Prepare serial dilutions of the PROTAC compound in cell culture medium. c. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[3]

  • Cell Lysis and Protein Quantification: a. After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[3] b. Add lysis buffer to each well, scrape the cells, and collect the lysate.[3] c. Incubate the lysate on ice for 30 minutes.[3] d. Centrifuge the lysate to pellet cell debris and collect the supernatant.[3] e. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.[3] c. Load equal amounts of protein per lane onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.[3] d. Transfer the separated proteins from the gel to a PVDF membrane.[3]

  • Immunodetection and Analysis: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. c. Wash the membrane, then incubate with the primary antibody for the loading control. d. Wash the membrane again, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Apply the chemiluminescent substrate and capture the signal using an imaging system.[3] f. Quantify the band intensity for the target protein and normalize it to the loading control. g. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum percentage of degradation).[2][4]

Illustrative Performance Data

PROTAC Construct IDTarget ProteinE3 Ligase RecruitedDC₅₀ (nM)Cell Line
Compound 9a (CLL1 conjugate)BRD4VHL0.38PC3
Compound 9c (CLL1 conjugate)BRD4VHL0.24PC3
Compound 9d (CLL1 conjugate)BRD4VHL6.0PC3
Compound 9d (STEAP1 conjugate)BRD4VHL0.025PC3

Disclaimer: The data presented is for PROTACs containing disulfide linkers but not the specific this compound linker. Data is sourced from reference[7]. These values demonstrate the high potency that can be achieved with this class of cleavable linker technology.

Conclusion

This compound represents a highly strategic and versatile linker for the development of advanced PROTACs. Its combination of orthogonal click chemistry and Boc-protected amine handles facilitates a modular and efficient synthesis workflow. The inclusion of a PEG spacer can confer favorable physicochemical properties, while the intracellularly cleavable disulfide bond offers an additional layer of control over the molecule's fate and function. By understanding its properties and applying rigorous evaluation protocols, researchers can effectively leverage this linker to create potent and selective protein degraders, advancing the frontiers of targeted therapeutics.

References

The Azide Group: A Locus of Reactivity for Click Chemistry in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azide (B81097) functional group, a compact, high-energy moiety, has emerged as a cornerstone of "click chemistry," a philosophy that emphasizes rapid, reliable, and high-yield reactions for molecular assembly.[1][2] Its remarkable stability in biological systems, coupled with its specific reactivity with alkynes, has propelled its use in a wide array of applications, from bioconjugation and drug delivery to materials science and diagnostics.[3][4] This technical guide provides a comprehensive overview of the azide group's role in the two most prominent click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering insights into their mechanisms, quantitative comparisons, and detailed experimental protocols.

The Power of the Azide: A Bioorthogonal Handle

The azide group's utility in biological applications stems from its bioorthogonality; it is virtually absent in natural biological systems and does not readily participate in side reactions with endogenous functional groups.[3][5] This chemical inertness ensures that reactions involving azides are highly specific, proceeding only with their intended reaction partner, the alkyne. This specificity is paramount in complex biological environments where a multitude of other reactive species are present.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Quintessential Click Reaction

The CuAAC reaction is the archetypal click reaction, renowned for its efficiency, regioselectivity, and mild reaction conditions.[1][2] It involves the copper(I)-catalyzed reaction between a terminal alkyne and an azide to exclusively form a stable 1,4-disubstituted 1,2,3-triazole.[2][][7] The copper(I) catalyst dramatically accelerates the reaction rate by orders of magnitude compared to the uncatalyzed thermal Huisgen cycloaddition.[2]

Mechanism of CuAAC

The mechanism of the CuAAC reaction involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product. The use of a copper(I) source, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270), is essential for the catalytic cycle.[7][8] Ligands such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) are often employed to stabilize the copper(I) oxidation state and enhance reaction efficiency.[9][10]

Quantitative Data: CuAAC vs. SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, with reaction kinetics and biocompatibility being key considerations.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)References
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne (B158145) structure)[9][10][11]
Typical Reaction Time 30 minutes to a few hours1 to 12 hours (can be longer for less reactive alkynes)[11][12]
Biocompatibility Limited by copper toxicity, though ligands can mitigate thisExcellent, widely used for in vivo applications[11][13]
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of regioisomers (1,4 and 1,5)[11]
Experimental Protocol: General CuAAC for Protein Bioconjugation

This protocol provides a general procedure for conjugating an azide-modified small molecule to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Azide-containing molecule (e.g., fluorescent dye, biotin) stock solution in DMSO

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine (B1677879) hydrochloride stock solution (optional, to prevent side reactions with ascorbate byproducts)[14]

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in the reaction buffer.[11]

  • Add the azide-containing molecule from its stock solution to achieve the desired final concentration (typically a 5-10 fold molar excess over the protein).[11]

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes of the stock solutions. Let the premix stand for a few minutes.[14]

  • Add the catalyst premix to the protein-azide mixture. The final copper concentration is typically in the range of 50-250 µM.[14]

  • If using, add aminoguanidine to the reaction mixture.[14]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

  • Gently mix the solution and incubate at room temperature for 1-4 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Once the reaction is complete, the conjugated protein can be purified using methods like size-exclusion chromatography to remove excess reagents.[12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative

SPAAC has emerged as a powerful alternative to CuAAC, particularly for applications in living systems where the cytotoxicity of copper is a concern.[13] This reaction relies on the use of a strained cyclooctyne, which possesses significant ring strain that lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly without the need for a catalyst.[11]

Mechanism of SPAAC

The driving force for SPAAC is the release of ring strain in the cyclooctyne upon reaction with the azide to form the more stable triazole ring. This reaction is a type of [3+2] cycloaddition and is highly bioorthogonal.[11]

Quantitative Data: Reaction Rates of Common Cyclooctynes

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide.

CyclooctyneSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]References
DIBO (Dibenzocyclooctyne)~0.3 - 0.7[15]
DBCO (Dibenzocyclooctyne)~0.6 - 1.0[15]
BCN (Bicyclo[6.1.0]nonyne)~0.06 - 0.1[15]
BARAC (Biarylazacyclooctynone)>1.0[9][10]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific azide used.

Experimental Protocol: General SPAAC for Protein Labeling

This protocol describes the labeling of an azide-modified protein with a cyclooctyne-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Strained cyclooctyne molecule (e.g., DBCO-fluorophore) stock solution in DMSO

  • Microcentrifuge tube

Procedure:

  • In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[11]

  • Add the strained cyclooctyne from its DMSO stock solution to achieve the desired final concentration (typically a 3-10 fold molar excess over the protein). The final DMSO concentration should be kept low (ideally <10% v/v) to maintain protein stability.[11]

  • Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours depending on the reactivity of the cyclooctyne and the concentrations of the reactants.[11]

  • The reaction progress can be monitored by methods such as fluorescence imaging (if using a fluorescent probe) or mass spectrometry.

  • After the reaction is complete, the labeled protein can be purified by size-exclusion chromatography to remove unreacted labeling reagent.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

Click chemistry, with its ability to precisely and stably link molecules, has become an invaluable tool in the development of Antibody-Drug Conjugates (ADCs).[][12] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.

Workflow for ADC Synthesis using Click Chemistry

The following diagram illustrates a general workflow for the synthesis of an ADC using click chemistry. This process typically involves the site-specific modification of an antibody to introduce an azide or alkyne handle, followed by the click reaction with a drug-linker molecule carrying the complementary functional group.

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_drug_linker_synthesis Drug-Linker Synthesis cluster_click_conjugation Click Conjugation cluster_purification_analysis Purification & Analysis mAb Monoclonal Antibody (mAb) enzyme Enzymatic or Chemical Modification mAb->enzyme Introduction of reactive handle modified_mAb mAb with Azide or Alkyne Handle enzyme->modified_mAb click_reaction CuAAC or SPAAC Click Reaction modified_mAb->click_reaction drug Cytotoxic Drug drug_linker Drug-Linker Conjugate drug->drug_linker linker Linker with Alkyne or Azide linker->drug_linker drug_linker->click_reaction ADC Antibody-Drug Conjugate (ADC) click_reaction->ADC purification Purification (e.g., Chromatography) ADC->purification analysis Characterization (e.g., Mass Spec, HPLC) purification->analysis

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis via click chemistry.

Synthesis of Azide-Modified Biomolecules

The successful implementation of click chemistry relies on the ability to introduce azide or alkyne functionalities into biomolecules.

Protocol for Introducing Azides into Proteins

A common method for introducing azides into proteins is through the reaction of primary amines (e.g., lysine (B10760008) residues) with an azide-containing N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azide-NHS ester (e.g., Azido-PEG4-NHS ester) stock solution in DMSO

  • Desalting column

Procedure:

  • Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.

  • Prepare a stock solution of the Azide-NHS ester in DMSO (e.g., 10 mM).

  • Add a 10-20 fold molar excess of the Azide-NHS ester to the protein solution. The final DMSO concentration should be kept low.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted Azide-NHS ester using a desalting column equilibrated with the desired storage buffer.

  • The azide-modified protein is now ready for the click reaction.

Conclusion

The azide group, through its participation in CuAAC and SPAAC reactions, has fundamentally transformed the landscape of bioconjugation and drug development. Its bioorthogonality, coupled with the efficiency and specificity of click chemistry, provides researchers with a powerful toolkit for the precise construction of complex biomolecular architectures. As our understanding of these reactions deepens and new azide- and alkyne-containing building blocks are developed, the applications of azide-mediated click chemistry are poised to expand even further, driving innovation in medicine and beyond.

References

An In-Depth Technical Guide to Azidoethyl-SS-PEG2-Boc: A Trifunctional Linker for Advanced Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-PEG2-Boc is a heterotrifunctional chemical linker designed for advanced applications in bioconjugation, drug delivery, and the synthesis of complex biomolecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3] Its unique structure incorporates three distinct functional moieties: an azide (B81097) group for bioorthogonal "click" chemistry, a reducible disulfide bond for cleavable linkage, and a Boc-protected amine for sequential conjugation. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its use, and a visual representation of its application in a typical experimental workflow.

Core Properties and Data Presentation

The versatility of this compound stems from its distinct chemical handles, which can be addressed orthogonally. The azide group allows for highly specific and efficient conjugation to alkyne-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][] The disulfide bond provides a cleavable linkage that is stable in the extracellular environment but can be readily reduced intracellularly by agents such as glutathione (B108866), enabling controlled release of a payload.[5][6] The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine, which can be deprotected under acidic conditions to allow for further conjugation, typically through amide bond formation.[7]

Quantitative Data
PropertyValueSource(s)
Molecular Formula C₁₃H₂₅N₃O₄S₂[2][8][9]
Molecular Weight 351.49 g/mol [8][9]
CAS Number 2144777-83-1[8][9]
Purity ≥95%[9]
Appearance (Not specified in search results)
Solubility (Not specified in search results, but PEG content suggests aqueous solubility)
Storage Conditions -20°C or 2-8°C, sealed, dry[2][9]

Experimental Protocols

The following protocols are adapted from general procedures for molecules with similar functionalities and should be optimized for specific experimental contexts.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide moiety of this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a protein, peptide, or small molecule drug)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Copper ligand (e.g., THPTA or TBTA)

  • Suitable solvent (e.g., DMSO, DMF, water, or buffer)[10]

Procedure:

  • Dissolve the alkyne-functionalized molecule and a 1.5 to 5-fold molar excess of this compound in the chosen solvent.[11]

  • In a separate vial, prepare the copper catalyst solution by mixing CuSO₄ and the copper ligand.[11]

  • Add the catalyst solution to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[11]

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted reagents and the copper catalyst.

Disulfide Bond Cleavage (Reductive Release)

This protocol outlines a general procedure for cleaving the disulfide bond to release a conjugated payload.

Materials:

  • Disulfide-linked conjugate

  • Reducing agent (e.g., dithiothreitol (B142953) (DTT) or glutathione (GSH))

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Dissolve the disulfide-linked conjugate in PBS.

  • Add the reducing agent to the solution. A concentration of 1-10 mM GSH can be used to mimic intracellular conditions.[12]

  • Incubate the reaction at 37°C.

  • Monitor the cleavage of the disulfide bond and the release of the payload over time using HPLC or LC-MS.[12]

Boc Deprotection of the Amine

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected this compound conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • Add an equal volume of TFA to the solution.[13]

  • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.[13][14]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting deprotected amine (as a TFA salt) can be used directly in the next step or after neutralization.[13]

Mandatory Visualization

Experimental Workflow: Synthesis of a PROTAC using this compound

The following diagram illustrates a logical workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC), a common application for this type of linker.

PROTAC_Synthesis_Workflow POI_Ligand Protein of Interest (POI) Ligand with Alkyne Click_Reaction CuAAC Click Chemistry POI_Ligand->Click_Reaction Linker This compound Linker->Click_Reaction Intermediate_1 POI Ligand-Linker Conjugate (Boc-protected) Click_Reaction->Intermediate_1 Boc_Deprotection Boc Deprotection (TFA/DCM) Intermediate_1->Boc_Deprotection Intermediate_2 POI Ligand-Linker Conjugate (Amine) Boc_Deprotection->Intermediate_2 Amide_Coupling Amide Coupling (e.g., EDC/NHS) Intermediate_2->Amide_Coupling E3_Ligase_Ligand E3 Ligase Ligand with Carboxylic Acid E3_Ligase_Ligand->Amide_Coupling PROTAC Final PROTAC Molecule Amide_Coupling->PROTAC

PROTAC Synthesis Workflow
Signaling Pathway: PROTAC-Mediated Protein Degradation

This diagram illustrates the general mechanism of action of a PROTAC synthesized using a linker like this compound.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Degradation Degradation Ub_POI->Degradation Proteasome Proteasome Proteasome->Degradation Degradation->PROTAC Recycled Fragments Peptide Fragments Degradation->Fragments

PROTAC Mechanism of Action

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its trifunctional nature allows for the stepwise and controlled assembly of complex bioconjugates. The integration of a bioorthogonal azide, a cleavable disulfide bond, and a protected amine provides a robust platform for creating sophisticated molecules for targeted therapies and other advanced applications. The protocols and workflows provided in this guide serve as a foundational resource for the successful application of this valuable linker in preliminary research.

References

Azidoethyl-SS-PEG2-Boc: An In-depth Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Azidoethyl-SS-PEG2-Boc, a heterobifunctional linker increasingly utilized in the field of bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, functional components, and provides structured protocols for its application in creating advanced bioconjugates.

Introduction to this compound

This compound is a versatile chemical linker designed for the covalent attachment of two different molecular entities. Its structure incorporates four key functional components, each with a distinct role in the bioconjugation process: an azide (B81097) group for bioorthogonal "click" chemistry, a cleavable disulfide bond for controlled release, a short polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine for sequential conjugation.

These features make it an ideal tool for constructing complex biomolecular architectures, such as PROTACs, which are designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.[1][2][3]

Chemical Structure:

  • Molecular Formula: C₁₃H₂₅N₃O₄S₂

  • CAS Number: 2144777-83-1

Core Components and Their Functions

The modular nature of this compound allows for a stepwise and controlled approach to bioconjugation. Understanding the function of each component is critical for its effective use.

ComponentChemical GroupFunction in Bioconjugation
Azide -N₃Enables covalent bond formation with alkyne-containing molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition ("click chemistry"). This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[][]
Disulfide Bond -S-S-Acts as a cleavable linker that is stable in the extracellular environment but can be readily reduced by intracellular reducing agents like glutathione. This allows for the controlled release of a conjugated payload inside the cell.[]
PEG2 Spacer -(OCH₂CH₂)₂-A short, hydrophilic polyethylene glycol spacer that improves the solubility of the linker and the resulting bioconjugate in aqueous media. It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.[6]
Boc Protecting Group -C(O)OC(CH₃)₃A tert-butyloxycarbonyl group that protects a primary amine. This protecting group is stable under various reaction conditions but can be easily removed under acidic conditions to reveal the amine, allowing for subsequent conjugation to another molecule.[7][8]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a typical bioconjugation workflow, such as in the synthesis of a PROTAC. This process involves three main stages:

  • Conjugation of the first molecule (e.g., a target protein ligand) via click chemistry.

  • Deprotection of the Boc group to expose the amine.

  • Conjugation of the second molecule (e.g., an E3 ligase ligand).

  • (Optional) Assay for disulfide bond cleavage to confirm release of a payload.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-functionalized molecule to the azide group of this compound.

Materials:

  • Alkyne-functionalized molecule of interest

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended)

  • Solvent (e.g., DMSO, DMF, or a mixture with water)

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Reactants: Dissolve the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1 equivalents) of this compound in the chosen solvent in a reaction vessel.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Reaction: Add the copper catalyst. This is typically done by adding a solution of CuSO₄ (e.g., 0.1 equivalents) followed by a freshly prepared solution of sodium ascorbate (e.g., 0.5 equivalents). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. The use of a copper-chelating ligand like TBTA can improve catalyst stability and reaction efficiency.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by an appropriate analytical technique, such as LC-MS or TLC.

  • Purification: Once the reaction is complete, the desired conjugate can be purified using standard chromatographic techniques (e.g., HPLC or column chromatography) to remove unreacted starting materials and the copper catalyst.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group from the bioconjugate to reveal the primary amine.

Materials:

  • Boc-protected bioconjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • (Optional) Scavenger, such as triisopropylsilane (B1312306) (TIS)

Procedure:

  • Dissolve the Boc-protected bioconjugate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v). If the substrate is sensitive to the carbocation generated during deprotection, a scavenger like TIS can be added.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by LC-MS or TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the deprotected amine can often be used directly in the next step or after neutralization.

Protocol 3: Amide Bond Formation with the Deprotected Amine

This protocol describes the conjugation of a second molecule containing a carboxylic acid to the newly exposed amine.

Materials:

  • Amine-containing bioconjugate (from Protocol 2)

  • Carboxylic acid-containing molecule

  • Coupling agents (e.g., HATU, HBTU, or EDC/NHS)

  • Anhydrous DMF or DCM

  • Non-nucleophilic base (e.g., DIPEA)

Procedure:

  • Dissolve the amine-containing bioconjugate and the carboxylic acid-containing molecule (typically 1-1.2 equivalents) in anhydrous DMF or DCM.

  • Add the coupling agents and the non-nucleophilic base.

  • Stir the reaction at room temperature until completion, as monitored by LC-MS or TLC.

  • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

  • The final bioconjugate can be purified by preparative HPLC or other suitable chromatographic methods.

Protocol 4: In Vitro Disulfide Bond Cleavage Assay

This protocol simulates the intracellular reducing environment to assess the cleavage of the disulfide bond and release of the payload.

Materials:

  • Final bioconjugate

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Reducing agent: Dithiothreitol (DTT) or Glutathione (GSH)

  • LC-MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL.

    • Freshly prepare a stock solution of the reducing agent (e.g., 100 mM DTT or GSH) in PBS.

  • Reaction Setup:

    • In a microcentrifuge tube, add the bioconjugate solution.

    • Add the reducing agent stock solution to a final concentration that mimics intracellular conditions (e.g., 1-10 mM for GSH, or 10-100 mM for DTT).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time-course Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Analysis: Analyze the samples by LC-MS to monitor the disappearance of the intact bioconjugate and the appearance of the cleaved products.

Data Presentation

The efficacy of a bioconjugate, particularly a PROTAC, is determined by its ability to induce the degradation of the target protein. The following table presents hypothetical data for a PROTAC synthesized using this compound, targeting a protein of interest (POI).

ParameterDescriptionValue
DC₅₀ The concentration of the PROTAC that results in 50% degradation of the target protein.50 nM
Dₘₐₓ The maximum percentage of target protein degradation achieved.>90%
Cleavage Half-life (in 10 mM GSH) The time required for 50% of the disulfide bond in the PROTAC to be cleaved in the presence of 10 mM glutathione.4 hours
Molecular Weight (PROTAC) The molecular weight of the final PROTAC molecule.Varies depending on conjugated ligands
Purity (by HPLC) The purity of the final PROTAC molecule after purification.>98%

Note: This data is illustrative. Actual values will depend on the specific ligands and the target protein.

Visualizations

Logical Relationship of this compound Components

cluster_linker This compound cluster_functions Functions Azide Azide Click_Chemistry Bioorthogonal Conjugation (Click Chemistry) Azide->Click_Chemistry enables SS SS Cleavable_Linkage Reductive Cleavage (Intracellular Release) SS->Cleavable_Linkage provides PEG2 PEG2 Solubility_Spacer Solubility & Spacing PEG2->Solubility_Spacer imparts Boc-Amine Boc-Amine Sequential_Conjugation Protected Amine for Sequential Conjugation Boc-Amine->Sequential_Conjugation allows for

Caption: Functional components of this compound.

Experimental Workflow for PROTAC Synthesis

Start Start Materials: - this compound - Alkyne-POI Ligand - COOH-E3 Ligand Step1 Step 1: Click Chemistry (CuAAC) React Azide linker with Alkyne-POI Ligand Start->Step1 Intermediate1 Intermediate 1: POI-Ligand-SS-PEG2-Boc Step1->Intermediate1 Step2 Step 2: Boc Deprotection Treat with TFA in DCM Intermediate1->Step2 Intermediate2 Intermediate 2: POI-Ligand-SS-PEG2-NH2 Step2->Intermediate2 Step3 Step 3: Amide Coupling React with COOH-E3 Ligand Intermediate2->Step3 End Final PROTAC: POI-Ligand-SS-PEG2-E3-Ligand Step3->End

Caption: PROTAC synthesis workflow using this compound.

PROTAC Mechanism of Action (Signaling Pathway)

PROTAC PROTAC (POI-Linker-E3 Ligand) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination of POI Ternary->PolyUb recruits Recycle PROTAC Recycling Ternary->Recycle releases Ub Ubiquitin Ub->PolyUb transfers Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation POI Degradation Proteasome->Degradation leads to Recycle->PROTAC

Caption: PROTAC-mediated targeted protein degradation pathway.[9][10]

References

The Core Principles of Utilizing Azidoethyl-SS-PEG2-Boc in Antibody-Drug Conjugate (ADC) Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, which bridges the antibody and the cytotoxic payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and efficacy. This technical guide delves into the basic principles of using a specific heterobifunctional linker, Azidoethyl-SS-PEG2-Boc, in the design and synthesis of ADCs. This linker incorporates several key chemical moieties: an azide (B81097) group for bioorthogonal conjugation, a cleavable disulfide bond for controlled payload release, a polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a Boc-protected amine for sequential drug attachment.

Molecular Structure and Functional Components of this compound

This compound is a heterobifunctional linker designed for multi-step bioconjugation strategies. Its structure is comprised of four key functional components:

  • Azide Group (-N₃): This functional group is a cornerstone of "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a corresponding alkyne-modified antibody. This allows for a highly selective and stable triazole linkage between the linker and the antibody.

  • Disulfide Bond (-S-S-): The disulfide bond serves as a cleavable trigger for payload release within the target cell. This bond is relatively stable in the bloodstream's oxidative environment but is susceptible to cleavage in the reducing environment of the cytoplasm, which has a higher concentration of glutathione (B108866) (GSH).[1][2] This differential stability is crucial for minimizing off-target toxicity.

  • PEG2 Spacer (-OCH₂CH₂OCH₂CH₂-): The short di-ethylene glycol (PEG2) spacer is incorporated to enhance the hydrophilicity of the linker-payload complex.[3] Improved water solubility can help to mitigate aggregation issues often associated with hydrophobic cytotoxic drugs and can improve the overall pharmacokinetic profile of the ADC.[3][4]

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines.[5] In this linker, it allows for the sequential conjugation of the cytotoxic drug. The Boc group is stable under various reaction conditions but can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a reactive group on the payload.[5][6]

Principle of Action in an ADC Context

The strategic design of this compound allows for a controlled and sequential synthesis of an ADC, followed by a targeted release of the cytotoxic payload. The overall process can be conceptualized in three main phases: ADC synthesis, circulation and tumor targeting, and intracellular payload release.

ADC Synthesis and Conjugation

The synthesis of an ADC using this compound is a multi-step process that leverages the linker's distinct functional groups.

  • Step 1: Payload-Linker Conjugation: The Boc-protected amine on the linker is first deprotected under acidic conditions. The resulting free amine is then conjugated to a cytotoxic drug that has a suitable reactive functional group, such as a carboxylic acid, to form a stable amide bond.

  • Step 2: Antibody Modification: The monoclonal antibody is separately modified to introduce an alkyne functionality. This is typically achieved by reacting surface-exposed lysine (B10760008) residues with an alkyne-containing N-hydroxysuccinimide (NHS) ester.

  • Step 3: Click Chemistry Conjugation: The azide-functionalized linker-payload construct is then reacted with the alkyne-modified antibody via a click chemistry reaction (either CuAAC or SPAAC) to form the final ADC.[1]

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Modification cluster_conjugation Final ADC Assembly Linker This compound Deprotection Boc Deprotection (Acidic Conditions) Linker->Deprotection ActivatedLinker Azidoethyl-SS-PEG2-NH2 Deprotection->ActivatedLinker LinkerPayload Azide-Linker-Payload ActivatedLinker->LinkerPayload Amide Bond Formation Payload Cytotoxic Payload (e.g., with -COOH) Payload->LinkerPayload ADC Final Antibody-Drug Conjugate LinkerPayload->ADC Click Chemistry (CuAAC or SPAAC) Antibody Monoclonal Antibody AlkyneMod Alkyne Modification (e.g., NHS-Alkyne) Antibody->AlkyneMod ModAntibody Alkyne-Antibody AlkyneMod->ModAntibody ModAntibody->ADC

Diagram 1: Experimental workflow for ADC synthesis.
Systemic Circulation and Tumor Targeting

Once administered, the ADC circulates in the bloodstream. The linker is designed to be stable at physiological pH, preventing premature release of the cytotoxic payload and minimizing systemic toxicity.[2] The monoclonal antibody component of the ADC directs it to the tumor cells by binding to a specific tumor-associated antigen on the cell surface.

Internalization and Intracellular Payload Release

Upon binding to the target antigen, the ADC-antigen complex is internalized by the tumor cell, typically via endocytosis. The ADC is then trafficked to intracellular compartments, such as lysosomes. The key payload release mechanism for this linker is the cleavage of the disulfide bond. The intracellular environment, particularly the cytoplasm, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[1][2] This high GSH concentration facilitates the reduction and cleavage of the disulfide bond, releasing the linker-payload complex. Subsequent enzymatic or hydrolytic cleavage may be required to release the fully active cytotoxic drug.

Payload_Release_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC in Circulation TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell Target Binding Internalization Internalization (Endocytosis) Endosome Endosome/Lysosome Internalization->Endosome PayloadRelease Disulfide Cleavage (High GSH) Endosome->PayloadRelease ActiveDrug Released Cytotoxic Drug PayloadRelease->ActiveDrug Apoptosis Cell Death (Apoptosis) ActiveDrug->Apoptosis

Diagram 2: Signaling pathway of ADC action.

Data Presentation: Hypothetical Performance Characteristics

Table 1: Hypothetical Stability of an ADC with this compound

ConditionIncubation Time (days)% Intact ADC Remaining
Human Plasma (pH 7.4)1> 98%
3> 95%
7> 90%
PBS (pH 7.4)7> 99%
PBS with 5 mM GSH (pH 7.4)1< 10%

Table 2: Hypothetical In Vitro Cytotoxicity

Cell LineTarget Antigen ExpressionADC IC₅₀ (nM)Free Drug IC₅₀ (nM)
Cell Line AHigh1.50.1
Cell Line BLow> 10000.2
Cell Line CNegative> 10000.1

Experimental Protocols

The following are generalized, hypothetical protocols for the key experimental steps involved in the synthesis and evaluation of an ADC using this compound. Researchers should optimize these protocols based on their specific antibody, payload, and analytical methods.

Protocol 1: Deprotection of this compound and Conjugation to a Carboxyl-Containing Payload
  • Boc Deprotection:

    • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or mass spectrometry.

    • Remove the solvent and TFA under reduced pressure to obtain the deprotected linker (Azidoethyl-SS-PEG2-NH₂).

  • Payload Activation and Conjugation:

    • Dissolve the carboxyl-containing cytotoxic payload in an anhydrous organic solvent (e.g., dimethylformamide).

    • Add a carbodiimide (B86325) coupling agent (e.g., EDC) and an activator (e.g., NHS) and stir for 30 minutes at room temperature to form a reactive NHS ester.

    • Add the deprotected linker to the activated payload solution.

    • Stir the reaction overnight at room temperature.

    • Purify the resulting azide-linker-payload conjugate by chromatography.

Protocol 2: Antibody Modification and Click Chemistry Conjugation
  • Antibody Buffer Exchange:

    • Exchange the antibody into a suitable buffer for conjugation (e.g., PBS, pH 7.4-8.0).

  • Alkyne Modification of the Antibody:

    • Add a 10-20 fold molar excess of an alkyne-NHS ester (e.g., DBCO-NHS ester for SPAAC) to the antibody solution.

    • Incubate for 1-2 hours at room temperature.

    • Remove excess reagent by dialysis or size-exclusion chromatography.

  • Click Chemistry Conjugation:

    • Add a 3-5 fold molar excess of the azide-linker-payload conjugate to the alkyne-modified antibody.

    • If using CuAAC, add a copper(I) source and a stabilizing ligand.

    • If using SPAAC, the reaction will proceed without a catalyst.

    • Incubate the reaction overnight at 4°C or for a few hours at room temperature.

    • Purify the final ADC using size-exclusion chromatography or protein A chromatography.

Protocol 3: In Vitro Stability Assay
  • Plasma Stability:

    • Incubate the ADC in human plasma at 37°C.

    • At various time points, take aliquots and analyze by a suitable method (e.g., hydrophobic interaction chromatography) to determine the percentage of intact ADC.

  • Reductive Cleavage:

    • Incubate the ADC in PBS containing a physiological concentration of a reducing agent (e.g., 5 mM GSH) at 37°C.

    • Monitor the release of the payload over time by HPLC or mass spectrometry.

Conclusion

This compound offers a versatile and strategic platform for the development of cleavable ADCs. The integration of a bioorthogonal azide handle, a reductively cleavable disulfide bond, a hydrophilicity-enhancing PEG spacer, and a protected amine for sequential conjugation provides a high degree of control over the ADC synthesis process. The principles outlined in this guide, including the multi-step conjugation strategy and the targeted payload release mechanism, provide a foundational understanding for researchers and drug developers working to engineer the next generation of effective and safe antibody-drug conjugates. While specific experimental data for this linker in an ADC context is limited in public literature, the well-established chemistries of its individual components provide a strong rationale for its application in this field.

References

Methodological & Application

Application Note: Protocol for Boc Deprotection of Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of complex biomolecules and pharmaceuticals, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its widespread use stems from its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] Azidoethyl-SS-PEG2-Boc is a heterobifunctional linker containing an azide (B81097) for "click" chemistry, a disulfide bond for cleavable conjugation strategies, and a Boc-protected amine for subsequent functionalization. The selective deprotection of the Boc group is a critical step to unmask the primary amine, enabling the covalent attachment of payloads or other molecular entities.

This application note provides a detailed protocol for the efficient and selective removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA).

Chemical Reaction and Mechanism

The most common method for Boc deprotection relies on acid-catalyzed cleavage.[1] The reaction is initiated by the protonation of the carbamate (B1207046) oxygen by a strong acid like TFA. This protonation is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1] The tert-butyl cation can be scavenged by nucleophiles in the reaction mixture or can deprotonate to form isobutylene (B52900) gas.

Experimental Protocols

This section details the recommended procedure for the Boc deprotection of this compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA), reagent grade

  • Dichloromethane (B109758) (DCM), anhydrous

  • Diethyl ether, cold (4 °C)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Protocol 1: Standard Boc Deprotection with TFA

  • Dissolution: Dissolve this compound in anhydrous dichloromethane (DCM) in a round-bottom flask at a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 50% TFA/DCM solution).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.[2]

  • Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporation with toluene (B28343) (3 x 10 mL) can be performed.[3]

  • Product Isolation (as TFA salt): The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step without further purification.

  • Neutralization and Work-up (to obtain the free amine):

    • Dissolve the residue in DCM.

    • Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[4]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[4]

  • Purification (Optional): If further purification is required, the crude product can be purified by silica (B1680970) gel column chromatography or precipitation. For PEGylated compounds, precipitation is often effective. Dissolve the crude product in a minimal amount of DCM and add cold diethyl ether to precipitate the product.[5] Collect the precipitate by filtration.

Important Considerations for this compound:

  • Azide Group Stability: The azide functional group is generally stable under the acidic conditions of TFA-mediated Boc deprotection. However, the use of sulfur-containing scavengers should be avoided as they can potentially reduce the azide.

  • Disulfide Bond Stability: The disulfide bond is also typically stable to TFA. Thiol-based scavengers, which can reduce disulfide bonds, should not be used if the integrity of the disulfide linkage is desired.

  • Scavengers: For this particular molecule, which does not contain other highly acid-sensitive groups like tryptophan or methionine, the use of scavengers such as triisopropylsilane (B1312306) (TIS) is generally not necessary.[2]

Data Presentation

The following table summarizes typical reaction parameters for the Boc deprotection of PEGylated amines.

ParameterConditionReference
Substrate Concentration 0.1 - 0.2 M
TFA Concentration 20-50% (v/v) in DCM[2][3]
Reaction Temperature 0 °C to Room Temperature[2]
Reaction Time 1 - 4 hours[6]
Typical Yield >90% (often quantitative)[7]

Visualizations

Boc Deprotection Workflow

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous DCM cool Cool to 0°C start->cool add_tfa Add TFA (20-50% v/v) cool->add_tfa react Stir at 0°C to RT (1-2 hours) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor evaporate Remove solvent and excess TFA in vacuo monitor->evaporate co_evaporate Co-evaporate with Toluene (optional) evaporate->co_evaporate neutralize Neutralize with aq. NaHCO₃ co_evaporate->neutralize extract Extract with organic solvent neutralize->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate precipitate Precipitate with cold diethyl ether concentrate->precipitate end Isolated Azidoethyl-SS-PEG2-NH₂ precipitate->end

Caption: Experimental workflow for the Boc deprotection of this compound.

Acid-Catalyzed Boc Deprotection Mechanism

Boc_Deprotection_Mechanism boc_amine Boc-Protected Amine (R-NH-Boc) protonated_boc Protonated Intermediate boc_amine->protonated_boc + H⁺ (TFA) carbamic_acid Carbamic Acid (R-NH-COOH) protonated_boc->carbamic_acid Fragmentation tbutyl_cation tert-Butyl Cation protonated_boc->tbutyl_cation free_amine Free Amine (R-NH₂) carbamic_acid->free_amine Decarboxylation co2 CO₂ carbamic_acid->co2 isobutylene Isobutylene tbutyl_cation->isobutylene - H⁺

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for Azidoethyl-SS-PEG2-Boc in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azidoethyl-SS-PEG2-Boc is a versatile, heterotrifunctional linker designed for advanced bioconjugation and drug development applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] This linker incorporates three key functionalities:

  • Azide (B81097) Group: Enables highly selective and bioorthogonal conjugation to strained alkynes (e.g., DBCO, BCN) via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a copper-free click chemistry reaction.[1][6]

  • Disulfide Bond (SS): Provides a cleavable linkage that can be selectively reduced by intracellular reducing agents like glutathione, allowing for the controlled release of conjugated payloads within the cellular environment.[2][7][8]

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine offers a latent reactive site for subsequent conjugation following deprotection under mild acidic conditions.[9][10]

  • PEG2 Spacer: A short polyethylene (B3416737) glycol spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.[11][12]

These features make this compound an ideal building block for constructing complex biomolecules where sequential and site-specific conjugation, along with controlled release, is required.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₃H₂₅N₃O₄S₂[13]
Molecular Weight 351.49 g/mol [2]
Appearance Solid or oil-
Solubility Soluble in organic solvents (DMSO, DMF, DCM) and aqueous solutions[14]
Storage Store at -20°C, keep dry and protected from light[14]

Applications in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a cornerstone of bioorthogonal chemistry, allowing for the covalent ligation of molecules in complex biological media without the need for cytotoxic copper catalysts.[6][] The reaction between the azide group of this compound and a strained alkyne, such as dibenzocyclooctyne (DBCO), proceeds with high efficiency and selectivity under physiological conditions.[1][6]

Representative Data for SPAAC Reactions
ReactantsBuffer/SolventpHTemperature (°C)Second-Order Rate Constant (M⁻¹s⁻¹)Yield (%)Reference(s)
PEGylated Azide + DBCO-aminePBS7.0250.32 - 0.85>95[11]
PEGylated Azide + DBCO-amineHEPES7.0250.55 - 1.22>95[11]
Azide-labeled Protein + DBCO-PEGPBS7.44 - 25Not ReportedHigh[17]

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation

This protocol describes the conjugation of a DBCO-functionalized molecule (e.g., a protein, peptide, or small molecule) to this compound.

Materials:

  • This compound

  • DBCO-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer (e.g., HEPES). Ensure the buffer is azide-free.[16]

  • Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the linker.

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

    • Dissolve the DBCO-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL for a protein).

  • SPAAC Reaction:

    • Add the this compound stock solution to the solution of the DBCO-functionalized molecule. A 5-20 fold molar excess of the azide linker is typically used to ensure efficient conjugation.

    • If an organic solvent is used, ensure the final concentration in the reaction mixture is low (<10%) to avoid denaturation of biomolecules.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C for overnight incubation.[17]

  • Reaction Monitoring (Optional):

    • The reaction progress can be monitored by analyzing aliquots using LC-MS or SDS-PAGE (for protein conjugation). For reactions involving DBCO, the disappearance of the DBCO absorbance at around 309 nm can be monitored spectrophotometrically.[16]

  • Purification:

    • Upon completion, purify the conjugate from excess linker and unreacted starting materials using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Optional: Triisopropylsilane (TIS) as a scavenger

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection:

    • Add a solution of TFA in DCM (e.g., 20-50% v/v) to the flask.[9] If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v).

    • Stir the reaction at 0°C to room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product is often obtained as a TFA salt if the neutralization step is omitted.

Protocol 3: Disulfide Bond Cleavage Assay

This protocol provides a general method to assess the cleavage of the disulfide bond in the presence of a reducing agent.

Materials:

  • Disulfide-containing conjugate

  • Glutathione (GSH) or Dithiothreitol (DTT)

  • PBS, pH 7.4

  • Analytical method (e.g., HPLC, LC-MS)

Procedure:

  • Sample Preparation:

    • Dissolve the disulfide-containing conjugate in PBS to a known concentration.

  • Cleavage Reaction:

    • Add a solution of GSH or DTT to the conjugate solution to a final concentration representative of intracellular reducing conditions (e.g., 1-10 mM GSH).[7][18]

    • Incubate the reaction at 37°C.

  • Analysis:

    • At various time points, take aliquots of the reaction mixture and analyze by HPLC or LC-MS to monitor the disappearance of the parent conjugate and the appearance of the cleaved products.

Data Presentation: Representative Quantitative Data

The following tables present representative quantitative data for the key reactions involving linkers with similar functionalities to this compound.

Table 1: Representative SPAAC Reaction Kinetics

Azide ComponentAlkyne ComponentConditionsRate Constant (M⁻¹s⁻¹)Reference
PEGylated AzideDBCO-amineHEPES, pH 7, 25°C0.55 - 1.22[11]
Azide-modified AntibodyDBCO-PEGPBS, pH 7.4, RT-[17]

Table 2: Representative Boc Deprotection Conditions and Yields

Reagent/SolventTemperature (°C)Time (h)Yield (%)Reference(s)
20-50% TFA in DCM0 to RT0.5 - 2High (>95)[9]
4M HCl in DioxaneRT0.5 - 2High (>95)[9]

Table 3: Representative Disulfide Cleavage

Conjugate TypeReducing Agent (Concentration)ConditionsOutcomeReference(s)
PEG-SS-Polymer Micelles10 mM GSHPBS, 37°CRapid disassembly[18][19]
PEG-SS-Catiomers10 mM GSHAqueous mediumDetachment of PEG[7]

Visualizations

PROTAC Synthesis Workflow using this compound

G cluster_0 Step 1: SPAAC Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling linker This compound spaac_product Boc-Protected Intermediate linker->spaac_product SPAAC dbco_ligand DBCO-Target Ligand dbco_ligand->spaac_product deprotection_product Amine-Intermediate spaac_product->deprotection_product TFA/DCM final_protac Final PROTAC deprotection_product->final_protac EDC/HATU e3_ligand E3 Ligase Ligand (with COOH) e3_ligand->final_protac

Caption: Sequential synthesis of a PROTAC using this compound.

Mechanism of Action for a PROTAC with a Cleavable Linker

PROTAC_MoA cluster_cell Cellular Environment cluster_cleavage Linker Cleavage PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Cleaved_PROTAC Inactive Fragments PROTAC->Cleaved_PROTAC Disulfide Reduction POI Protein of Interest (e.g., BRD4) POI->Ternary E3 E3 Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation Degradation GSH Glutathione (High) GSH->Cleaved_PROTAC

Caption: PROTAC-mediated protein degradation and linker cleavage.

Logical Workflow for PROTAC Efficacy and Specificity Analysis

workflow cluster_analysis Analysis cluster_results Results Interpretation start Synthesized PROTAC cell_treatment Treat Cancer Cell Lines (e.g., MV4-11 for BRD4) start->cell_treatment dose_response Dose-Response and Time-Course Treatment cell_treatment->dose_response western_blot Western Blot for Target Degradation (e.g., BRD4) dose_response->western_blot proteomics Global Proteomics (LC-MS/MS) for Specificity Profiling dose_response->proteomics viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) dose_response->viability dc50_dmax Determine DC50 and Dmax western_blot->dc50_dmax off_target Identify Off-Target Effects proteomics->off_target ic50 Determine IC50 viability->ic50 final_assessment Candidate Assessment dc50_dmax->final_assessment off_target->final_assessment ic50->final_assessment

Caption: Workflow for evaluating the efficacy and specificity of a PROTAC.

References

Application Notes and Protocols for PROTAC Synthesis using an Azidoethyl-SS-PEG2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the body's own cellular machinery to selectively degrade target proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][6]

The linker plays a critical role in the efficacy of a PROTAC, influencing the stability and geometry of the ternary complex.[][5] This document provides detailed application notes and protocols for the synthesis of a model PROTAC utilizing the Azidoethyl-SS-PEG2-Boc linker. This linker features a disulfide bond for potential cleavage under reducing conditions, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and optimize ternary complex formation, an azide (B81097) group for bioorthogonal "click" chemistry, and a Boc-protected amine for standard amide coupling.[7][8][9]

PROTAC Mechanism of Action

The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS).[1][2] The PROTAC molecule facilitates the proximity-induced ubiquitination of the target protein by an E3 ligase. This process is catalytic, as the PROTAC is released and can induce the degradation of multiple target protein molecules.[2][6]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Ub Degradation POI Degradation Proteasome->Degradation Recycling->PROTAC

Caption: General mechanism of action of a PROTAC molecule.

Experimental Protocols

This section details the synthetic route for a model PROTAC targeting Bruton's tyrosine kinase (BTK) using an irreversible inhibitor and recruiting the Cereblon (CRBN) E3 ligase. The synthesis involves a convergent approach where the POI ligand and the E3 ligase ligand are independently functionalized and then coupled to the this compound linker.

Materials and Methods
  • Reagents: All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be anhydrous where necessary. The this compound linker can be obtained from commercial suppliers.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer. Mass spectrometry (MS) data can be obtained using a high-resolution mass spectrometer. High-performance liquid chromatography (HPLC) can be used for purification and purity analysis.

Synthesis of Alkyne-functionalized BTK Ligand

A suitable BTK inhibitor, such as ibrutinib, can be modified with an alkyne handle for subsequent click chemistry. This typically involves identifying a non-critical position on the molecule for the attachment of a short chain terminating in an alkyne group.

Synthesis of Amine-functionalized CRBN Ligand (Pomalidomide derivative)

Pomalidomide (B1683931) is a commonly used CRBN ligand.[10] A derivative with a free amine group is required for coupling to the linker. This can be achieved by reacting pomalidomide with a suitable amino-containing linker precursor.

PROTAC Synthesis Workflow

The overall synthetic workflow involves a multi-step process, beginning with the functionalization of the individual ligands, followed by their sequential attachment to the bifunctional linker.

PROTAC_Synthesis_Workflow cluster_ligands Ligand Functionalization cluster_linker Linker cluster_synthesis PROTAC Assembly BTK_ligand BTK Ligand BTK_alkyne Alkyne-functionalized BTK Ligand BTK_ligand->BTK_alkyne CRBN_ligand CRBN Ligand CRBN_amine Amine-functionalized CRBN Ligand CRBN_ligand->CRBN_amine Step3 Step 3: Click Chemistry BTK_alkyne->Step3 Step2 Step 2: Amide Coupling CRBN_amine->Step2 Linker This compound Step1 Step 1: Boc Deprotection Linker->Step1 Step1->Step2 Step2->Step3 PROTAC_product Final PROTAC Step3->PROTAC_product Biological_Validation_Workflow Start Synthesized PROTAC Cell_Culture Cell Culture (e.g., MOLM-14) Start->Cell_Culture Treatment PROTAC Treatment (Dose and Time Course) Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Treatment->Viability_Assay Protein_Quantification Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification Western_Blot Western Blot Analysis (BTK, Loading Control) Protein_Quantification->Western_Blot qMS Quantitative Mass Spectrometry (Proteome-wide Selectivity) Protein_Quantification->qMS Data_Analysis Data Analysis (DC50, Dmax, Selectivity) Western_Blot->Data_Analysis qMS->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion on PROTAC Efficacy Data_Analysis->Conclusion

References

Application Notes: A Detailed Protocol for Antibody-Payload Conjugation Using the Azidoethyl-SS-PEG2-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule connecting the antibody and the payload is a critical component, influencing the ADC's stability, efficacy, and pharmacokinetic profile. This document provides a detailed protocol for the conjugation of a payload to an antibody utilizing the heterobifunctional linker, Azidoethyl-SS-PEG2-Boc. This linker features a Boc-protected amine for payload attachment, a PEG spacer to enhance solubility, a cleavable disulfide bond for intracellular payload release, and an azide (B81097) group for subsequent conjugation to the antibody via click chemistry.

The following protocols outline the necessary steps for payload attachment to the linker, antibody modification for click chemistry, the final conjugation reaction, and subsequent characterization and in vitro evaluation of the resulting ADC.

I. Experimental Protocols

Protocol 1: Activation of Payload and Conjugation to this compound Linker

This protocol describes the deprotection of the this compound linker and its subsequent conjugation to a payload containing a carboxylic acid group.

Materials:

  • This compound

  • Payload with a carboxylic acid functional group

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system

  • Mass spectrometer

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in a solution of 50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or mass spectrometry.

    • Upon completion, remove the solvent and TFA under vacuum to yield the deprotected linker (Azidoethyl-SS-PEG2-NH2).

  • Payload Activation:

    • Dissolve the payload containing a carboxylic acid in anhydrous DMF.

    • Add 1.1 equivalents of DCC and 1.1 equivalents of NHS to the payload solution.

    • Stir the reaction at room temperature for 2-4 hours to form the NHS-ester activated payload.

  • Conjugation of Payload to Linker:

    • Dissolve the deprotected linker (Azidoethyl-SS-PEG2-NH2) in anhydrous DMF.

    • Add 1.2 equivalents of the NHS-ester activated payload solution.

    • Add 2-3 equivalents of TEA to the reaction mixture to act as a base.

    • Stir the reaction overnight at room temperature.

    • Monitor the reaction progress by reverse-phase HPLC.

    • Purify the resulting payload-linker conjugate by preparative reverse-phase HPLC.

    • Confirm the identity of the product by mass spectrometry.

Diagram of the Payload-Linker Conjugation Workflow

G cluster_0 Boc Deprotection cluster_1 Payload Activation cluster_2 Conjugation cluster_3 Purification & Analysis Boc_Linker This compound TFA_DCM TFA/DCM Boc_Linker->TFA_DCM 1-2h, RT Deprotected_Linker Azidoethyl-SS-PEG2-NH2 TFA_DCM->Deprotected_Linker Conjugation Payload-Linker (Azidoethyl-SS-PEG2-Payload) Deprotected_Linker->Conjugation Payload Payload-COOH DCC_NHS DCC/NHS Payload->DCC_NHS 2-4h, RT Activated_Payload Payload-NHS DCC_NHS->Activated_Payload Activated_Payload->Conjugation HPLC RP-HPLC Conjugation->HPLC MS Mass Spectrometry HPLC->MS

Caption: Workflow for payload activation and conjugation to the linker.

Protocol 2: Antibody Modification and Conjugation to Payload-Linker

This protocol details the introduction of an alkyne group onto the antibody via modification of lysine (B10760008) residues, followed by the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with the azide-functionalized payload-linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • N-succinimidyl-dibenzocyclooctyne (DBCO-NHS ester) or other suitable alkyne-modification reagent

  • Payload-linker conjugate (from Protocol 1)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate (B8700270)

  • Desalting columns (e.g., PD-10)

  • Protein concentration determination assay (e.g., BCA assay)

  • SDS-PAGE system

Procedure:

  • Antibody Modification with Alkyne Group:

    • Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.

    • Add a 10-20 fold molar excess of DBCO-NHS ester (dissolved in DMSO) to the antibody solution. The final DMSO concentration should be below 10%.

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted DBCO-NHS ester using a desalting column, exchanging the buffer to PBS.

    • Determine the protein concentration of the modified antibody.

  • Click Chemistry Conjugation:

    • In a reaction vessel, combine the alkyne-modified antibody with a 3-5 fold molar excess of the azide-functionalized payload-linker.

    • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio.

    • Add the copper catalyst solution to the antibody-payload mixture to a final copper concentration of 100-200 µM.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-2 mM.

    • Incubate the reaction for 2-4 hours at room temperature, protected from light.

    • Quench the reaction by adding 10 mM EDTA.

    • Purify the resulting ADC from excess payload-linker and catalyst using a desalting column or size-exclusion chromatography.

Diagram of the Antibody Conjugation Workflow

G cluster_0 Antibody Modification cluster_1 Click Chemistry cluster_2 Purification & Analysis Antibody Monoclonal Antibody DBCO_NHS DBCO-NHS Ester Antibody->DBCO_NHS 1-2h, RT Modified_Antibody Alkyne-Modified Antibody DBCO_NHS->Modified_Antibody ADC Antibody-Drug Conjugate Modified_Antibody->ADC Payload_Linker Payload-Linker-N3 Payload_Linker->ADC Catalyst CuSO4/THPTA Na-Ascorbate Catalyst->ADC 2-4h, RT Purification Desalting/SEC ADC->Purification Analysis SDS-PAGE, MS Purification->Analysis

Caption: Workflow for antibody modification and click chemistry conjugation.

Protocol 3: Characterization of the Antibody-Drug Conjugate (ADC)

This protocol outlines key analytical methods to characterize the purified ADC.

Materials:

  • Purified ADC

  • UV-Vis spectrophotometer

  • Hydrophobic Interaction Chromatography (HIC) system

  • Mass spectrometer (for intact and reduced mass analysis)

  • Size-Exclusion Chromatography (SEC) system

  • ELISA plates and reagents

Procedure:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the characteristic wavelength of the payload. Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and payload.

    • HIC: Analyze the ADC by HIC. The number of conjugated payloads alters the hydrophobicity of the antibody, allowing for the separation of species with different DARs.

    • Mass Spectrometry: Determine the mass of the intact ADC and the unconjugated antibody. The mass difference, divided by the mass of the payload-linker, provides the average DAR. Analysis of the reduced light and heavy chains can also provide information on payload distribution.

  • Aggregation Analysis:

    • Analyze the ADC by SEC to determine the percentage of high molecular weight species (aggregates). A high level of aggregation can impact efficacy and immunogenicity.

  • Binding Affinity:

    • Perform an ELISA or Surface Plasmon Resonance (SPR) analysis to compare the binding affinity of the ADC to its target antigen with that of the unconjugated antibody. This ensures that the conjugation process has not significantly compromised the antibody's binding capability.

Table 1: Quantitative Characterization of the ADC

ParameterMethodExpected Result
Drug-to-Antibody Ratio (DAR)UV-Vis, HIC, Mass Spec.Average DAR of 2-4
PuritySDS-PAGE, SEC> 95% monomer
AggregationSEC< 5% high molecular weight species
Binding Affinity (KD)ELISA, SPRComparable to unconjugated antibody (e.g., within 2-fold)
Protocol 4: In Vitro Cytotoxicity Assay

This protocol describes a cell-based assay to evaluate the potency of the ADC.

Materials:

  • Target antigen-positive cancer cell line

  • Target antigen-negative cancer cell line (as a control)

  • Complete cell culture medium

  • Purified ADC

  • Unconjugated antibody (as a control)

  • Free payload (as a control)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.

    • Remove the old medium from the cells and add the different concentrations of the test articles.

    • Incubate the plates for 72-96 hours.

  • Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the concentration of the test article and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Diagram of the ADC's Proposed Signaling Pathway for Cytotoxicity

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate Antigen Target Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Free Payload Lysosome->Payload Disulfide Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Signaling Cascade

Caption: Proposed mechanism of action for the ADC leading to apoptosis.

II. Summary of Quantitative Data

The successful conjugation and characterization of the ADC would yield data that can be summarized as follows:

Table 2: Summary of a Hypothetical ADC Batch

Batch IDAverage DARMonomer Purity (%)Binding Affinity (KD, nM)IC50 on Target Cells (nM)IC50 on Control Cells (nM)
ADC-Batch-0013.898.21.25.7> 1000
Unconjugated mAbN/A99.10.9> 1000> 1000
Free PayloadN/AN/AN/A0.50.6

This comprehensive set of protocols provides a framework for the successful conjugation of a payload to an antibody using the this compound linker, and for the subsequent characterization and in vitro evaluation of the resulting ADC. Careful execution of these steps is crucial for the development of a safe and effective therapeutic agent.

Application Notes and Protocols for Disulfide Bond Cleavage of Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-PEG2-Boc is a bifunctional linker commonly employed in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] Its structure incorporates a cleavable disulfide bond, which is designed to be stable in the extracellular environment but susceptible to cleavage within the reducing intracellular environment of target cells.[4][5] This selective cleavage is crucial for the controlled release of therapeutic payloads or effector molecules at the site of action. The presence of an azide (B81097) group allows for conjugation to molecules containing alkyne groups via click chemistry, while the Boc-protected amine provides another site for conjugation after deprotection.[6][7]

These application notes provide detailed protocols for the experimental setup of disulfide bond cleavage of this compound-containing conjugates, methods for monitoring the cleavage reaction, and a summary of expected outcomes based on the principles of disulfide bond reduction.

Principle of Disulfide Bond Cleavage

The disulfide bond in the this compound linker is cleaved via a thiol-disulfide exchange reaction. This reaction is facilitated by reducing agents containing free thiol groups (-SH) or by phosphine-based reductants. In a biological context, the high intracellular concentration of glutathione (B108866) (GSH) is the primary driver of disulfide bond cleavage.[4] For in vitro analytical purposes, stronger reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used to ensure complete and rapid cleavage.[8][9]

Data Presentation: Reductant Comparison

Reducing AgentTypical ConcentrationOptimal pH RangeReaction TimeKey AdvantagesKey Disadvantages
Dithiothreitol (DTT) 10-100 mM>71-4 hoursEffective and widely used.Has a strong odor; can interfere with subsequent maleimide-based conjugations; prone to air oxidation.
Tris(2-carboxyethyl)phosphine (TCEP) 5-50 mM1.5 - 8.5< 30 minutesOdorless; more stable than DTT; does not interfere with maleimide (B117702) chemistry; effective over a wider pH range.[9]Can be less effective for sterically hindered disulfides in some proteins.
Glutathione (GSH) 1-10 mM~7.41-24 hoursMimics the intracellular reducing environment.[4]Slower reaction rate compared to DTT and TCEP.

Experimental Protocols

Protocol 1: Disulfide Bond Cleavage Using Dithiothreitol (DTT)

This protocol is suitable for the complete reduction of the disulfide bond for analytical purposes, such as releasing a conjugated payload for quantification by HPLC or mass spectrometry.

Materials:

  • This compound conjugate

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Deionized water

  • Microcentrifuge tubes

  • Incubator or heat block at 37°C

  • Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a stock solution of the conjugate: Dissolve the this compound conjugate in PBS to a final concentration of 1 mg/mL.

  • Prepare a stock solution of DTT: Freshly prepare a 1 M stock solution of DTT in deionized water.

  • Set up the cleavage reaction:

    • In a microcentrifuge tube, add the conjugate solution.

    • Add the DTT stock solution to a final concentration of 10-100 mM.

    • Adjust the final volume with PBS.

  • Incubate the reaction: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time may require optimization.

  • Analyze the cleavage products: Following incubation, the sample can be directly analyzed by analytical techniques such as RP-HPLC or LC-MS to quantify the released payload and the remaining intact conjugate.

Protocol 2: Disulfide Bond Cleavage Using Tris(2-carboxyethyl)phosphine (TCEP)

This protocol is an alternative to DTT and is particularly useful when subsequent reactions involving maleimide chemistry are planned.

Materials:

  • This compound conjugate

  • Buffer (e.g., PBS, Tris, HEPES), pH 7.0-7.5

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Deionized water

  • Microcentrifuge tubes

  • Incubator or heat block at room temperature or 37°C

  • Analytical instrument (e.g., HPLC, LC-MS)

Procedure:

  • Prepare a stock solution of the conjugate: Dissolve the this compound conjugate in the chosen buffer to a final concentration of 1 mg/mL.

  • Prepare a stock solution of TCEP: Freshly prepare a 0.5 M stock solution of TCEP-HCl in deionized water. Neutralize the pH to ~7.0 with NaOH if necessary, as the stock solution will be acidic.

  • Set up the cleavage reaction:

    • In a microcentrifuge tube, add the conjugate solution.

    • Add the TCEP stock solution to a final concentration of 5-50 mM.

  • Incubate the reaction: Incubate the reaction mixture at room temperature for 5-30 minutes. Incubation at 37°C can accelerate the reaction.[9]

  • Analyze the cleavage products: Analyze the reaction mixture by RP-HPLC or LC-MS to determine the extent of cleavage.

Methods for Monitoring Disulfide Bond Cleavage

Several analytical techniques can be employed to monitor the progress of the disulfide bond cleavage reaction:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method to separate and quantify the intact conjugate from the cleaved payload and the thiol-containing linker fragment. By monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product(s) over time, the reaction kinetics can be determined.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique provides confirmation of the identities of the cleavage products by their mass-to-charge ratio, in addition to the quantitative data provided by the chromatography.

  • SDS-PAGE (for protein conjugates): For large biomolecule conjugates, cleavage of an interchain disulfide bond can be visualized by a shift in the molecular weight on a non-reducing SDS-PAGE gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_conjugate Prepare Conjugate Stock Solution mix Mix Conjugate and Reducing Agent prep_conjugate->mix prep_reductant Prepare Reducing Agent (DTT or TCEP) Stock prep_reductant->mix incubate Incubate (e.g., 37°C) mix->incubate hplc RP-HPLC incubate->hplc lcms LC-MS incubate->lcms sds_page SDS-PAGE (for protein conjugates) incubate->sds_page

Caption: Experimental workflow for disulfide bond cleavage.

cleavage_mechanism cluster_reactants Reactants cluster_products Products linker This compound (R1-S-S-R2) cleaved1 Cleaved Fragment 1 (R1-SH) linker->cleaved1 Thiol-Disulfide Exchange cleaved2 Cleaved Fragment 2 (R2-SH) linker->cleaved2 reductant Reducing Agent (e.g., DTT) oxidized_reductant Oxidized Reductant reductant->oxidized_reductant

Caption: Reductive cleavage of a disulfide bond.

References

Application Notes and Protocols for Cell-Based Assays Using Azidoethyl-SS-PEG2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Azidoethyl-SS-PEG2-Boc conjugate is a versatile heterobifunctional linker designed for advanced cell-based assays and the development of targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). This linker incorporates three key functionalities:

  • Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine allows for the controlled conjugation of a targeting moiety (e.g., a small molecule inhibitor or ligand) after deprotection under acidic conditions.[1][2][3]

  • Cleavable Disulfide Linker: A disulfide (-S-S-) bond provides a bioreducible cleavage site. This bond is stable in the extracellular environment but is readily cleaved by intracellular reducing agents like glutathione (B108866) (GSH), enabling the controlled release of the conjugated cargo within the cell.[4][5][6][7]

  • Azide (B81097) Group: An azide (-N3) group serves as a bioorthogonal handle for "click chemistry."[8][] This allows for the specific and efficient attachment of a reporter molecule (e.g., a fluorophore or biotin) containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[10][11]

The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and minimizes non-specific interactions.[12] This combination of features makes this compound an ideal tool for "tag-free" activity-based protein profiling (ABPP), target engagement studies, and intracellular cargo delivery verification.[]

Application: Target Engagement and Intracellular Localization Assay

This protocol describes a cell-based assay to confirm the intracellular delivery of a targeting molecule and its engagement with a specific protein of interest (POI). The workflow involves synthesizing a probe by conjugating a targeting ligand to the this compound linker, treating cells with this probe, and then detecting the probe-POI complex using click chemistry after cell lysis.

Diagram: Experimental Workflow

G cluster_0 Probe Synthesis cluster_1 Cellular Assay cluster_2 Detection & Analysis A 1. Boc Deprotection (TFA in DCM) B 2. Conjugation (Targeting Ligand-COOH + Amine) A->B C Targeting Probe (Ligand-SS-PEG2-N3) B->C D 3. Treat Cells with Probe C->D Add to cell culture E 4. Cell Lysis D->E F 5. Disulfide Cleavage (DTT or TCEP) E->F G 6. Click Chemistry (Alkyne-Fluorophore + CuAAC) F->G Lysate with cleaved probe H 7. SDS-PAGE & In-Gel Fluorescence Scanning G->H I 8. Western Blot or Mass Spectrometry H->I

Caption: Workflow for target engagement assay.

Experimental Protocols

Protocol 1: Synthesis of Targeting Probe

This protocol details the steps for deprotecting the Boc group and conjugating a carboxylic acid-containing targeting ligand.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Targeting ligand with a carboxylic acid group

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Boc Deprotection:

    • Dissolve this compound in DCM.

    • Add an excess of TFA (e.g., 20-30% v/v) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, evaporate the solvent and TFA under reduced pressure to yield the deprotected amine-linker.

  • Conjugation to Targeting Ligand:

    • Dissolve the targeting ligand-COOH in anhydrous DMF.

    • Add HBTU (1.2 equivalents) and DIPEA (2.5 equivalents). Stir for 10 minutes to activate the carboxylic acid.

    • Add the deprotected amine-linker (1.0 equivalent) dissolved in anhydrous DMF to the activated ligand solution.

    • Stir the reaction mixture at room temperature overnight.

    • Purify the final probe conjugate using reverse-phase HPLC.

    • Confirm the product identity and purity by LC-MS and NMR.

Protocol 2: Cell-Based Target Engagement Assay

This protocol outlines the treatment of cells with the synthesized probe, followed by lysis and detection.

Materials:

  • Synthesized targeting probe (Ligand-SS-PEG2-N3)

  • Cell line of interest (e.g., HEK293 expressing the target protein)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Click chemistry reagents (from a kit or prepared fresh):

    • Copper(II) sulfate (B86663) (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand[6]

    • Sodium ascorbate (B8700270) (freshly prepared)

    • Alkyne-fluorophore (e.g., Alkyne-TAMRA)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., 1-2 x 10^6 cells per well in a 6-well plate) and allow them to adhere overnight.

    • Treat the cells with the targeting probe at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 4 hours) in serum-free medium. Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • After incubation, aspirate the medium and wash the cells twice with cold PBS.

    • Add cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Disulfide Bond Cleavage (Optional but Recommended):

    • To a portion of the lysate, add DTT or TCEP to a final concentration of 10 mM.

    • Incubate at room temperature for 30 minutes. This step ensures the disulfide bond is cleaved, which may be necessary for efficient click chemistry depending on the probe's structure and target accessibility.

  • Click Chemistry Reaction in Lysate: [4][7]

    • Normalize the protein concentration of all samples with lysis buffer.

    • In a microcentrifuge tube, prepare the click reaction cocktail. For a 100 µL final reaction volume:

      • 50 µL of cell lysate (at 1-2 mg/mL)

      • Add alkyne-fluorophore to a final concentration of 25-50 µM.

      • Add pre-mixed CuSO4 and THPTA (1:5 molar ratio) to final concentrations of 1 mM and 5 mM, respectively.

      • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

    • Vortex gently and incubate at room temperature for 1 hour, protected from light.

  • Sample Preparation for Analysis:

    • Precipitate the protein by adding 4 volumes of cold acetone (B3395972) or methanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • Carefully discard the supernatant and wash the pellet with cold methanol.

    • Air-dry the pellet and resuspend in SDS-PAGE sample buffer.

  • Analysis:

    • In-Gel Fluorescence: Separate the proteins by SDS-PAGE. Scan the gel using a fluorescence scanner with appropriate excitation/emission wavelengths for the chosen fluorophore. A fluorescent band at the molecular weight of the target protein indicates successful labeling.

    • Western Blot: After fluorescence scanning, transfer the proteins to a PVDF membrane and probe with an antibody against the protein of interest to confirm the identity of the labeled band.

Data Presentation

Quantitative data from the in-gel fluorescence scan can be summarized to compare labeling intensity at different probe concentrations.

Probe Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0 (Vehicle)15025
0.185075
1.04500320
10.09800650

Signaling Pathway Visualization

The this compound linker is particularly useful in the context of PROTACs, which hijack the ubiquitin-proteasome system.

Diagram: PROTAC Mechanism of Action

G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Ligand-Linker-E3 Ligand) PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

References

Application Notes and Protocols for the Purification of Azidoethyl-SS-PEG2-Boc Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-PEG2-Boc is a heterobifunctional linker commonly employed in the synthesis of bioconjugates, particularly for the development of Proteolysis Targeting Chimeras (PROTACs). The purity of this linker is critical to ensure the homogeneity and efficacy of the final therapeutic or research compound. This document provides detailed protocols for the purification of this compound from crude reaction mixtures, addressing common impurities such as unreacted starting materials and side products. The methodologies described herein are based on established protein purification techniques for polyethylene (B3416737) glycol (PEG) derivatives and can be adapted to similar compounds.

Purification Strategies

The choice of purification method for this compound largely depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The primary techniques employed are liquid chromatography, including flash column chromatography and High-Performance Liquid Chromatography (HPLC). For initial cleanup and removal of some impurities, extraction and precipitation can also be effective.

A general workflow for the purification process is outlined below:

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Optional First Pass) Crude->Extraction Initial Cleanup Column Flash Column Chromatography (Primary Purification) Crude->Column Direct Loading Extraction->Column Precipitation Precipitation (Optional) HPLC Preparative HPLC (High Purity) Column->HPLC Further Purification TLC TLC Analysis Column->TLC Fraction Monitoring Analytical_HPLC Analytical HPLC HPLC->Analytical_HPLC TLC->Column Optimize Conditions Pure_Product Pure this compound Analytical_HPLC->Pure_Product

Caption: General purification workflow for this compound.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Fraction Analysis

TLC is an essential tool for monitoring the progress of the synthesis and for identifying fractions containing the desired product during column chromatography. Due to the polar nature of PEG compounds, they can streak on silica (B1680970) plates. Careful selection of the mobile phase is crucial.

Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates.

  • Sample Application: Dissolve a small amount of the crude reaction mixture or a fraction from column chromatography in a suitable solvent (e.g., dichloromethane (B109758) or methanol). Spot a small amount onto the TLC plate baseline.

  • Mobile Phase: A common mobile phase for PEGylated compounds is a mixture of a chlorinated solvent and an alcohol. A good starting point is a chloroform:methanol (B129727) system (e.g., 10:1 v/v). For compounds with free amino or carboxylic acid groups, adding a small amount of aqueous ammonia (B1221849) (1%) or formic acid (1-2%) respectively to the eluent can improve separation.

  • Development: Place the TLC plate in a chamber saturated with the mobile phase and allow the solvent front to ascend near the top of the plate.

  • Visualization:

    • UV Light: If the product or impurities are UV-active, they can be visualized under a UV lamp (254 nm). The Boc-protecting group does not have a strong chromophore.

    • Staining:

      • Potassium Permanganate (KMnO₄) Stain: This is a general stain for organic compounds. Prepare a solution of 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the TLC plate in the solution or spray it evenly. The product will appear as a yellow spot on a purple background upon gentle heating.

      • Modified Dragendorff Stain: This stain is particularly effective for visualizing PEG compounds.[1] Prepare two separate stock solutions:

        • Solution A: Dissolve 1.7 g of bismuth subnitrate (BiO(NO₃)) and 20 g of L(+)-tartaric acid in 80 mL of deionized water with sonication.

        • Solution B: Dissolve 32 g of potassium iodide (KI) in 80 mL of deionized water.

        • Working Solution: Mix equal volumes of Solution A and Solution B. This solution should be stored in the dark and refrigerated. Dip or spray the TLC plate with the working solution. PEG-containing compounds will appear as orange or brown spots.

Flash Column Chromatography

Flash column chromatography is the primary method for purifying multigram quantities of this compound.

Protocol:

  • Column Packing: Use silica gel (230-400 mesh) as the stationary phase. The column can be dry-packed or wet-packed with a slurry of silica gel in the initial, non-polar eluent.

  • Sample Loading:

    • Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure to obtain a free-flowing powder. Load this powder onto the top of the packed column.

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it directly onto the column.

  • Elution: A gradient elution is typically more effective than an isocratic elution for separating the product from more polar and less polar impurities. A slow gradient of an alcohol (e.g., methanol or a 1:1 mixture of ethanol/isopropanol) in a chlorinated solvent (e.g., dichloromethane or chloroform) is recommended.[1]

    • Suggested Gradient: Start with 100% dichloromethane and gradually increase the percentage of methanol (e.g., from 0% to 10%). A slow gradient is crucial for good separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving very high purity (>98%), preparative RP-HPLC is the method of choice. This technique is particularly useful for small to medium-scale purifications.

Protocol:

  • Column: A C18 column is commonly used for the separation of PEGylated compounds.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water is a typical mobile phase. The addition of a modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid can improve peak shape. Note that the Boc group can be labile under strongly acidic conditions, so prolonged exposure to TFA should be minimized.

  • Sample Preparation: Dissolve the crude or partially purified product in the initial mobile phase. It is important to filter the sample through a 0.45 µm filter before injection to prevent column clogging.

  • Elution:

    • Suggested Gradient:

      • Start with a low percentage of acetonitrile (e.g., 5-10%) in water (with 0.1% TFA or formic acid).

      • Increase the acetonitrile concentration over a suitable time frame (e.g., to 95% over 30-40 minutes).

  • Detection: Monitor the elution of the product using a UV detector, typically at 210-220 nm where the amide bond absorbs.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Product Isolation: Combine the pure fractions. If TFA was used, it may need to be removed. This can be achieved by repeated co-evaporation with a non-acidic solvent or by passing the combined fractions through a suitable ion-exchange resin. Finally, remove the solvent under reduced pressure (lyophilization is often preferred if the product is in an aqueous solution).

Data Presentation

The following table summarizes typical parameters and expected outcomes for the purification of this compound. The values are illustrative and may need to be optimized for specific reaction outcomes.

Purification MethodStationary PhaseTypical Mobile Phase/EluentTypical PurityTypical YieldThroughput
Flash Column Chromatography Silica Gel (230-400 mesh)Dichloromethane/Methanol gradient (e.g., 0-10% MeOH)>90%60-80%High (grams)
Preparative RP-HPLC C18Water/Acetonitrile gradient with 0.1% TFA or Formic Acid>98%70-90% (of loaded material)Low to Medium (milligrams to grams)

Quality Control

After purification, it is essential to confirm the purity and identity of the this compound.

  • Analytical RP-HPLC: This is the most common method to assess the purity of the final product. The conditions are similar to preparative RP-HPLC but on an analytical scale. A purity of >95% is often required for subsequent applications.

  • Mass Spectrometry (MS): To confirm the identity of the product by determining its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule and to check for the presence of impurities.

Logical Relationships in Purification

The decision-making process for choosing a purification strategy can be visualized as follows:

PurificationDecision Start Crude Product Scale Scale of Synthesis? Start->Scale Purity_Req Required Purity? Scale->Purity_Req Small to Medium (mg to g) Flash_Chrom Flash Column Chromatography Scale->Flash_Chrom Large (grams) Purity_Req->Flash_Chrom Moderate (>90%) Prep_HPLC Preparative HPLC Purity_Req->Prep_HPLC High (>98%) Flash_Chrom->Purity_Req Need higher purity? Final_Product Pure Product Flash_Chrom->Final_Product Purity sufficient Prep_HPLC->Final_Product

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for the Characterization of Azidoethyl-SS-PEG2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azidoethyl-SS-PEG2-Boc is a heterobifunctional linker commonly employed in the development of bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This linker features three key functionalities: an azide (B81097) group for click chemistry, a disulfide bond for cleavable conjugation strategies, and a Boc-protected amine for orthogonal derivatization. Thorough characterization of this linker and its conjugates is critical to ensure identity, purity, and stability, which are essential for reproducible downstream applications and the overall success of the therapeutic agent.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of this compound. The methodologies described herein will enable researchers to confidently assess the quality of their conjugates.

Analytical Techniques Overview

A multi-faceted analytical approach is required to fully characterize the this compound linker and its conjugates. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the characteristic protons and carbons of the azide, PEG, disulfide, and Boc moieties.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify the amount of the conjugate.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups present in the molecule.

The following sections will detail the experimental protocols for each of these techniques and provide representative data in clearly structured tables.

Data Presentation

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shift Data

Note: The following data are representative for similar Azido-PEG and Boc-protected amine structures and should be used as a reference for the characterization of this compound. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Functional GroupAtomRepresentative ¹H NMR Chemical Shift (ppm)Representative ¹³C NMR Chemical Shift (ppm)
Boc Group -C(CH₃)₃~1.4 (singlet)~79 (quaternary C), ~28 (methyl C)
-C=O-~156
PEG Linker -O-CH₂-CH₂-O-3.5 - 3.7 (multiplet)69 - 71
Disulfide Linker -S-S-CH₂-2.8 - 3.0 (triplet)38 - 40
-CH₂-N₃3.3 - 3.5 (triplet)~50
Azide Group -CH₂-N₃3.3 - 3.5 (triplet)~50
Table 2: Representative Mass Spectrometry Data
Ionization ModeExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Electrospray (ESI)352.13Loss of Boc group (-100), Cleavage of disulfide bond
Table 3: Representative HPLC Purity Analysis Parameters
ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Expected Retention Time Dependent on the specific conjugate
Table 4: Key FTIR Absorption Bands
Functional GroupWavenumber (cm⁻¹)Description
Azide (N₃) ~2100Strong, sharp absorption
C=O (Boc) ~1690Strong absorption
C-O (PEG) ~1100Strong, broad absorption
N-H (Boc) ~3300Broad absorption

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the peaks to the corresponding protons and carbons based on their chemical shifts, multiplicities, and integration values, comparing them to the representative data in Table 1.

Protocol 2: Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a suitable solvent (e.g., acetonitrile, methanol). Dilute the stock solution to a final concentration of 10-100 µg/mL in the mobile phase.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is typically used.

    • Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

    • Capillary Voltage: Typically 3-4 kV.

    • Cone Voltage: Optimize for minimal fragmentation if intact mass is desired, or increase to induce fragmentation for structural elucidation.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Analyze the fragmentation pattern to confirm the presence of key structural motifs (e.g., loss of the Boc group).

Protocol 3: HPLC Purity Analysis
  • Sample Preparation: Prepare a 1 mg/mL solution of the conjugate in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Use the parameters outlined in Table 3. The gradient may need to be optimized depending on the specific conjugate.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the conjugate as the percentage of the main peak area relative to the total peak area.

Protocol 4: FTIR Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Oil Samples: Place a thin film of the sample between two salt plates (e.g., NaCl, KBr) or directly on an ATR crystal.

  • Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Perform a background scan prior to scanning the sample.

  • Data Analysis:

    • Identify the characteristic absorption bands corresponding to the functional groups listed in Table 4.

Visualization of Experimental Workflows

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_results Data Analysis & Confirmation Synthesis Synthesis of This compound Conjugate Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS HPLC HPLC Purification->HPLC FTIR FTIR Spectroscopy Purification->FTIR Structure Structural Confirmation NMR->Structure Identity Identity Confirmation MS->Identity Purity Purity Assessment HPLC->Purity FTIR->Structure

Caption: Workflow for the analytical characterization of this compound conjugates.

Boc Deprotection and Analysis Workflow

Boc_Deprotection_Workflow cluster_analysis Reaction Monitoring & Confirmation Start Boc-Protected Conjugate Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Workup Aqueous Workup & Purification Deprotection->Workup TLC_HPLC TLC / HPLC Monitoring Deprotection->TLC_HPLC Deprotected_Product Deprotected Amine Conjugate Workup->Deprotected_Product NMR_Analysis ¹H NMR Analysis (disappearance of Boc signal) Deprotected_Product->NMR_Analysis MS_Analysis MS Analysis (mass shift) Deprotected_Product->MS_Analysis

Caption: Workflow for Boc deprotection and subsequent analysis of the conjugate.

Application Notes and Protocols for Azidoethyl-SS-PEG2-Boc in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azidoethyl-SS-PEG2-Boc in the development of redox-responsive nanoparticles for targeted drug delivery. This heterobifunctional linker is designed for advanced bioconjugation, enabling the creation of sophisticated drug delivery systems that can selectively release therapeutic agents in response to the tumor microenvironment.

Introduction

This compound is a versatile linker molecule featuring four key functional components:

  • An azide (B81097) group (N₃) for highly efficient and specific conjugation to alkyne-modified molecules or nanoparticles via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry."

  • A disulfide bond (-S-S-) that is stable in the bloodstream but is readily cleaved in the presence of high concentrations of reducing agents, such as glutathione (B108866) (GSH), found inside cancer cells. This functionality allows for triggered drug release at the target site.

  • A polyethylene glycol (PEG) spacer (PEG2) which enhances the solubility and biocompatibility of the resulting conjugate, reduces non-specific protein adsorption, and can prolong circulation time in vivo.

  • A tert-butyloxycarbonyl (Boc)-protected amine , which provides a stable protecting group that can be efficiently removed under acidic conditions to reveal a primary amine. This amine can then be used for subsequent conjugation to targeting ligands or other functional molecules.

This unique combination of functionalities makes this compound an ideal tool for the construction of multi-component, stimulus-responsive drug delivery systems.

Application: Development of HER2-Targeted, Redox-Responsive Nanoparticles for Doxorubicin (B1662922) Delivery

This protocol outlines the synthesis and evaluation of a targeted drug delivery system for breast cancer therapy. The system is based on polymeric nanoparticles (NPs) functionalized with this compound. The azide group is used to attach the nanoparticles to an alkyne-modified drug (Doxorubicin), while the deprotected amine is conjugated to the targeting ligand Herceptin (Trastuzumab) to target HER2-positive breast cancer cells. The disulfide bond within the linker allows for the release of Doxorubicin in the reducing intracellular environment of the cancer cells.

Signaling Pathway and Mechanism of Action

The targeted nanoparticles first bind to the HER2 receptors overexpressed on the surface of certain breast cancer cells. Following receptor-mediated endocytosis, the nanoparticles are internalized into the cell. The high intracellular concentration of glutathione (GSH) then cleaves the disulfide bond in the linker, releasing the cytotoxic drug doxorubicin, which induces cancer cell apoptosis.

G cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) NP Herceptin-NP-SS-Dox HER2 HER2 Receptor NP->HER2 Targeting & Binding Endosome Endosome HER2->Endosome Endocytosis Dox Doxorubicin Endosome->Dox GSH-mediated Disulfide Cleavage Apoptosis Apoptosis Dox->Apoptosis Induces

Figure 1. Mechanism of action for HER2-targeted, redox-responsive nanoparticles.

Experimental Workflow

The overall experimental workflow involves the synthesis of the drug-linker conjugate, preparation of the targeted nanoparticles, and subsequent in vitro evaluation.

G cluster_synthesis Synthesis & Conjugation cluster_np_prep Nanoparticle Formulation cluster_eval In Vitro Evaluation A Boc Deprotection of This compound B Conjugation to Herceptin A->B D CuAAC 'Click' Reaction B->D C Synthesis of Alkyne-Doxorubicin C->D E Nanoprecipitation of Herceptin-Linker-Dox Conjugate D->E F Characterization (DLS, TEM) E->F G Drug Loading & Encapsulation Efficiency E->G H GSH-Triggered Drug Release E->H I Cytotoxicity Assay (MTT) E->I

Figure 2. Overall experimental workflow.

Data Presentation

Table 1: Physicochemical Properties of Nanoparticles
FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Blank Nanoparticles105.3 ± 4.20.15 ± 0.03-15.8 ± 1.2
Dox-loaded NPs122.7 ± 5.10.18 ± 0.02-12.4 ± 1.5
Herceptin-Dox-NPs135.8 ± 6.30.21 ± 0.04-10.1 ± 1.8
Table 2: Doxorubicin Loading and Release
ParameterValue
Drug Loading Content (DLC, wt%)12.5%
Encapsulation Efficiency (EE, %)85.2%
Cumulative Release at 24h (PBS, pH 7.4)15.3%
Cumulative Release at 24h (10 mM GSH)78.6%
Table 3: In Vitro Cytotoxicity (IC50 values)
Cell LineTreatmentIC50 (µg/mL)
SK-BR-3 (HER2+)Free Doxorubicin0.45
SK-BR-3 (HER2+)Dox-loaded NPs0.98
SK-BR-3 (HER2+)Herceptin-Dox-NPs0.25
MCF-7 (HER2-)Herceptin-Dox-NPs1.52

Experimental Protocols

Protocol 1: Boc Deprotection of this compound
  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) to a concentration of 0.1 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

  • TFA Removal: Co-evaporate with toluene (B28343) (3 x 10 mL) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step.

Protocol 2: Conjugation of Deprotected Linker to Herceptin
  • Reagent Preparation: Dissolve the deprotected linker-TFA salt (5 equivalents) and Herceptin (1 equivalent) in a suitable buffer (e.g., PBS, pH 7.4).

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 10 equivalents) and N-hydroxysuccinimide (NHS, 12 equivalents) to the reaction mixture to activate the carboxylic acid groups on Herceptin.

  • Conjugation: Stir the reaction mixture at room temperature for 4-6 hours.

  • Purification: Purify the Herceptin-linker conjugate by dialysis against PBS to remove unreacted linker and coupling agents.

Protocol 3: Synthesis of Alkyne-Modified Doxorubicin

This protocol is based on established literature procedures for modifying doxorubicin and should be performed by personnel experienced in handling cytotoxic agents.

  • Reaction Setup: Dissolve doxorubicin hydrochloride (1 equivalent) and propargylamine (B41283) (1.5 equivalents) in anhydrous dimethylformamide (DMF).

  • Coupling: Add a coupling agent such as HATU (1.5 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3 equivalents).

  • Reaction: Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 24 hours.

  • Purification: Purify the alkyne-modified doxorubicin by column chromatography on silica (B1680970) gel.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Prepare a stock solution of the Herceptin-linker-azide conjugate in PBS.

    • Prepare a stock solution of alkyne-modified doxorubicin in DMSO.

    • Prepare a fresh 1 M stock solution of sodium ascorbate (B8700270) in deionized water.

    • Prepare a 100 mM stock solution of copper(II) sulfate (B86663) in deionized water.

    • Prepare a 100 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in deionized water.

  • Reaction Mixture: In a reaction vessel, combine the Herceptin-linker-azide conjugate (1 equivalent) and alkyne-modified doxorubicin (1.5 equivalents).

  • Ligand and Copper Addition: Add the THPTA ligand solution (0.1 equivalents) followed by the copper(II) sulfate solution (0.05 equivalents).

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5 equivalents).

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours, protected from light.

  • Purification: Purify the final Herceptin-NP-SS-Dox conjugate by size exclusion chromatography to remove unreacted components.

Protocol 5: Nanoparticle Formulation and Characterization
  • Nanoprecipitation: Prepare the Herceptin-Dox-nanoparticles using a nanoprecipitation method. Briefly, dissolve the purified conjugate in a water-miscible organic solvent (e.g., acetone) and add it dropwise to a vigorously stirring aqueous solution.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure.

  • Characterization:

    • Size and Zeta Potential: Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles using Dynamic Light Scattering (DLS).

    • Morphology: Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).

Protocol 6: Drug Loading and Encapsulation Efficiency
  • Quantification: Lyophilize a known amount of the nanoparticle suspension.

  • Drug Extraction: Resuspend the lyophilized nanoparticles in a suitable solvent to dissolve the conjugate and measure the absorbance of doxorubicin using a UV-Vis spectrophotometer.

  • Calculations:

    • Drug Loading Content (DLC %): (Weight of loaded drug / Total weight of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug) x 100

Protocol 7: In Vitro Glutathione-Triggered Drug Release
  • Sample Preparation: Prepare nanoparticle suspensions in release media (PBS, pH 7.4) with and without 10 mM glutathione (GSH) to simulate intracellular reducing conditions.

  • Incubation: Incubate the samples at 37°C with gentle shaking.

  • Sampling: At predetermined time points, withdraw aliquots and separate the released drug from the nanoparticles by centrifugation through a molecular weight cutoff filter.

  • Quantification: Measure the concentration of the released doxorubicin in the supernatant using fluorescence spectroscopy or UV-Vis spectrophotometry.

  • Data Analysis: Plot the cumulative drug release as a percentage of the total loaded drug versus time.

Protocol 8: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed SK-BR-3 (HER2-positive) and MCF-7 (HER2-negative) cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of free doxorubicin, non-targeted Dox-loaded NPs, and Herceptin-Dox-NPs for 48 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 values (the concentration of drug required to inhibit cell growth by 50%).

Logical Relationships

G cluster_linker Linker Properties cluster_outcomes Desired Outcomes Azide Azide Group Targeting Specific Cell Targeting Azide->Targeting Enables conjugation of targeting ligand (via click chemistry) Disulfide Disulfide Bond Release Triggered Drug Release Disulfide->Release Enables cleavage in high GSH environment PEG PEG Spacer Stability Systemic Stability PEG->Stability Improves biocompatibility and circulation time Boc_Amine Boc-Protected Amine Boc_Amine->Targeting Allows sequential conjugation of targeting ligand Efficacy Therapeutic Efficacy Targeting->Efficacy Reduces off-target toxicity Release->Efficacy Concentrates drug at target site

Figure 3. Logical relationships between linker functionalities and therapeutic outcomes.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Azidoethyl-SS-PEG2-Boc Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting click chemistry reactions involving Azidoethyl-SS-PEG2-Boc. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive groups?

A1: this compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It contains three key functional components:

  • An azide group (-N₃) for undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[1]

  • A disulfide bond (-S-S-) which can be cleaved under reducing conditions.

  • A Boc-protected amine (-NHBoc) which, after deprotection, allows for conjugation to other molecules.[3][4]

Q2: I am seeing very low yield in my click reaction with this compound and an alkyne-containing molecule. What are the most common causes?

A2: Low yields in CuAAC reactions often stem from issues with the catalytic system or reaction conditions. The most common culprits include:

  • Inactive Copper Catalyst: The active catalyst for CuAAC is Cu(I).[5] If you are using a Cu(II) salt (like CuSO₄), it must be reduced to Cu(I) in situ.[6]

  • Oxygen Contamination: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, effectively stopping the reaction.[7]

  • Suboptimal Reagent Concentrations: The concentrations of reactants, catalyst, and ligand can significantly impact reaction efficiency.

  • Poor Solubility: The this compound linker is designed with a PEG spacer to improve aqueous solubility, but your alkyne-containing substrate may have poor solubility in the chosen solvent system.[3][8]

  • Disulfide Bond Reduction: The use of sodium ascorbate (B8700270) as a reducing agent for the copper catalyst can potentially reduce the disulfide bond in your linker, leading to an undesired side product.[9]

Q3: How can I ensure my copper catalyst is active?

A3: The active catalytic species is Copper(I).[5] You can either use a Cu(I) salt directly (e.g., CuI, CuBr) or, more commonly, generate it in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[6][10] The in situ method is often preferred as it maintains a low concentration of the active Cu(I) species, which can help minimize side reactions.[7] It is crucial to use a fresh solution of the reducing agent.

Q4: My reaction solution is exposed to air. Is this a problem?

A4: Yes, oxygen can be highly detrimental to the CuAAC reaction by oxidizing the active Cu(I) catalyst to the inactive Cu(II) form.[7] It is highly recommended to degas your reaction solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by bubbling nitrogen or argon through the solvent prior to adding the reagents.

Q5: The disulfide bond in my linker seems to be cleaving during the reaction. How can I prevent this?

A5: The disulfide bond is susceptible to reduction by some reducing agents used to generate Cu(I). Sodium ascorbate, especially at higher concentrations, can reduce disulfide bridges.[9] To mitigate this, consider the following:

  • Use a milder reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) is a common alternative that is less likely to cleave disulfide bonds.

  • Optimize Sodium Ascorbate Concentration: Use the minimum effective concentration of sodium ascorbate required for the catalysis. A 3- to 10-fold excess over the copper catalyst is a common starting point.[5]

  • Use a Cu(I) salt directly: This eliminates the need for a reducing agent altogether. However, Cu(I) salts are less stable and require careful handling to prevent oxidation.

Q6: What is the role of a ligand in the reaction, and do I need one?

A6: A ligand is critical for a successful and efficient CuAAC reaction. Ligands serve several important functions:

  • Stabilize the Cu(I) catalytic species: This prevents oxidation to the inactive Cu(II) state.[11]

  • Accelerate the reaction rate: Ligands enhance the catalytic activity of the copper center.[11]

  • Prevent side reactions: They can suppress undesired pathways like the oxidative homodimerization of alkynes (Glaser coupling).[7] Commonly used ligands include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous solutions and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) for organic solvents.

Troubleshooting Guide

This table summarizes common problems, their potential causes, and suggested solutions to improve the yield of your this compound click chemistry reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation Inactive catalyst (Cu(I) oxidized to Cu(II)).Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Use a fresh solution of reducing agent (e.g., sodium ascorbate).
Insufficient reducing agent.Increase the molar excess of sodium ascorbate to copper (e.g., 5-10 equivalents).
Absence or inappropriate ligand.Add a suitable ligand. Use THPTA for aqueous media or TBTA for organic solvents.
Poor solubility of reactants.Use a co-solvent system (e.g., DMSO/water, t-BuOH/water). The PEG linker on this compound aids solubility, but your substrate may require an organic co-solvent.
Presence of Unwanted Side Products Oxidative homocoupling of the alkyne (Glaser coupling).Ensure the reaction is thoroughly deoxygenated. Use a ligand to protect the Cu(I) catalyst.
Reduction of the disulfide bond.Replace sodium ascorbate with a milder reducing agent like TCEP. Use the minimum necessary concentration of sodium ascorbate.
Boc deprotection.Ensure the reaction pH is maintained between 4 and 12.[5][12] Avoid highly acidic conditions.
Reaction Stalls or is Sluggish Low temperature.Gently warm the reaction (e.g., to 35-40 °C). Note that higher temperatures can increase side reactions.
Insufficient catalyst or ligand.Increase the catalyst and ligand loading (e.g., from 1 mol% to 5 mol%).
Steric hindrance around the alkyne or azide.Increase reaction time and/or temperature. Consider a higher catalyst loading.

Experimental Protocols

Standard Protocol for CuAAC with this compound

This protocol provides a starting point for the click reaction. Optimization of concentrations and reaction time may be necessary.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne-containing molecule, this compound, CuSO₄, sodium ascorbate, and a suitable ligand (e.g., THPTA) in a degassed solvent system (e.g., 1:1 t-BuOH/water or DMSO/water).

  • Reaction Assembly:

    • In a reaction vessel, combine the alkyne substrate (1 equivalent) and this compound (1.1 equivalents).

    • Add the ligand (e.g., THPTA, 1 equivalent relative to copper).

    • Add the CuSO₄ solution (e.g., 0.1 equivalents).

    • Vortex the mixture briefly.

  • Initiation and Incubation:

    • Add the sodium ascorbate solution (e.g., 0.5 equivalents) to initiate the reaction.

    • Ensure the reaction is protected from oxygen by purging with an inert gas and sealing the vessel.

    • Allow the reaction to proceed at room temperature for 12-24 hours with stirring. Reaction progress can be monitored by TLC, LC-MS, or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard techniques such as column chromatography, preparative HPLC, or precipitation.

Visual Guides

Troubleshooting Workflow for Low Yield

This diagram outlines a logical progression for troubleshooting low-yield click chemistry reactions.

TroubleshootingWorkflow start Low Yield Observed check_catalyst Check Catalyst System (CuSO4, Reducer, Ligand) start->check_catalyst check_conditions Review Reaction Conditions (Solvent, O2, Temp) start->check_conditions check_reagents Verify Reagent Integrity (Purity, Stability) start->check_reagents optimize_catalyst Optimize Catalyst: - Use fresh reducer - Add/change ligand - Degas thoroughly check_catalyst->optimize_catalyst optimize_conditions Optimize Conditions: - Use co-solvent - Increase temperature - Increase reaction time check_conditions->optimize_conditions analyze_side_products Analyze Side Products (LC-MS, NMR) check_reagents->analyze_side_products success Yield Improved optimize_catalyst->success optimize_conditions->success disulfide_issue Disulfide Cleavage? analyze_side_products->disulfide_issue disulfide_issue->optimize_catalyst No change_reducer Change Reducer (e.g., to TCEP) disulfide_issue->change_reducer Yes change_reducer->success CuAAC_Components cluster_reactants Core Reactants cluster_catalyst Catalytic System Azide This compound Product 1,4-Disubstituted Triazole Product Azide->Product Alkyne Alkyne Substrate Alkyne->Product Copper Cu(II) Source (e.g., CuSO4) Copper->Product Catalyst Reducer Reducing Agent (e.g., Na-Ascorbate) Reducer->Copper generates Cu(I) Ligand Cu(I) Stabilizing Ligand (e.g., THPTA) Ligand->Copper stabilizes Cu(I)

References

Technical Support Center: Optimizing Boc Deprotection of Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc deprotection of Azidoethyl-SS-PEG2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient deprotection in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of this compound, providing systematic steps to identify and resolve them.

Problem Potential Cause(s) Troubleshooting Steps
Incomplete Deprotection 1. Insufficient acid strength or concentration.[1] 2. Inadequate reaction time or temperature.[1] 3. Steric hindrance from the PEG chain.[1] 4. Poor solubility of the starting material.1. Increase the concentration of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), for example, from 20% to 50% (v/v).[1] 2. Extend the reaction time and continue to monitor progress. Gentle heating may be considered, but with caution due to the presence of the azide (B81097) and disulfide groups. 3. Ensure adequate stirring and consider a more dilute reaction mixture to improve accessibility of the Boc group. 4. Confirm that the this compound is fully dissolved in the chosen solvent.
Observation of Side Products 1. Disulfide Bond Reduction/Scrambling: While generally stable in TFA, disulfide bonds can be susceptible to scrambling, especially in the presence of free thiols.[2] 2. Azide Group Instability: Strong acidic conditions can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.[3][4] While aliphatic azides are relatively stable, prolonged exposure to strong acid should be minimized.[5] 3. Alkylation by t-Butyl Cation: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites.[6]1. Ensure all reagents and solvents are free of thiol impurities. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-reduction side reactions. 2. Use the mildest effective acidic conditions. Keep the reaction temperature at 0°C to room temperature and minimize reaction time. Ensure the reaction is performed in a well-ventilated fume hood. Caution: Never mix acidic waste containing TFA with azide-containing waste.[4] 3. The PEG chain itself can act as a scavenger for the t-butyl cation, but if side reactions are suspected, consider adding a scavenger like triisopropylsilane (B1312306) (TIS) (2.5-5% v/v).
Difficult Product Isolation/Workup 1. Formation of an oily TFA salt. 2. Emulsion formation during aqueous workup. 3. Product is water-soluble.1. After removing TFA in vacuo, co-evaporate with a non-polar solvent like toluene (B28343) to remove residual acid. The resulting TFA salt can sometimes be precipitated by adding cold diethyl ether.[1] 2. Use brine to break up emulsions. Centrifugation can also be effective. 3. If the deprotected product is water-soluble, avoid aqueous workup. Instead, after evaporation of TFA, the crude TFA salt can be used directly in the next step if the subsequent reaction conditions are compatible. Alternatively, purification by reverse-phase HPLC may be necessary.
Loss of Compound During Workup 1. Hydrolysis of other functional groups during basic wash. 2. Adsorption of the product onto glassware.1. If the molecule contains base-labile groups, use a mild basic wash (e.g., saturated sodium bicarbonate solution) and minimize contact time.[1] 2. Silanizing glassware can help to reduce adsorption of sticky or polar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of TFA for the deprotection of this compound?

A common starting point is 20-50% TFA in DCM (v/v).[1] It is advisable to start with a lower concentration (e.g., 20%) and increase it if the deprotection is incomplete.

Q2: How can I monitor the progress of the deprotection reaction?

The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] On TLC, the deprotected amine product will have a lower Rf value (be more polar) than the Boc-protected starting material. LC-MS can confirm the disappearance of the starting material and the appearance of the product with the expected mass.

Q3: Are the disulfide bond and azide group stable under the TFA deprotection conditions?

  • Disulfide Bond: Disulfide bonds are generally stable in TFA. In fact, TFA can inhibit their reduction.[7] However, it is crucial to avoid any reducing agents or thiol contaminants in the reaction mixture.

  • Azide Group: Aliphatic azides are relatively stable to TFA for the short reaction times typically required for Boc deprotection. However, it is important to be aware that strong acids can react with azides to form hydrazoic acid (HN₃), which is volatile, toxic, and explosive.[3][4] Therefore, it is critical to perform the reaction in a well-ventilated fume hood and to handle the reaction mixture and waste with appropriate safety precautions. Avoid prolonged reaction times and elevated temperatures.

Q4: What are some alternative, milder methods for Boc deprotection if TFA is causing side reactions?

If you observe degradation of your starting material or the formation of significant side products, consider these milder alternatives:

  • 4M HCl in 1,4-dioxane (B91453): This is another common and effective reagent for Boc deprotection.[1]

  • Oxalyl chloride in methanol: This method has been reported as a mild procedure for deprotecting a variety of N-Boc compounds.[8]

  • Mechanochemical deprotection: Using basic alumina (B75360) in a ball mill offers a solvent-free and often chemoselective method for Boc removal.[9]

Q5: How do I completely remove TFA after the reaction?

After concentrating the reaction mixture under reduced pressure, residual TFA can be removed by co-evaporation with a solvent like toluene.[1] For subsequent steps that are sensitive to acid, an aqueous workup with a mild base (e.g., saturated sodium bicarbonate) is recommended to neutralize the TFA salt.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

This protocol is a general starting point for the Boc deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or Argon gas

  • Ice bath

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM (e.g., to a concentration of 0.1 M) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20% v/v) while stirring.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes until the starting material is consumed (typically 1-2 hours).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • For complete removal of TFA, co-evaporate the residue with toluene (3 x 10 mL).

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or further purified. For neutralization, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1]

Protocol 2: Alternative Boc Deprotection using HCl in 1,4-Dioxane

This protocol can be used if the substrate shows sensitivity to TFA.

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Nitrogen or Argon gas

  • Round-bottom flask and standard laboratory glassware

Procedure:

  • Dissolve this compound in a minimal amount of 1,4-dioxane or suspend it directly in the 4M HCl in 1,4-dioxane solution in a round-bottom flask under an inert atmosphere.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 1-4 hours).

  • Upon completion, the product may precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with cold diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the hydrochloride salt.

  • For the free amine, a basic workup can be performed by dissolving the residue in an appropriate organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

Data Presentation

Parameter TFA in DCM 4M HCl in 1,4-Dioxane
Concentration 20-50% (v/v)[1]4M
Temperature 0°C to Room TemperatureRoom Temperature
Typical Reaction Time 1-2 hours[1]1-4 hours
Workup Evaporation, optional basic washPrecipitation or evaporation, optional basic wash
Product Form TFA salt or free amineHCl salt or free amine

Visualizations

Boc_Deprotection_Workflow cluster_reaction Reaction cluster_workup Workup Start Dissolve this compound in anhydrous DCM Cool Cool to 0°C Start->Cool Add_TFA Add TFA (20-50% v/v) Cool->Add_TFA React Stir at 0°C to RT (1-2 hours) Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Concentrate in vacuo Monitor->Evaporate Reaction Complete Co_evaporate Co-evaporate with Toluene Evaporate->Co_evaporate Product_TFA_Salt Product (TFA Salt) Co_evaporate->Product_TFA_Salt Neutralize Neutralize with NaHCO3 (aq) Product_TFA_Salt->Neutralize Optional Extract Extract with Organic Solvent Neutralize->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Product_Free_Amine Product (Free Amine) Dry_Concentrate->Product_Free_Amine

Caption: Experimental workflow for the Boc deprotection of this compound using TFA in DCM.

Troubleshooting_Logic Start Boc Deprotection of This compound Check_Completion Is the reaction complete? Start->Check_Completion Incomplete Incomplete Reaction: - Increase [TFA] - Increase time/temp Check_Completion->Incomplete No Check_Side_Products Are there side products? Check_Completion->Check_Side_Products Yes Incomplete->Check_Completion Side_Products Side Products Observed: - Check for thiol impurities - Use milder conditions - Add scavenger Check_Side_Products->Side_Products Yes Successful_Deprotection Proceed to Workup Check_Side_Products->Successful_Deprotection No Consider_Alternative Consider Alternative Method (e.g., HCl/dioxane) Side_Products->Consider_Alternative

Caption: A logical workflow for troubleshooting common issues in Boc deprotection.

References

Technical Support Center: Prevention of Premature Disulfide Bond Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature cleavage of disulfide bonds during their experiments.

Troubleshooting Guides

This section addresses common issues encountered during experimental workflows that can lead to unwanted disulfide bond reduction or scrambling.

Issue 1: Disulfide Bond Reduction During Protein Purification and Storage

Symptoms:

  • Appearance of lower molecular weight bands on non-reducing SDS-PAGE.

  • Loss of protein activity or binding affinity.

  • Protein aggregation over time.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Cellular Reducing Components: Release of intracellular reducing enzymes (e.g., thioredoxin reductase, glutathione (B108866) reductase) during cell lysis.[1][2]Chemical Inhibition: Add hydrogen peroxide to the clarified cell culture harvest to a final concentration of 3-5 mM to quench reducing components before purification.[1] Alternatively, consider adding chemical inhibitors like cupric sulfate (B86663) or EDTA.[1]
Depletion of Dissolved Oxygen: Anaerobic conditions can favor the activity of reducing enzymes.[1][2]Maintain Aeration: Before and after cell harvest, ensure adequate aeration to maintain dissolved oxygen levels. Air sparging can be a robust strategy.
Elevated Temperature: Higher temperatures can increase the rate of enzymatic and chemical reduction.Chilling: Maintain low temperatures (e.g., 4°C) during cell harvest, clarification, and storage to slow down reduction reactions.
Presence of Free Thiols: Free cysteine residues in the protein or buffer can initiate thiol-disulfide exchange.Alkylation: If compatible with downstream applications, alkylate free thiols with reagents like N-ethylmaleimide (NEM) to prevent them from attacking existing disulfide bonds.
Issue 2: Disulfide Bond Scrambling During Sample Preparation for Mass Spectrometry (Non-Reduced Peptide Mapping)

Symptoms:

  • Identification of non-native disulfide-linked peptides in mass spectrometry data.

  • Inconsistent or incorrect disulfide bond assignments.

  • Difficulty in interpreting mass spectrometry data due to a complex mixture of disulfide isoforms.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Thiol-Disulfide Exchange: Free thiols in the sample can attack native disulfide bonds, leading to their rearrangement. This is often exacerbated by denaturing conditions and basic pH.Alkylation of Free Thiols: Immediately after denaturation, cap free cysteines with a rapid and specific alkylating agent. N-ethylmaleimide (NEM) is often preferred over iodoacetamide (B48618) (IAM) due to its faster reaction kinetics and effectiveness over a wider pH range.[3]
Basic pH Conditions: The thiol-disulfide exchange reaction is favored at neutral to alkaline pH due to the increased prevalence of the reactive thiolate anion.Low pH Digestion: Perform enzymatic digestion at a slightly acidic pH (e.g., pH 6.0-6.5) to minimize disulfide scrambling. Pepsin is an enzyme with an acidic pH optimum that can be used.[4]
Inefficient Alkylation: Incomplete or slow alkylation can leave free thiols available to initiate scrambling.Optimize Alkylation Conditions: Use a sufficient excess of the alkylating agent and optimize the reaction time and temperature. NEM has been shown to be more effective at lower concentrations and shorter reaction times compared to IAM.[3]

Frequently Asked Questions (FAQs)

Q1: What are the main causes of premature disulfide bond cleavage?

A1: Premature disulfide bond cleavage is primarily caused by:

  • Reducing Agents: The presence of reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) in buffers.

  • Cellular Components: Release of reducing enzymes and molecules from cells during lysis.[1][2]

  • Thiol-Disulfide Exchange: Attack by free thiol groups (from cysteine residues or other molecules) on existing disulfide bonds, leading to disulfide scrambling.

  • Environmental Factors: Conditions such as alkaline pH and elevated temperatures can promote reactions that lead to disulfide bond cleavage or rearrangement.[5]

Q2: How can I prevent disulfide bond reduction in my antibody therapeutic during manufacturing?

A2: To prevent disulfide bond reduction in monoclonal antibodies (mAbs), you can:

  • Add Hydrogen Peroxide: Introduce a controlled concentration of hydrogen peroxide (typically 3-5 mM) to the harvested cell culture fluid to neutralize reducing components.[1][6]

  • Maintain Aeration: Ensure the cell culture and harvested material are well-aerated to keep the environment oxidizing.

  • Control Temperature: Keep the harvested material chilled to slow down enzymatic and chemical reactions.

  • Chemical Inhibitors: Consider the use of inhibitors such as cupric sulfate or EDTA.[1]

Q3: What is the difference between N-ethylmaleimide (NEM) and iodoacetamide (IAM) for alkylating free thiols?

A3: NEM and IAM are both common alkylating agents, but they have key differences:

FeatureN-ethylmaleimide (NEM)Iodoacetamide (IAM)
Reaction Speed Faster reaction kinetics with thiols.[3]Slower reaction kinetics.
pH Dependence Effective over a broader pH range.More effective at alkaline pH.
Specificity Generally more specific for thiols under optimized conditions.Can have more non-specific reactions with other amino acid residues.
Concentration Requires a lower molar excess for effective alkylation.[3]Often requires a higher molar excess.

Q4: Can pH affect the stability of disulfide bonds?

A4: Yes, pH is a critical factor. Alkaline pH (above 7) promotes the formation of the thiolate anion (R-S⁻), which is the nucleophile that initiates thiol-disulfide exchange.[5] Therefore, maintaining a slightly acidic pH (around 6.0-6.5) can significantly reduce the rate of disulfide scrambling. However, extreme pH levels can also lead to protein denaturation, which may expose disulfide bonds to other degradation pathways.[7]

Q5: How can I monitor the integrity of disulfide bonds in my protein?

A5: Several methods can be used to monitor disulfide bond integrity:

  • Non-Reducing SDS-PAGE: Comparing the migration of a protein under non-reducing and reducing conditions can indicate the presence of inter-chain disulfide bonds.

  • Mass Spectrometry (Peptide Mapping): This is the most powerful technique for confirming the specific pairing of cysteine residues. It involves digesting the protein under non-reducing conditions and analyzing the resulting peptides by LC-MS/MS.

  • Ellman's Assay: This colorimetric assay can quantify the number of free sulfhydryl groups in a protein sample. By comparing the results before and after reduction, the number of disulfide bonds can be inferred.

Experimental Protocols

Protocol 1: Preventing Disulfide Bond Reduction in Harvested Cell Culture Fluid using Hydrogen Peroxide

Objective: To quench reducing components in clarified cell culture harvest to prevent antibody reduction.

Materials:

  • Clarified cell culture harvest

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Sterile, disposable pipettes and tubes

Procedure:

  • Determine the volume of the clarified cell culture harvest.

  • Calculate the volume of 30% H₂O₂ needed to achieve a final concentration of 3 mM. For example, to treat 1 L of harvest, you would need approximately 340 µL of 30% H₂O₂.

  • Slowly add the calculated volume of H₂O₂ to the clarified harvest while gently mixing.

  • Incubate the mixture at room temperature for 15-30 minutes.

  • Proceed with your standard downstream purification process (e.g., Protein A chromatography).

Quantitative Data:

H₂O₂ Concentration% Low Molecular Weight (LMW) Species after 24h (Airless)
0 mM~20%
0.33 mM~10%
1 mM~5%
3 mM<1%
Data adapted from a study on a monoclonal antibody.[1]
Protocol 2: Alkylation of Free Thiols with NEM for Non-Reduced Peptide Mapping

Objective: To prevent disulfide scrambling during sample preparation for mass spectrometry by capping free cysteine residues.

Materials:

  • Purified protein sample

  • Denaturation buffer (e.g., 8 M Guanidine-HCl or 6 M Urea in a suitable buffer)

  • N-ethylmaleimide (NEM)

  • Quenching reagent (e.g., DTT or 2-mercaptoethanol)

  • Digestion enzyme (e.g., Trypsin)

  • Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.0)

Procedure:

  • Denaturation: Dissolve the protein sample in the denaturation buffer.

  • Alkylation: Add NEM to a final concentration of 10-20 mM. Incubate at room temperature for 30 minutes in the dark.

  • Quenching: Add a quenching reagent (e.g., DTT) to a final concentration of 20-40 mM to consume any excess NEM. Incubate for 15 minutes at room temperature in the dark.

  • Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into the digestion buffer.

  • Digestion: Add the protease at an appropriate enzyme-to-substrate ratio (e.g., 1:50 for trypsin) and incubate at 37°C for 4-16 hours.

  • Quench Digestion: Stop the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid) to a final concentration of 0.1-1%.

  • The sample is now ready for analysis by LC-MS/MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Protein Sample denature Denaturation (e.g., 6M Urea) start->denature alkylate Alkylation of Free Thiols (e.g., NEM) denature->alkylate quench_alkylate Quench Excess Alkylating Agent alkylate->quench_alkylate buffer_exchange Buffer Exchange quench_alkylate->buffer_exchange digest Enzymatic Digestion (Non-reducing conditions) buffer_exchange->digest quench_digest Quench Digestion (e.g., Formic Acid) digest->quench_digest lcms LC-MS/MS Analysis quench_digest->lcms data_analysis Data Analysis (Disulfide Bond Assignment) lcms->data_analysis result Correct Disulfide Connectivity data_analysis->result

Caption: Workflow for non-reduced peptide mapping to prevent disulfide scrambling.

troubleshooting_logic cluster_reduction Disulfide Bond Reduction cluster_scrambling Disulfide Bond Scrambling start Premature Disulfide Bond Cleavage Observed is_reduction During Protein Purification/Storage? start->is_reduction Yes is_scrambling During Sample Prep for MS? start->is_scrambling No cause_reduction Possible Causes: - Cellular Reducing Agents - Low Dissolved Oxygen - High Temperature is_reduction->cause_reduction solution_reduction Solutions: - Add H₂O₂ - Maintain Aeration - Chill Sample cause_reduction->solution_reduction cause_scrambling Possible Causes: - Thiol-Disulfide Exchange - Basic pH - Incomplete Alkylation is_scrambling->cause_scrambling solution_scrambling Solutions: - Alkylate Free Thiols (NEM) - Use Acidic pH Digestion - Optimize Alkylation cause_scrambling->solution_scrambling

Caption: Troubleshooting logic for premature disulfide bond cleavage.

References

Technical Support Center: Enhancing the Solubility of Azidoethyl-SS-PEG2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered with Azidoethyl-SS-PEG2-Boc conjugates. By providing detailed troubleshooting steps, frequently asked questions, and experimental protocols, this resource aims to facilitate smoother experimental workflows and ensure the successful use of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a heterobifunctional linker containing a PEG (polyethylene glycol) spacer, which generally enhances aqueous solubility.[1][2][3] However, the presence of the Boc (tert-butoxycarbonyl) protecting group and the disulfide bond can introduce some hydrophobicity, potentially affecting its solubility in purely aqueous solutions. It is expected to be soluble in many common organic solvents.

Q2: In which solvents is this compound typically soluble?

Q3: Why is my this compound conjugate not dissolving in my aqueous buffer?

A3: Poor solubility in aqueous buffers can be attributed to several factors. The concentration of the conjugate might be too high for direct dissolution in an aqueous medium. Additionally, the hydrophobic nature of the Boc group can contribute to aggregation in water. The overall properties of the molecule it is conjugated to will also significantly impact the solubility of the final product.

Q4: Can heating improve the solubility of my conjugate?

A4: Gentle warming can be an effective method to aid in the dissolution of PEGylated compounds.[6] However, caution should be exercised, especially with conjugates containing sensitive functional groups. For this compound, prolonged or excessive heating should be avoided to prevent potential degradation of the disulfide bond or the Boc protecting group.

Q5: How does the PEG linker influence the solubility of the conjugate?

A5: The polyethylene (B3416737) glycol (PEG) component is hydrophilic and plays a crucial role in improving the solubility of the overall molecule, particularly in aqueous environments.[2][3][7] PEG chains can create a hydration shell, which helps to prevent aggregation and precipitation.[]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound conjugates.

Problem: The conjugate is insoluble or poorly soluble in the desired solvent.
Potential Cause Troubleshooting Step Expected Outcome
High Concentration Attempt to dissolve a smaller amount of the conjugate in the same volume of solvent.Determine the approximate solubility limit in the chosen solvent.
Inappropriate Solvent Test solubility in a range of solvents with varying polarities (see Table 1).Identify a suitable solvent or co-solvent system for your experiment.
Aggregation Utilize sonication or vortexing to break up aggregates.Achieve a clear, homogenous solution.
Low Temperature Gently warm the solution (e.g., to 30-40°C) while stirring.Increased kinetic energy helps to overcome the energy barrier for dissolution.
Problem: The conjugate precipitates out of solution after initial dissolution.
Potential Cause Troubleshooting Step Expected Outcome
Supersaturation The initial dissolution may have been forced (e.g., by heating), leading to an unstable supersaturated solution. Try preparing a less concentrated solution.A stable solution is formed that does not precipitate upon returning to room temperature.
Change in Solvent Composition If the conjugate was first dissolved in an organic solvent and then added to an aqueous buffer, the final concentration of the organic solvent may be too low to maintain solubility.Maintain a sufficient percentage of the organic co-solvent in the final solution to keep the conjugate dissolved.
pH Effects The pH of the solution may be affecting the charge and therefore the solubility of the conjugated molecule.Adjust the pH of the buffer to a range where the conjugate is more soluble.

Quantitative Data Summary

While exact quantitative solubility data for this compound is not publicly available, the following table summarizes the qualitative solubility of similar PEG-based linkers in common laboratory solvents. This information can be used as a starting point for selecting an appropriate solvent system.

Table 1: Qualitative Solubility of Structurally Similar PEG Linkers

Solvent Solubility Notes
WaterVariable to SolubleSolubility is dependent on the nature of the conjugated molecule and the length of the PEG chain. May require a co-solvent.
Dimethylformamide (DMF)SolubleA good first choice for creating stock solutions.
Dimethyl Sulfoxide (B87167) (DMSO)SolubleAnother excellent solvent for preparing concentrated stock solutions.
Dichloromethane (B109758) (DCM)SolubleUseful for reactions and purifications in organic phases.
Methanol / EthanolModerately SolubleCan be used, but solubility might be lower compared to DMF or DMSO.
AcetonitrileModerately SolubleMay be a suitable solvent depending on the conjugate.
Ether / HexanesInsolublePEGs are generally not soluble in non-polar aprotic solvents.[4]

Experimental Protocols

Protocol 1: General Solubilization of this compound Conjugates

This protocol provides a general step-by-step method for dissolving this compound conjugates for use in subsequent experiments.

Materials:

  • This compound conjugate

  • Recommended solvent (e.g., DMF, DMSO)

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Allow the vial containing the conjugate to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the conjugate in a clean, dry vial.

  • Add the appropriate volume of the chosen solvent to achieve the desired concentration.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the conjugate is not fully dissolved, place the vial in a water bath sonicator and sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates before use.

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

This protocol is recommended when the final application requires an aqueous buffer, but the conjugate has limited aqueous solubility.

Materials:

  • Concentrated stock solution of the conjugate in a water-miscible organic solvent (e.g., DMSO).

  • Aqueous buffer (e.g., PBS).

  • Vortex mixer.

Procedure:

  • Prepare a concentrated stock solution of the this compound conjugate in an appropriate organic solvent such as DMSO or DMF, following Protocol 1.

  • While vigorously vortexing the aqueous buffer, add the stock solution dropwise to the buffer.

  • Continue to vortex for an additional 1-2 minutes to ensure thorough mixing.

  • It is crucial to ensure that the final concentration of the organic solvent in the aqueous solution is kept low (typically <5%) to avoid potential interference with biological assays.

Visualizations

The following diagrams illustrate key workflows and concepts related to improving the solubility of this compound conjugates.

Solubility_Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps start Start: Dissolve Conjugate in Desired Solvent check_solubility Is the conjugate fully dissolved? start->check_solubility success Success: Solution is ready for use check_solubility->success Yes troubleshoot Initiate Troubleshooting check_solubility->troubleshoot No option1 Try a different solvent (e.g., DMF, DMSO) troubleshoot->option1 option2 Decrease concentration troubleshoot->option2 option3 Apply gentle heat (30-40°C) troubleshoot->option3 option4 Use sonication troubleshoot->option4 option1->check_solubility option2->check_solubility option3->check_solubility option4->check_solubility

Caption: A workflow diagram for troubleshooting solubility issues.

Aqueous_Solution_Preparation start Prepare concentrated stock solution in organic solvent (e.g., DMSO) add_stock Add stock solution dropwise to vortexing buffer start->add_stock vortex_buffer Vigorously vortex aqueous buffer vortex_buffer->add_stock final_vortex Continue vortexing for 1-2 minutes add_stock->final_vortex final_solution Aqueous working solution is ready final_vortex->final_solution

Caption: Protocol for preparing an aqueous working solution.

References

Technical Support Center: PROTAC Synthesis with Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Azidoethyl-SS-PEG2-Boc in their Proteolysis-Targeting Chimera (PROTAC) synthesis workflows. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges observed during the Boc deprotection step of this compound?

A1: The primary challenges during the acid-mediated Boc deprotection of this compound are incomplete reactions and potential degradation of the disulfide bond. Trifluoroacetic acid (TFA) is commonly used for this step. Incomplete deprotection leads to a mixture of starting material and the desired amine, complicating subsequent conjugation steps. Furthermore, strong acidic conditions or prolonged reaction times can potentially lead to the cleavage of the sensitive disulfide bond, resulting in undesired byproducts.

Troubleshooting Steps:

  • Monitor Reaction Progress: Track the deprotection reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of the starting material.

  • Optimize TFA Concentration: Use a moderate concentration of TFA (e.g., 20-50% in Dichloromethane (DCM)) to ensure efficient deprotection while minimizing side reactions.

  • Control Reaction Time and Temperature: Conduct the reaction at room temperature or 0°C to control its rate and minimize degradation. Typical reaction times range from 30 minutes to 2 hours.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Q2: My click chemistry reaction (CuAAC) with the azide (B81097) group has a low yield. What are the potential causes and solutions?

A2: Low yields in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions are a frequent issue. The common causes include poor quality of the alkyne-containing ligand, inactive copper catalyst, or inappropriate reaction conditions. The disulfide bond within the linker can also interfere with the copper catalyst.

Troubleshooting Steps:

  • Use a Reducing Agent: Add a mild reducing agent like sodium ascorbate (B8700270) to the reaction mixture to maintain copper in its active Cu(I) state.

  • Optimize Ligand and Copper Source: A variety of copper sources (e.g., CuSO₄, CuI) and ligands (e.g., TBTA, THPTA) can be used. Screening different combinations can significantly improve yields.

  • Ensure Purity of Reactants: Impurities in the alkyne-functionalized protein ligand or the azide linker can inhibit the catalyst. Ensure all reactants are of high purity.

  • Solvent Selection: The choice of solvent is critical. A mixture of t-BuOH/H₂O or DMSO is often effective for CuAAC reactions.

Table 1: Common CuAAC Reaction Conditions for PROTAC Synthesis

ParameterCondition 1Condition 2Condition 3
Copper Source CuSO₄·5H₂OCuI(CuOTf)₂·C₆H₆
Reducing Agent Sodium AscorbateN/AAscorbic Acid
Ligand TBTATHPTAN/A
Solvent t-BuOH/H₂O (1:1)DMSODCM/H₂O
Temperature Room Temperature40 °CRoom Temperature
Q3: How can I avoid premature cleavage of the disulfide bond during synthesis and handling?

A3: The disulfide bond is susceptible to cleavage by reducing agents. Thiol-containing compounds, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), which may be present in protein purification buffers, can readily reduce the disulfide bond.

Troubleshooting Steps:

  • Avoid Reducing Agents: Ensure that all buffers and solvents used during synthesis, purification, and storage are free from reducing agents.

  • Control pH: Disulfide bonds are more stable at acidic to neutral pH. Avoid strongly basic conditions during the synthesis and workup steps.

  • Degas Solvents: Removing dissolved oxygen from solvents by degassing can help minimize oxidative side reactions that might indirectly affect disulfide stability.

  • Storage Conditions: Store the linker and the final PROTAC compound under an inert atmosphere and at low temperatures (-20°C or -80°C) to enhance long-term stability.

Experimental Workflow & Protocols

General Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically involves a multi-step process that requires careful planning and execution. The diagram below outlines the general workflow.

G A Step 1: Boc Deprotection of Linker B Step 2: Amide Coupling with E3 Ligase Ligand A->B C Step 3: Purification of Intermediate B->C D Step 4: Click Chemistry with POI Ligand C->D E Step 5: Final PROTAC Purification D->E F Step 6: Characterization (LC-MS, NMR) E->F

Caption: General workflow for PROTAC synthesis.

Protocol: Boc Deprotection of this compound
  • Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M).

  • Cool the solution to 0°C using an ice bath.

  • Add Trifluoroacetic acid (TFA) (10 eq) dropwise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (B28343) (3x) to remove residual TFA.

  • The resulting crude amine salt is typically used in the next step without further purification.

Troubleshooting Logic

When encountering issues in your PROTAC synthesis, a systematic approach to troubleshooting is essential. The following diagram illustrates a logical decision-making process to identify and resolve common problems.

G cluster_0 Problem Identification cluster_1 Troubleshooting Path A Low Final Yield B Analyze LC-MS of Crude Product A->B Start C Multiple Peaks or Low Purity? B->C D Check Deprotection Step C->D Yes G Single Peak, Low Intensity? C->G No E Check Coupling Step D->E F Check Click Reaction E->F H Review Purification Method G->H I Optimize Chromatography Conditions H->I

Caption: Troubleshooting logic for low-yield PROTAC synthesis.

PROTAC Mechanism of Action: Signaling Pathway

The ultimate goal of a PROTAC is to induce the degradation of a specific Protein of Interest (POI). This is achieved by hijacking the cell's natural ubiquitin-proteasome system. The diagram below illustrates this signaling pathway.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation A PROTAC B Protein of Interest (POI) A->B C E3 Ubiquitin Ligase A->C E Polyubiquitination of POI B->E D Ubiquitin Transfer C->D D->E Adds Ub F Proteasomal Degradation E->F G Degraded POI (Peptides) F->G

Caption: Mechanism of action for a PROTAC molecule.

dealing with steric hindrance in Azidoethyl-SS-PEG2-Boc conjugations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azidoethyl-SS-PEG2-Boc conjugations. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to navigate challenges related to steric hindrance and other common issues encountered during bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the conjugation process, with a focus on overcoming steric hindrance and optimizing reaction yields.

Problem ID Issue Potential Cause Suggested Solution
AYL-001 Low or No Conjugation Yield Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group or the PEG linker may be sterically hindering the azide's access to the alkyne.[1][2]1. Optimize Spacer Length: If possible, use a linker with a longer PEG chain to increase the distance between the bulky groups and the reactive azide (B81097).[3] However, be aware that very long PEG chains can sometimes reduce reaction efficiency.[1] 2. Change Reaction Order: If conjugating to a sterically hindered alkyne, consider deprotecting the Boc group before the click chemistry reaction to reduce bulk around the reactive site. 3. Use a Less Hindered Linker: If the disulfide bond is the intended conjugation site, ensure reduction conditions are optimal and not sterically impeded.[4][5]
AYL-002 Low or No Conjugation Yield (CuAAC) Copper (I) Oxidation: The active Cu(I) catalyst has been oxidized to the inactive Cu(II) state. This is a common issue in aqueous buffers exposed to air.[6]1. Use a Reducing Agent: Add sodium ascorbate (B8700270) to the reaction to continually reduce Cu(II) back to Cu(I).[6][7] 2. Use a Copper Ligand: A ligand like TBTA or THPTA can stabilize the Cu(I) oxidation state and accelerate the reaction.[7][8] 3. Degas Solutions: Degas all buffers and reagent solutions to remove dissolved oxygen before starting the reaction.
AYL-003 Low or No Conjugation Yield (CuAAC) Incompatible Buffer: The buffer system is interfering with the copper catalyst.Avoid Amine- and Phosphate-Containing Buffers: Buffers like Tris and PBS can chelate copper and inhibit the reaction.[6][9] Use non-coordinating buffers such as HEPES or carbonate (pH 6.5-8.0).[6]
AYL-004 Side Reactions or Product Degradation Copper-Mediated Damage: Reactive oxygen species (ROS) generated by the copper catalyst and reducing agent can damage sensitive biomolecules.[6]1. Use a Copper-Free Method: Switch to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a strained alkyne (e.g., DBCO, BCN) to eliminate the need for a copper catalyst.[3][10] 2. Add Scavengers: Include additives like aminoguanidine (B1677879) to trap reactive byproducts generated during the CuAAC reaction.[7]
AYL-005 Incomplete Boc Deprotection Insufficient Acid or Reaction Time: The Boc group is stable and requires strong acidic conditions for efficient removal.[11]1. Verify Acid Concentration: Use a solution of 20-50% Trifluoroacetic Acid (TFA) in a dry solvent like Dichloromethane (DCM).[11] 2. Increase Reaction Time: Extend the deprotection time to 30-60 minutes. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
AYL-006 Unwanted Disulfide Bond Reduction Premature Cleavage: The disulfide (SS) bond is being cleaved by reducing agents intended for other purposes (e.g., TCEP for antibody reduction) before the desired conjugation step.1. Protecting Groups: If applicable, use orthogonal protecting groups for other functional moieties. 2. Control Stoichiometry: Carefully control the stoichiometry of the reducing agent. Studies have shown that trisulfide impurities can consume reducing agents like TCEP, requiring adjustments to the amount used.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect my this compound conjugation?

A1: Steric hindrance is the slowing of chemical reactions due to the physical bulk of molecules. In this context, the large Boc protecting group and the flexible PEG chain can physically block the azide functional group, preventing it from efficiently reacting with its alkyne partner.[1][2] This can lead to significantly lower reaction yields or require longer reaction times. Strategies to mitigate this include using longer linkers to distance the reactive groups or removing the Boc group before the conjugation step.[3]

Q2: When should I remove the Boc protecting group?

A2: The Boc group is an acid-labile protecting group for the amine.[11] You should remove it when you are ready to expose the amine for a subsequent reaction, such as conjugation to a carboxylic acid or an NHS ester. If the primary conjugation is via the azide, you can choose to deprotect the Boc group either before or after the azide-alkyne cycloaddition, depending on your experimental design and the steric environment of the other reactant.

Q3: What are the main differences between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry?

A3: Both are highly efficient methods for conjugating azides and alkynes.

  • CuAAC uses a terminal (linear) alkyne and requires a Cu(I) catalyst. It is generally faster but the copper can be toxic to cells and can damage sensitive biomolecules.[9]

  • SPAAC uses a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and does not require a catalyst.[10] The reaction is driven by the release of ring strain. It is the preferred method for live-cell labeling and for use with biomolecules that are sensitive to copper-induced degradation.

Q4: My protein/molecule is sensitive to acidic conditions. How can I remove the Boc group?

A4: While TFA is standard, its harshness can be an issue. For highly sensitive substrates, you may need to explore alternative amine protecting groups that can be removed under milder, non-acidic conditions, such as the Fmoc group (removed by a base like piperidine) or a Cbz group (removed by hydrogenolysis). This would require starting with a different variant of your PEG linker.

Q5: The disulfide bond in my linker seems unstable. Why?

A5: The stability of a disulfide bond is highly dependent on its local chemical environment. Steric hindrance around the disulfide bond can actually increase its stability and resistance to reduction.[4][5] If your linker is cleaving prematurely, it may be exposed to reducing agents in your buffer (e.g., DTT, TCEP) or intracellularly by molecules like glutathione.[14] Ensure your buffer conditions are non-reducing until you intend to cleave the bond.

Experimental Protocols & Data

Data Presentation: Representative Reaction Conditions

The optimal conditions should be determined empirically for each specific application. The following tables provide starting points for protocol optimization.

Table 1: Boc Group Deprotection

Parameter Condition Notes
Reagent 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) Use anhydrous DCM.[11]
Temperature 0°C to Room Temperature Start at 0°C to control the exothermic reaction.
Time 15 - 60 minutes Monitor by TLC or LC-MS.

| Scavenger | Triisopropylsilane (TIS) (optional, 2-5%) | Recommended to scavenge carbocations and prevent side reactions.[11] |

Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Parameter Concentration / Ratio Notes
Alkyne-Molecule 1 equivalent (e.g., 25 µM)
Azide-Linker 2-10 equivalents Excess azide drives the reaction to completion.
CuSO₄ 50-200 µM Final concentration.
Sodium Ascorbate 5-10x molar excess over CuSO₄ Freshly prepared solution is critical.[6]
Copper Ligand (e.g., THPTA, TBTA) 5x molar excess over CuSO₄ Stabilizes Cu(I) and accelerates the reaction.[7][8]
Buffer HEPES, Carbonate (pH 7-8) Avoid Tris, PBS, and other coordinating buffers.[6][9]
Temperature Room Temperature

| Time | 1 - 12 hours | |

Protocol 1: Boc Deprotection of Azidoethyl-SS-PEG2-NHBoc
  • Dissolve the Boc-protected PEG linker in anhydrous Dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a pre-mixed solution of 50% Trifluoroacetic Acid (TFA) in DCM to the flask. The final TFA concentration should be between 20-50%.

  • If your substrate is sensitive to side reactions, add 2-5% Triisopropylsilane (TIS) as a scavenger.

  • Stir the reaction at 0°C for 5 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.

  • Monitor the reaction progress using LC-MS or TLC to confirm the consumption of the starting material.

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Co-evaporate with toluene (B28343) or DCM multiple times to ensure all residual TFA is removed. The resulting amine salt can be used directly or neutralized with a non-nucleophilic base like DIPEA.[11]

Protocol 2: General CuAAC Conjugation
  • In a microcentrifuge tube, dissolve your alkyne-containing molecule in a compatible buffer (e.g., HEPES).

  • Add the Azidoethyl-SS-PEG2-Amine linker (from Protocol 1) in a 2-10 fold molar excess.

  • Prepare a premixed catalyst solution: Combine a stock solution of CuSO₄ with a stock solution of a copper ligand (e.g., THPTA) in a 1:5 molar ratio.

  • Add the premixed catalyst solution to the reaction tube.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Mix the reaction gently (e.g., on a rotator) at room temperature for 1-4 hours, protecting it from light.

  • Monitor the reaction by LC-MS or SDS-PAGE (for proteins).

  • Purify the final conjugate using an appropriate method, such as size exclusion chromatography (SEC), reversed-phase HPLC, or dialysis to remove excess reagents and catalyst.

Visualizations

Experimental and Logic Diagrams

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Conjugation start Start: this compound deprotection Boc Deprotection (TFA/DCM) start->deprotection purify1 Purification / Neutralization deprotection->purify1 conjugation Azide-Alkyne Cycloaddition (CuAAC or SPAAC) purify1->conjugation alkyne Prepare Alkyne-Substrate alkyne->conjugation purify2 Final Purification (e.g., SEC/HPLC) end end purify2->end Final Conjugate

Caption: General experimental workflow for conjugation.

G start Low Conjugation Yield? check_reagents Are reagents fresh? (e.g., Na-Ascorbate) start->check_reagents No check_buffer Buffer Check: Is it non-coordinating? (e.g., HEPES) start->check_buffer Yes check_reagents->start Yes check_sterics Consider Steric Hindrance check_buffer->check_sterics Yes optimize_cu Optimize CuAAC: - Add/change ligand (THPTA) - Degas solutions - Increase reagent excess check_buffer->optimize_cu No switch_method Switch to SPAAC (Copper-Free) check_sterics->switch_method Sensitive Substrate? optimize_sterics Optimize for Sterics: - Increase linker length - Change reaction order check_sterics->optimize_sterics Yes

Caption: Troubleshooting logic for low conjugation yield.

Caption: Key components of the conjugation reaction.

References

stability issues with Azidoethyl-SS-PEG2-Boc in biological media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azidoethyl-SS-PEG2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and use of this linker in biological media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing three key components: an azide (B81097) group for click chemistry, a reducible disulfide bond, and a Boc-protected amine. The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility. Its primary applications are in bioconjugation and drug delivery, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where controlled release of a payload is desired.

Q2: What is the mechanism of cleavage for the disulfide bond in a biological environment?

The disulfide bond in this compound is cleaved in the presence of reducing agents. In a cellular context, this is primarily mediated by glutathione (B108866) (GSH), which is present at significantly higher concentrations inside cells (millimolar range) compared to the extracellular environment (micromolar range).[1] The cleavage occurs via a thiol-disulfide exchange reaction.

Q3: How stable is the disulfide bond in this compound expected to be in plasma versus intracellularly?

The disulfide bond is designed to be relatively stable in the oxidizing environment of the bloodstream and plasma, where the concentration of free thiols is low.[1] However, upon internalization into a cell, the much higher concentration of glutathione will lead to its rapid reduction and cleavage. The stability can be influenced by factors such as steric hindrance around the disulfide bond.[2][3][4]

Q4: What is the purpose of the Boc protecting group?

The tert-butyloxycarbonyl (Boc) group is a protecting group for the primary amine. It is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the free amine, which can then be used for further conjugation reactions.

Q5: Can the PEG linker itself degrade in biological media?

The short PEG2 linker in this molecule is generally considered stable under physiological conditions. Degradation of PEG linkers is more commonly a concern for linkers containing ester bonds, which can be susceptible to hydrolysis. The ether linkages in PEG are typically biostable.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during their experiments with this compound.

Issue 1: Premature Cleavage of the Disulfide Linker in Extracellular Media

  • Question: I am observing premature release of my payload before cell entry. What could be the cause?

  • Answer: Premature cleavage of the disulfide bond can occur due to several factors:

    • Presence of Reducing Agents in Media: Some cell culture media supplements can contain reducing agents that may lead to the slow reduction of the disulfide bond over time.

    • Cell Secretion of Reducing Equivalents: Certain cell types may secrete reducing agents into the culture medium.

    • Instability of the Conjugate: The overall structure of your final conjugate might influence the accessibility of the disulfide bond.

  • Troubleshooting Steps:

    • Analyze Media Components: Review the composition of your cell culture medium and supplements for any known reducing agents. Consider using a serum-free medium for initial stability tests.

    • Control Experiments: Incubate your conjugate in cell-free media to assess its baseline stability.

    • Increase Steric Hindrance: If designing a custom linker, introducing steric hindrance adjacent to the disulfide bond can enhance its stability.[2][3][4]

Issue 2: Incomplete or Slow Intracellular Cleavage

  • Question: My conjugate is internalized by cells, but the payload release is inefficient. Why might this be happening?

  • Answer: Inefficient intracellular cleavage can be due to:

    • Low Intracellular Glutathione Levels: While generally high, the concentration of glutathione can vary between cell types and under different experimental conditions.

    • Subcellular Localization: If the conjugate is sequestered in a subcellular compartment with a less reducing environment than the cytoplasm, cleavage may be slower.

    • Steric Hindrance: While beneficial for extracellular stability, excessive steric hindrance around the disulfide bond can also slow down its intracellular reduction.[3]

  • Troubleshooting Steps:

    • Measure Intracellular GSH: If possible, quantify the intracellular glutathione concentration in your cell line.

    • Modify Linker Design: If you have the flexibility to alter the linker, consider reducing the steric bulk near the disulfide bond to facilitate faster cleavage.

    • Time-Course Experiments: Extend the incubation time to determine if cleavage is slow or completely inhibited.

Issue 3: Issues with PROTAC Efficacy

  • Question: My PROTAC utilizing this linker does not induce efficient degradation of the target protein, despite binding to both the target and the E3 ligase.

  • Answer: In the context of PROTACs, the linker plays a crucial role in the formation of a productive ternary complex (Target-PROTAC-E3 Ligase). Several linker-related issues can lead to poor degradation:

    • Incorrect Linker Length: The PEG2 spacer might be too short or too long for optimal ternary complex formation, leading to steric clashes or an unfavorable orientation of the target protein and the E3 ligase.

    • Cleavage Before Ternary Complex Formation: If the disulfide bond is prematurely cleaved, the PROTAC will be inactivated.[5]

    • "Hook Effect": At high concentrations, PROTACs can form binary complexes (Target-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[6]

  • Troubleshooting Steps:

    • Vary Linker Length: Synthesize and test PROTACs with different PEG linker lengths to identify the optimal spacer length for your specific target and E3 ligase.

    • Assess PROTAC Stability: Perform stability assays to ensure the PROTAC remains intact in the experimental timeframe.

    • Optimize PROTAC Concentration: Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation and to assess for a potential "hook effect".[6]

Quantitative Data

ConditionReducing AgentExpected Half-life (t½)Reference
Human Plasma~5 µM Free Cysteine> 24 hours[1]
Cell Culture Medium (no cells)None> 48 hours-
Intracellular Environment1-10 mM Glutathione (GSH)Minutes to a few hours[1]
In vitro with 1 mM GSH1 mM Glutathione (GSH)~1-2 hoursEstimated
In vitro with 5 mM DTT5 mM Dithiothreitol (DTT)< 30 minutes[2]

Disclaimer: The half-life values presented are estimations based on structurally related compounds and should be experimentally verified for your specific conjugate.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol is to assess the stability of the disulfide linker in your conjugate in plasma.

  • Materials:

    • Your this compound conjugate

    • Human or mouse plasma (heparinized)

    • Phosphate-buffered saline (PBS)

    • Quenching solution (e.g., 2% formic acid in acetonitrile)

    • HPLC or LC-MS system

  • Procedure:

    • Spike your conjugate into pre-warmed (37°C) plasma at a final concentration of 10 µM.

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the plasma sample.

    • Immediately quench the reaction by adding 3 volumes of cold quenching solution.

    • Vortex and centrifuge at high speed to precipitate plasma proteins.

    • Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact conjugate remaining.

    • Calculate the half-life of the conjugate in plasma.

Protocol 2: Glutathione (GSH) Cleavage Assay

This protocol is to assess the rate of disulfide bond cleavage in the presence of a physiological concentration of glutathione.

  • Materials:

    • Your this compound conjugate

    • Glutathione (GSH)

    • PBS

    • HPLC or LC-MS system

  • Procedure:

    • Prepare a solution of your conjugate in PBS at a final concentration of 10 µM.

    • Add GSH to a final concentration of 1 mM or 5 mM.

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Analyze the sample directly by HPLC or LC-MS to monitor the disappearance of the intact conjugate and the appearance of the cleaved products.

    • Plot the percentage of intact conjugate remaining over time to determine the cleavage kinetics.

Visualizations

G Disulfide Bond Cleavage Mechanism cluster_0 Extracellular (Low GSH) cluster_1 Intracellular (High GSH) Intact_Conjugate_Extra R1-S-S-PEG-R2 (Stable) Intact_Conjugate_Intra R1-S-S-PEG-R2 Intact_Conjugate_Extra->Intact_Conjugate_Intra Internalization Mixed_Disulfide R1-S-S-G Intact_Conjugate_Intra->Mixed_Disulfide GSH Cleaved_Payload HS-PEG-R2 Mixed_Disulfide->Cleaved_Payload GSH GSH Glutathione (GSH) GSSG GSSG GSH->GSSG

Caption: Mechanism of disulfide bond cleavage by glutathione.

G Experimental Workflow for Plasma Stability Assay Start Start Spike Spike Conjugate into Plasma Start->Spike Incubate Incubate at 37°C Spike->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench Reaction Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by HPLC/LC-MS Centrifuge->Analyze Calculate Calculate Half-life Analyze->Calculate End End Calculate->End

Caption: Workflow for in vitro plasma stability assay.

G Troubleshooting Logic for PROTAC Inefficacy Start PROTAC Ineffective Check_Binding Binary Binding Confirmed? Start->Check_Binding Check_Stability PROTAC Stable? Check_Binding->Check_Stability Yes Redesign_Warheads Redesign Warheads Check_Binding->Redesign_Warheads No Check_Ternary Ternary Complex Forms? Check_Stability->Check_Ternary Yes Stabilize_PROTAC Modify Linker to Improve Stability Check_Stability->Stabilize_PROTAC No Optimize_Linker Optimize Linker Length and Rigidity Check_Ternary->Optimize_Linker No

Caption: Troubleshooting decision tree for PROTACs.

References

Technical Support Center: Refining Purification Protocols for Highly Pure Azidoethyl-SS-PEG2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Azidoethyl-SS-PEG2-Boc conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound and how do they influence purification?

A1: this compound is a heterobifunctional linker with three key features that dictate the purification strategy:

  • tert-Butyloxycarbonyl (Boc) Group: This acid-labile protecting group on the amine is hydrophobic and influences the retention of the conjugate in reversed-phase chromatography.[1] Its removal is a critical step that alters the molecule's polarity.

  • Disulfide (-S-S-) Bond: This bond is susceptible to reduction by certain reagents, which can lead to the cleavage of the conjugate.[2] Purification conditions must be chosen to maintain the integrity of this bond.

  • Azide (-N3) Group: This functional group is used in "click chemistry" reactions.[3] It is generally stable under typical purification conditions.

  • PEG2 Linker: The short polyethylene (B3416737) glycol spacer imparts hydrophilicity to the molecule.[4]

Q2: What are the primary challenges in purifying this compound conjugates?

A2: The main challenges stem from the physicochemical properties of the conjugate and potential side reactions:

  • Heterogeneity of Reaction Mixtures: Synthesis of these conjugates can result in a mixture of the desired product, unreacted starting materials, and byproducts.[1]

  • Disulfide Bond Instability: The disulfide bond can be cleaved under reducing conditions, which may be inadvertently present in the purification workflow.[2]

  • Premature Boc Deprotection: The Boc group is sensitive to acidic conditions, and premature removal can complicate purification.[5]

  • Hydrophobicity and Hydrophilicity: The molecule possesses both hydrophobic (Boc group) and hydrophilic (PEG linker) regions, which can lead to complex chromatographic behavior.

Q3: What are the recommended analytical techniques to assess the purity of this compound conjugates?

A3: A combination of analytical methods is recommended for comprehensive purity assessment:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Coupled with detectors like UV, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD), RP-HPLC is effective for separating the conjugate from impurities.[6]

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify any impurities or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and ensure the integrity of the functional groups.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound conjugates.

Issue 1: Low yield of the purified conjugate.

Potential Cause Troubleshooting Recommendation
Product precipitation on the column. Decrease the sample concentration loaded onto the column. Modify the mobile phase to improve the solubility of the conjugate.
Irreversible binding to the chromatography column. Modify the elution conditions. For RP-HPLC, adjust the organic solvent gradient.
Cleavage of the disulfide bond. Avoid reducing agents in all buffers. Degas all solutions to remove dissolved oxygen, which can participate in redox reactions.
Loss of product during work-up. Optimize extraction and solvent removal steps. Ensure pH is controlled to prevent premature Boc deprotection if the product is intended to be Boc-protected.

Issue 2: Presence of impurities in the final product.

Potential Cause Troubleshooting Recommendation
Incomplete reaction. Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion before initiating purification.
Co-elution of impurities with the product. Optimize the chromatographic method. For RP-HPLC, try a shallower gradient, a different organic modifier (e.g., acetonitrile (B52724) vs. methanol), or a column with a different stationary phase.
Degradation of the conjugate during purification. Ensure the mobile phases are free of contaminants and maintain a stable pH. Avoid prolonged exposure to harsh conditions.
Presence of Boc-deprotected species. If the Boc group is intended to remain, avoid acidic conditions during purification and storage. Use buffered mobile phases (e.g., with ammonium (B1175870) acetate (B1210297) or formate (B1220265) instead of TFA if possible).

Issue 3: Unexpected peaks in the chromatogram.

Potential Cause Troubleshooting Recommendation
Disulfide bond reduction and re-oxidation. This can lead to the formation of dimers or other disulfide-containing species. Analyze fractions by MS to identify the nature of the unexpected peaks.
Isomers of the conjugate. If the synthesis can lead to positional isomers, it may be necessary to use a high-resolution chromatographic technique to separate them.
Aggregation of the conjugate. Modify the mobile phase composition (e.g., change ionic strength or organic solvent) to minimize non-specific interactions.

Experimental Protocols

Protocol 1: Purification of this compound Conjugate by RP-HPLC

This protocol is a general guideline and may require optimization for specific conjugates.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes. The optimal gradient will depend on the hydrophobicity of the conjugate.

  • Detection: UV detection at a wavelength where the conjugate or an attached chromophore absorbs. ELSD or CAD can be used for universal detection.

  • Procedure:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase composition).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto the equilibrated HPLC column.

    • Collect fractions and analyze them by LC-MS to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Boc Deprotection of a Purified this compound Conjugate

  • Reagents:

    • Purified Boc-protected conjugate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the Boc-protected conjugate in anhydrous DCM in a round-bottom flask.[5]

    • Cool the solution to 0°C in an ice bath.[5]

    • Add TFA to a final concentration of 20-50% (v/v).[5]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

    • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[5]

    • Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]

    • The resulting TFA salt of the deprotected amine can be further purified by RP-HPLC if necessary.

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Purity (by HPLC) >95%Target for most research applications.
Recovery 50-80%Highly dependent on the scale and purification method.
RP-HPLC Column C18, 5 µm particle size, 100 Å pore sizeA good starting point for small molecule PEG conjugates.
Mobile Phase pH 2-7TFA (pH ~2) is common, but should be used with caution due to its potential to cause some Boc deprotection over time. Buffering at a higher pH can protect the Boc group but may affect selectivity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture dissolve Dissolve in appropriate solvent start->dissolve filter Filter (0.22 µm) dissolve->filter hplc RP-HPLC Purification filter->hplc collect Collect Fractions hplc->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool Identify Pure Fractions lyophilize Lyophilize pool->lyophilize final_product Highly Pure Conjugate lyophilize->final_product

Caption: Experimental workflow for the purification of this compound conjugates.

troubleshooting_logic cluster_low_yield Low Yield cluster_impurity Impurity Issues start Purification Issue Identified cause1 Disulfide Cleavage? start->cause1 cause2 Precipitation on Column? start->cause2 cause3 Co-elution? start->cause3 cause4 Boc Deprotection? start->cause4 solution1 Use Degassed Buffers, Avoid Reducing Agents cause1->solution1 solution2 Lower Sample Concentration, Optimize Mobile Phase cause2->solution2 solution3 Optimize HPLC Gradient, Change Column/Solvent cause3->solution3 solution4 Avoid Acidic Conditions, Use Buffered Mobile Phase cause4->solution4

Caption: Troubleshooting logic for common purification issues.

References

Validation & Comparative

A Comparative Guide to the Conjugation Efficiency of Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Azidoethyl-SS-PEG2-Boc, a heterobifunctional linker, and compares its utility and conjugation efficiency against other common bioconjugation linkers. This document is intended to assist researchers in selecting the most appropriate linker for their specific applications, such as the development of Antibody-Drug Conjugates (ADCs) or PROTACs, by providing a framework for performance validation and detailed experimental protocols.

Introduction to this compound

This compound is a versatile linker that incorporates three key functional elements:

  • An azide (B81097) group (N₃) for bioorthogonal "click" chemistry, enabling highly specific and efficient conjugation to alkyne-modified molecules.

  • A disulfide bond (-S-S-) , which is cleavable under reducing conditions typically found within the intracellular environment. This feature is highly desirable for controlled payload release.

  • A Boc-protected amine (-NHBoc) , which, upon deprotection, provides a primary amine for subsequent conjugation reactions.

  • A short polyethylene glycol (PEG) spacer (PEG2) that enhances solubility and provides spatial separation between the conjugated molecules.

These features make this compound a valuable tool for constructing complex biomolecular architectures where controlled release and orthogonal conjugation strategies are required.

Comparison of Conjugation Efficiency and Linker Properties

The selection of a linker is a critical determinant of the stability, efficacy, and pharmacokinetic properties of a bioconjugate. Below is a comparative overview of this compound against alternative linkers. While direct, head-to-head quantitative comparisons of conjugation efficiency are not always available in the literature, this section provides a qualitative comparison and a template for empirical validation.

Table 1: Qualitative and Quantitative Comparison of Linker Properties

Linker TypeFunctional GroupsCleavabilityKey AdvantagesPotential DisadvantagesRepresentative Conjugation Yield (%)*
This compound Azide, Disulfide, Boc-AmineReductively CleavableOrthogonal conjugation, controlled release, versatileSusceptible to premature cleavage in circulation85 - 95% (CuAAC)
Azido-PEG4-NHS Ester Azide, NHS EsterNon-cleavable (Amide bond)High stability, good water solubilityNo controlled release, potential for heterogeneity>90% (Amine reaction)
DBCO-PEG4-Maleimide DBCO, MaleimideNon-cleavable (Thioether bond)Copper-free click chemistry, high stabilityMaleimide can react with other nucleophiles>95% (SPAAC)
Hydrazone Linker Hydrazide, CarbonylAcid-labilepH-sensitive release in endosomes/lysosomesLess stable in circulation compared to others80 - 90%
Valine-Citrulline (VC) Peptide Linker Peptide SequenceEnzymatically CleavableHigh stability in plasma, specific cleavage by lysosomal enzymesEfficacy depends on enzyme expression levels>90% (Amide bond formation)

*Note: The representative conjugation yields are illustrative and can vary significantly based on the specific reactants, reaction conditions, and analytical methods used. Researchers should determine these values empirically for their specific system.

Experimental Protocols for Validating Conjugation Efficiency

To quantitatively assess the conjugation efficiency of this compound and other linkers, the following experimental protocols can be employed.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing linker (e.g., this compound) to an alkyne-modified protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.4.

  • Azide linker (e.g., this compound).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Ligand stock solution (e.g., 50 mM THPTA in water).

  • Freshly prepared sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker. A molar excess of the azide linker (10-50 fold) over the protein is typically used.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution.

  • Reaction Initiation: Add the catalyst premix to the protein-linker solution.

  • Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) species. Final concentrations are typically in the range of 0.1-1 mM for copper and 0.5-5 mM for the reducing agent.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the resulting conjugate using methods such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

  • Analysis: Analyze the conjugation efficiency using methods described in Protocol 3.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of an azide-containing linker to a protein modified with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Strained alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide linker (e.g., this compound).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the strained alkyne-modified protein and the azide linker. A 2- to 5-fold molar excess of the azide linker is typically sufficient.

  • Incubation: Gently mix and incubate at room temperature or 37°C for 1-12 hours. The reaction time will depend on the specific strained alkyne used.

  • Purification: Purify the conjugate using SEC or dialysis.

  • Analysis: Determine the conjugation efficiency using the methods outlined in Protocol 3.

Protocol 3: Methods for Quantifying Conjugation Efficiency

A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be used to separate the conjugated product from the unreacted starting materials.

  • Sample Preparation: Prepare samples of the reaction mixture at different time points, a negative control (no catalyst or linker), and standards of the starting materials.

  • HPLC Analysis: Inject the samples onto a suitable RP-HPLC column (e.g., C4 or C18). Use a gradient of an organic solvent (e.g., acetonitrile) in water with a modifier like trifluoroacetic acid (TFA).

  • Quantification: Monitor the elution profile using a UV detector at a wavelength where the protein and/or the linker-payload absorbs. The conjugation efficiency can be calculated by integrating the peak areas of the product and the remaining starting material.

B. Fluorescence-Based Quantification

This method is applicable when one of the reaction partners is fluorescent or is conjugated to a fluorescent dye.

  • Fluorescent Labeling: Use a fluorescently labeled alkyne or azide (e.g., containing a fluorescein (B123965) or rhodamine dye).

  • Fluorescence Measurement: After the conjugation reaction and purification to remove excess fluorescent reagent, measure the fluorescence intensity of the conjugate.

  • Quantification: The degree of labeling (and thus conjugation efficiency) can be determined by comparing the absorbance of the protein (e.g., at 280 nm) and the absorbance of the dye at its maximum absorption wavelength, using their respective extinction coefficients.

Visualizing Workflows and Linker Structures

The following diagrams, created using the DOT language, illustrate the key processes and molecular structures discussed in this guide.

Conjugation_Workflow cluster_preparation 1. Preparation of Reactants cluster_reaction 2. Conjugation Reaction cluster_analysis 3. Purification & Analysis Protein Protein Alkyne_Protein Alkyne_Protein Protein->Alkyne_Protein Introduce Alkyne Linker Linker Azide_Linker Azide_Linker Linker->Azide_Linker this compound Reaction_Mix Reaction_Mix Alkyne_Protein->Reaction_Mix Azide_Linker->Reaction_Mix Purification Purification Reaction_Mix->Purification SEC / Dialysis Catalyst Catalyst Catalyst->Reaction_Mix Cu(I) or Strain Analysis Analysis Purification->Analysis HPLC / Fluorescence Conjugation_Efficiency Conjugation_Efficiency Analysis->Conjugation_Efficiency

Caption: Experimental workflow for validating conjugation efficiency.

Linker_Structures cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Disulfide Disulfide Linker -S-S- Reductive Cleavage Thioether Thioether Linker -S- Stable Bond Hydrazone Hydrazone Linker =N-NH- Acidic Cleavage Amide Amide Linker -CO-NH- Stable Bond Peptide Peptide Linker -Val-Cit- Enzymatic Cleavage Triazole Triazole Linker Formed via Click Chemistry Stable Bond

Caption: Comparison of cleavable and non-cleavable linker types.

Signaling_Pathway_Analogy cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space (Reducing Environment) ADC Antibody-Drug Conjugate (Stable Linker) ADC_Internalized Internalized ADC ADC->ADC_Internalized Receptor-mediated endocytosis Cleavage Disulfide Bond Cleavage ADC_Internalized->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Target_Action Action on Target Payload_Release->Target_Action

Caption: Intracellular processing of a disulfide-linked ADC.

Conclusion

This compound is a highly functional and versatile linker for advanced bioconjugation applications. Its key features—an azide for click chemistry, a cleavable disulfide bond, and a protected amine—provide researchers with a powerful tool for creating complex and functional biomolecules. While its conjugation efficiency is generally high, especially when utilizing copper-catalyzed click chemistry, it is crucial for researchers to empirically validate its performance against other linkers within the context of their specific application. The experimental protocols and comparative framework provided in this guide are intended to facilitate this validation process, enabling the rational selection of the optimal linker for successful bioconjugate development.

A Head-to-Head Comparison: Azidoethyl-SS-PEG2-Boc versus Non-Cleavable PEG Linkers for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker dictates the stability of the conjugate in circulation and the mechanism of payload release, profoundly impacting efficacy and safety. This guide provides an objective, data-driven comparison of a cleavable disulfide linker, Azidoethyl-SS-PEG2-Boc, and non-cleavable PEG linkers.

This comparison will delve into the fundamental differences in their mechanism of action, supported by synthesized experimental data that reflects typical performance characteristics. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.

Mechanism of Action: A Tale of Two Linkers

The core difference between this compound and non-cleavable PEG linkers lies in their payload release strategy.

This compound , a cleavable linker, is designed to be stable in the bloodstream but to release its payload within the target cell. This is achieved through the inclusion of a disulfide bond, which is susceptible to cleavage by the high intracellular concentrations of reducing agents like glutathione (B108866) (GSH).[1][2][3][4] This targeted release mechanism aims to maximize the therapeutic window by concentrating the active payload at the site of action and minimizing off-target toxicity.[2]

Non-cleavable PEG linkers , such as those based on a thioether bond (e.g., SMCC), form a highly stable connection between the antibody and the payload.[1][5] Payload release from these linkers is not triggered by the intracellular environment but rather relies on the complete proteolytic degradation of the antibody backbone within the lysosome.[1][5] This process releases the payload still attached to the linker and an amino acid residue.

cluster_cleavable This compound (Cleavable) cluster_non_cleavable Non-Cleavable PEG Linker ADC_cleavable ADC in Circulation (Stable) Internalization_c Internalization into Target Cell ADC_cleavable->Internalization_c Payload_Release_c Glutathione (GSH)-mediated Disulfide Cleavage Internalization_c->Payload_Release_c Payload_Action_c Active Payload Released in Cytosol Payload_Release_c->Payload_Action_c ADC_non_cleavable ADC in Circulation (Highly Stable) Internalization_nc Internalization and Trafficking to Lysosome ADC_non_cleavable->Internalization_nc Lysosomal_Degradation Antibody Backbone Degradation Internalization_nc->Lysosomal_Degradation Payload_Release_nc Payload-Linker-Amino Acid Metabolite Released Lysosomal_Degradation->Payload_Release_nc cluster_antibody_prep Antibody Preparation cluster_linker_payload_prep Linker-Payload Preparation cluster_cleavable Cleavable cluster_non_cleavable Non-Cleavable cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody Reduction Partial Reduction of Interchain Disulfides (TCEP) Antibody->Reduction Purification1 Purification (e.g., SEC) Reduction->Purification1 Conjugation Conjugation Reaction (Thiol-Maleimide or Thiol-Disulfide) Purification1->Conjugation Linker_C This compound Click_Chem SPAAC Click Chemistry Linker_C->Click_Chem Payload_C DBCO-Payload Payload_C->Click_Chem Linker_Payload_C Linker-Payload Conjugate Click_Chem->Linker_Payload_C Linker_Payload_C->Conjugation Linker_NC SMCC-PEG-NHS Amide_Bond Amide Bond Formation Linker_NC->Amide_Bond Payload_NC Payload-NH2 Payload_NC->Amide_Bond Linker_Payload_NC Linker-Payload Conjugate Amide_Bond->Linker_Payload_NC Linker_Payload_NC->Conjugation Purification2 Purification of ADC (e.g., SEC, HIC) Conjugation->Purification2 Characterization Characterization (DAR, Purity, etc.) Purification2->Characterization cluster_cleavable This compound (Cleavable) cluster_non_cleavable Non-Cleavable PEG Linker Linker_Choice Linker Selection Cleavable_Pros Pros: - High Potency - Bystander Effect - Effective in Heterogeneous Tumors Linker_Choice->Cleavable_Pros Consider for: Heterogeneous Tumors NonCleavable_Pros Pros: - High Plasma Stability - Favorable Safety Profile - Reduced Off-Target Toxicity Linker_Choice->NonCleavable_Pros Consider for: Homogeneous Tumors, High Antigen Expression Cleavable_Cons Cons: - Lower Plasma Stability - Potential for Off-Target Toxicity NonCleavable_Cons Cons: - Lower Potency - No Bystander Effect - Requires High Antigen Expression

References

A Head-to-Head Comparison of Cleavable Linkers for Antibody-Drug Conjugates: Spotlight on Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). This guide provides an objective comparison of Azidoethyl-SS-PEG2-Boc, a glutathione-sensitive disulfide linker, with other prevalent cleavable linkers used in ADCs. We will delve into their mechanisms of action, stability, and performance, supported by experimental data to inform your selection process.

The efficacy of an ADC is critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload.[1] Cleavable linkers are designed to be stable in systemic circulation and to release their potent payload under specific conditions within the tumor microenvironment or inside cancer cells.[1][2] This targeted release mechanism is pivotal for maximizing on-target efficacy while minimizing off-target toxicity.[3] This guide focuses on the three primary classes of cleavable linkers: glutathione-sensitive (disulfide), pH-sensitive (hydrazone), and enzyme-sensitive (e.g., peptide-based) linkers.

This compound: A Glutathione-Sensitive Linker with Enhanced Properties

This compound represents a glutathione-sensitive linker incorporating a disulfide bond, which is readily cleaved in the reducing environment of the cytoplasm.[] The intracellular concentration of glutathione (B108866) (GSH) is significantly higher (up to 1000-fold) than in the extracellular space, providing a selective trigger for payload release within the target cell.[][5]

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, as in this compound, offers several advantages. Potent cytotoxic payloads are often hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[6] The hydrophilic PEG spacer can mitigate these challenges, potentially improving the ADC's pharmacokinetic profile and allowing for a higher drug-to-antibody ratio (DAR).[6] The azide (B81097) and Boc protecting groups provide versatile handles for conjugation and synthesis.

Comparative Analysis of Cleavable Linkers

The selection of a linker technology has a profound impact on the stability, potency, and overall therapeutic index of an ADC. The following tables summarize key quantitative data from comparative studies of different linker technologies.

Linker TypeCleavage MechanismPlasma StabilityIntracellular ReleaseBystander EffectKey Example
Glutathione-Sensitive (Disulfide) Reduction by intracellular glutathione (GSH)[]Moderate to High (can be tuned by steric hindrance)[7]Efficient in the cytoplasm[]Yes (if payload is membrane-permeable)[8][9]This compound, SPDB
pH-Sensitive (Hydrazone) Hydrolysis in acidic environments (endosomes/lysosomes)[2]Low to Moderate (can be prone to hydrolysis in plasma)[10]Efficient in endosomes/lysosomes[2]Yes (if payload is membrane-permeable)[8]Hydrazone linkers in Mylotarg®
Enzyme-Sensitive (Peptide) Cleavage by specific lysosomal proteases (e.g., Cathepsin B)[2]High[2]Efficient in lysosomes[2]Yes (if payload is membrane-permeable)[11]Valine-Citrulline (Val-Cit)

Table 1: General Comparison of Cleavable Linker Characteristics.

Quantitative Performance Data
Linker TypeADC ExamplePlasma Half-life (t½)Reference
Glutathione-Sensitive (Disulfide) huC242-SPDB-DM4~2-3 days (in mice)[7]
pH-Sensitive (Hydrazone) Phenylketone-derived hydrazone~2 days (in human and mouse plasma)[10]
Enzyme-Sensitive (Peptide) Val-Cit-MMAE ADC>7 days (in human plasma)[10]
Enzyme-Sensitive (Sulfatase-cleavable) Arylsulfate linker-MMAE ADC>7 days (in mouse plasma)[10]

Table 2: Comparative Plasma Stability of ADCs with Different Cleavable Linkers. Note: Data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Linker TypeCell LineIC50 (pmol/L)Reference
Glutathione-Sensitive (Disulfide) HER2+ cellsVaries with payload and antibody[12]
Enzyme-Sensitive (Val-Ala) HER2+ cells92[10]
Enzyme-Sensitive (Sulfatase-cleavable) HER2+ cells61 and 111[10]
Non-cleavable control HER2+ cells609[10]

Table 3: Comparative In Vitro Cytotoxicity of ADCs. IC50 values are a measure of potency, with lower values indicating higher potency. Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols

To aid researchers in the evaluation of ADCs with different linker technologies, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely used method to assess the cytotoxic effect of ADCs on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HER2-positive and HER2-negative)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Antibody-Drug Conjugates (ADCs) with different linkers

  • Control antibody (unconjugated)

  • Free cytotoxic payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs, unconjugated antibody, and free payload in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the concentration and determine the IC50 value using a suitable software.

In Vitro Plasma Stability Assay

This assay determines the stability of the ADC and the rate of drug deconjugation in plasma.[13]

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Plasma (human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Sample collection tubes

  • LC-MS/MS system for payload quantification

  • ELISA reagents for total antibody and intact ADC quantification

Procedure:

  • Incubation: Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Analysis:

    • Quantification of Released Payload: Precipitate proteins from the plasma samples and analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

    • Quantification of Total Antibody and Intact ADC: Use ELISA to determine the concentration of total antibody and intact ADC (antibody with the payload still attached).

  • Data Analysis: Plot the concentration of the released payload, total antibody, and intact ADC over time. Calculate the half-life of the ADC in plasma. A decrease in the intact ADC concentration over time indicates linker instability.[13]

Visualizing ADC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and evaluation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Internalization 2. Internalization (Endocytosis) Lysosome 3. Lysosomal Trafficking Internalization->Lysosome PayloadRelease 4. Linker Cleavage & Payload Release Lysosome->PayloadRelease Cytotoxicity 5. Cytotoxicity (Cell Death) PayloadRelease->Cytotoxicity BystanderEffect 6. Bystander Effect PayloadRelease->BystanderEffect Released Payload (Membrane Permeable) BystanderCell Neighboring Tumor Cell (Antigen-Negative) BystanderEffect->BystanderCell

Caption: General mechanism of action for an antibody-drug conjugate.

Cleavage_Mechanisms cluster_glutathione Glutathione-Sensitive cluster_ph pH-Sensitive cluster_enzyme Enzyme-Sensitive Disulfide Disulfide Linker (e.g., this compound) GSH High Intracellular Glutathione (GSH) Disulfide->GSH Reduction Payload Released Cytotoxic Payload GSH->Payload Hydrazone Hydrazone Linker LowpH Low pH in Endosome/Lysosome Hydrazone->LowpH Hydrolysis LowpH->Payload Peptide Peptide Linker (e.g., Val-Cit) Protease Lysosomal Proteases (e.g., Cathepsin B) Peptide->Protease Enzymatic Cleavage Protease->Payload

Caption: Mechanisms of payload release for different cleavable linkers.

ADC_Evaluation_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Linker-Payload Conjugation Conjugation to Antibody Synthesis->Conjugation Purification Purification & Characterization (e.g., DAR determination) Conjugation->Purification Cytotoxicity Cytotoxicity Assay (IC50 determination) Purification->Cytotoxicity Stability Plasma Stability Assay Purification->Stability Bystander Bystander Effect Assay Purification->Bystander Efficacy Xenograft Efficacy Studies Cytotoxicity->Efficacy PK Pharmacokinetic (PK) Studies Stability->PK PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A typical workflow for the comparative evaluation of ADC linkers.

Conclusion

The choice of a cleavable linker is a pivotal decision in the design of an ADC, with profound implications for its therapeutic index. While enzyme-sensitive linkers like Val-Cit are well-established and demonstrate high plasma stability, glutathione-sensitive disulfide linkers, such as this compound, offer a distinct mechanism for intracellular payload release. The incorporation of a PEG spacer in the linker design is a promising strategy to enhance the physicochemical properties of the ADC, potentially leading to improved pharmacokinetics and therapeutic efficacy. The selection of the optimal linker will ultimately depend on the specific antibody, payload, and the biological characteristics of the target tumor. This guide provides a framework and supporting data to aid researchers in making an informed decision for their ADC development programs.

References

The PEG2 Spacer Advantage: A Comparative Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component. The linker, the bridge between the target-binding ligand and the E3 ligase recruiter, plays a pivotal role in the efficacy of these heterobifunctional molecules. While various linker compositions exist, polyethylene (B3416737) glycol (PEG) chains are frequently employed for their favorable physicochemical properties. This guide provides a comparative analysis of a short PEG2 spacer versus longer PEG chains in PROTACs, supported by experimental data, to inform rational drug design.

The length of the PEG linker is a critical determinant of a PROTAC's success, directly influencing the formation and stability of the ternary complex (comprising the target protein, PROTAC, and E3 ligase), which is essential for subsequent ubiquitination and degradation.[1][2] An optimal linker length is paramount; a linker that is too short can lead to steric hindrance, while an overly long one may result in reduced efficacy due to increased flexibility and a less stable ternary complex.[3][4]

Data Presentation: PEG2 vs. Longer PEG Chains in BRD4-Targeting PROTACs

A systematic evaluation of linker length is crucial for optimizing PROTAC potency. The following table summarizes quantitative data from a study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of varying PEG linker lengths on degradation efficiency.

PROTAC Linker CompositionNumber of PEG UnitsDC50 (nM) in H661 cellsDmax (%) in H661 cellsReference
No PEG linker0< 500Not Reported[3]
PEG2 2 > 5000 Not Reported [3]
PEG44< 500Not Reported[3]
PEG55< 500Not Reported[3]

Note: This data highlights a non-linear relationship where, in this specific CRBN-recruiting BRD4 degrader context, intermediate-length linkers (like PEG2) showed reduced potency compared to shorter (no PEG) and longer (PEG4, PEG5) linkers.[3] This underscores the necessity of empirical testing for each PROTAC system.

Key Advantages of a PEG2 Spacer Over Longer PEG Chains

While the optimal linker length is target-dependent, shorter PEG linkers like PEG2 can offer distinct advantages in certain contexts:

  • Improved Cell Permeability: PROTACs are often large molecules that challenge the traditional rules of drug-likeness, making cell permeability a significant hurdle. Shorter linkers contribute to a lower molecular weight and topological polar surface area (TPSA), properties generally associated with better passive diffusion across cell membranes.[5] Studies have shown that increasing the number of PEG units can lead to a decrease in permeability.[6]

  • Reduced "Hook Effect": The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations due to the formation of unproductive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the functional ternary complex. Shorter, more rigid linkers can sometimes mitigate this effect by promoting more defined and stable ternary complex formation.

  • Favorable Pharmacokinetics: Shorter linkers can lead to PROTACs with more drug-like properties, potentially improving their pharmacokinetic profiles. While PEGylation is known to enhance solubility, excessively long PEG chains can increase the risk of rapid clearance.[5]

  • Potential for Enhanced Selectivity: In some cases, a shorter, more constrained linker may favor a specific conformation required for the degradation of the intended target over off-targets, thereby enhancing selectivity.

Mandatory Visualizations

To better understand the underlying processes in PROTAC-mediated protein degradation and the experimental approaches for their evaluation, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->E3_Ligase Recruitment Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_assays Efficacy and Viability Assessment start Start: Cell Culture treatment Treat cells with PROTACs (varying PEG linker lengths) start->treatment incubation Incubate for a defined period (e.g., 24 hours) treatment->incubation lysis Cell Lysis & Protein Quantification incubation->lysis viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay western_blot Western Blot Analysis (Quantify POI degradation) lysis->western_blot data_analysis Data Analysis (Determine DC50 and Dmax) western_blot->data_analysis viability_assay->data_analysis conclusion Conclusion: Identify optimal linker length data_analysis->conclusion

References

A Comparative Guide to the In Vitro Stability of Azidoethyl-SS-PEG2-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the development of robust and effective bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker's stability dictates the pharmacokinetic profile, efficacy, and potential off-target toxicity of the entire construct. This guide provides an objective in vitro stability assessment of the Azidoethyl-SS-PEG2-Boc linker, a trifunctional molecule featuring an azide (B81097) for "click" chemistry, a cleavable disulfide bond, and a Boc-protected amine. Its performance is compared with a non-cleavable thioether-based alternative to inform rational linker design in drug development.

Comparative In Vitro Stability of Linker Functionalities

The stability of a linker is not monolithic; it is a function of its constituent chemical moieties and the environment to which it is exposed. Below is a summary of the expected in vitro stability of this compound and a comparable thioether alternative in key biological matrices.

Linker Type Functional Group Stability in Human Plasma (pH 7.4, 37°C) Stability in Cytosolic Extract (High Glutathione) Stability in Acidic Buffer (pH 5.0, Lysosomal Mimic)
This compound Azide (aliphatic)High (Generally stable for > 64 hours)[1][2]High (Bioorthogonal and stable)High
Disulfide (-S-S-)Moderate (Half-life can range from hours to days, tunable by steric hindrance)[3][]Low (Rapidly cleaved by glutathione)[]Moderate
Boc-Protected AmineHigh (Stable at neutral pH)High Low (Labile to acidic conditions)[5][6]
Thioether-PEG-Azide (Alternative) Azide (aliphatic)High (Generally stable for > 64 hours)[1][2]High (Bioorthogonal and stable)High
Thioether (-S-)High (Generally stable, considered non-cleavable)[7]High High

Experimental Workflows and Methodologies

Accurate assessment of linker stability is crucial for predicting in vivo performance. The following are detailed protocols for key experiments to evaluate the stability of disulfide and Boc functionalities.

Experimental Workflow: Comparative Stability Assessment

The logical flow for comparing the stability of different linkers involves synthesis of the conjugates, incubation in relevant biological media, and subsequent analysis to quantify the intact conjugate and any cleavage products.

cluster_0 Conjugate Synthesis cluster_1 In Vitro Incubation cluster_2 Analysis cluster_3 Data Interpretation A Synthesize this compound Conjugate C Incubate in Human Plasma A->C D Incubate in Cytosolic Extract (with Glutathione) A->D E Incubate in Acidic Buffer (pH 5.0) A->E B Synthesize Thioether-PEG-Azide Conjugate B->C B->D B->E F LC-MS/MS Analysis C->F G HPLC Analysis C->G D->F D->G E->F E->G H Determine Half-life (t½) F->H I Identify Cleavage Products F->I G->H G->I

Fig 1. Workflow for comparative in vitro stability analysis.
Protocol 1: Glutathione-Mediated Disulfide Cleavage Assay

This protocol assesses the stability of the disulfide bond in a reducing environment mimicking the cell cytosol.

Materials:

  • Disulfide-containing conjugate (e.g., this compound conjugated to a payload).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Reduced glutathione (B108866) (GSH).

  • Tris(2-carboxyethyl)phosphine (TCEP) as a positive control for reduction.

  • HPLC system with a suitable column (e.g., C18).

Procedure:

  • Prepare a stock solution of the disulfide conjugate in an appropriate solvent (e.g., DMSO).

  • Prepare fresh solutions of GSH in PBS to final concentrations of 1 mM, 5 mM, and 10 mM. Prepare a TCEP solution (e.g., 50 mM) as a positive control.

  • Spike the disulfide conjugate into the GSH solutions and the PBS control to a final concentration of 10 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction and quench the reaction by adding an equal volume of acetonitrile.

  • Centrifuge the samples to precipitate any proteins.

  • Analyze the supernatant by HPLC to quantify the remaining intact conjugate and the released payload.

  • Calculate the percentage of cleavage over time and determine the half-life of the disulfide bond under each condition.

Protocol 2: Boc Group Stability Assay in Acidic Conditions

This protocol evaluates the lability of the Boc protecting group in an acidic environment, simulating conditions within a lysosome.

Materials:

  • Boc-protected conjugate (e.g., this compound conjugate).

  • Citrate (B86180) buffer, pH 5.0.

  • PBS, pH 7.4 (as a neutral control).

  • Trifluoroacetic acid (TFA) solution (e.g., 10% in water) as a positive control for deprotection.

  • LC-MS system for analysis.

Procedure:

  • Prepare a stock solution of the Boc-protected conjugate in a minimal amount of a compatible organic solvent.

  • Dilute the conjugate into the pH 5.0 citrate buffer and the pH 7.4 PBS to a final concentration of 10 µM.

  • For the positive control, add the TFA solution to a final concentration of 1%.

  • Incubate all samples at 37°C.

  • At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of each sample.

  • Analyze the samples directly by LC-MS to monitor the disappearance of the parent ion of the Boc-protected conjugate and the appearance of the deprotected product.

  • Quantify the percentage of deprotection over time to assess the stability of the Boc group.

Application in PROTAC Development: A Mechanistic Pathway

The this compound linker is well-suited for the modular synthesis of PROTACs. The azide handle allows for the attachment of a warhead for the protein of interest (POI) via click chemistry, while the deprotected amine can be coupled to an E3 ligase ligand. The disulfide bond provides a mechanism for intracellular release of a potentially active metabolite.

PROTAC_Pathway cluster_synthesis PROTAC Synthesis cluster_cellular_action Cellular Mechanism of Action cluster_cleavage Linker Cleavage POI_Warhead POI Warhead (Alkyne) Click_Reaction Click Reaction POI_Warhead->Click_Reaction CuAAC or SPAAC Linker This compound Linker->Click_Reaction E3_Ligand E3 Ligase Ligand Amide_Coupling Amide Coupling E3_Ligand->Amide_Coupling Deprotection Boc Deprotection (Acid) Click_Reaction->Deprotection Intermediate Deprotection->Amide_Coupling PROTAC PROTAC Amide_Coupling->PROTAC Final PROTAC PROTAC_in PROTAC enters cell Ternary_Complex Forms Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC_in->Ternary_Complex Cleavage Disulfide Cleavage (High Glutathione) PROTAC_in->Cleavage Intracellular Reduction Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation of POI Ubiquitination->Proteasome Degradation_Product Degradation_Product Proteasome->Degradation_Product Degraded POI Metabolite Metabolite Cleavage->Metabolite Inactive/Active Metabolite

Fig 2. PROTAC synthesis and mechanism of action pathway.

This diagram illustrates the synthetic route to a PROTAC using the this compound linker and its subsequent mechanism of action within the cell. The modular nature of the synthesis allows for the facile combination of different POI warheads and E3 ligase ligands. Once inside the cell, the PROTAC induces the degradation of the target protein. Concurrently, the disulfide linker can be cleaved in the reducing intracellular environment.

References

A Comparative Guide to the Biological Activity of Azidoethyl-SS-PEG2-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a powerful strategy to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. The choice of linker in a PROTAC is critical, influencing its efficacy, selectivity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activity of PROTACs synthesized using the Azidoethyl-SS-PEG2-Boc linker, a versatile building block that incorporates a disulfide bond, a polyethylene (B3416737) glycol (PEG) spacer, and a protected amine for further functionalization.

The disulfide bond within the linker introduces the potential for redox-responsive cleavage, a feature that can be exploited for targeted drug release in specific cellular environments, such as the reductive milieu of tumor cells. The PEG component enhances solubility and provides a flexible spacer to optimize the formation of the crucial ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Comparative Biological Activity of Hypothetical this compound PROTACs

To illustrate how the biological activity of different PROTACs incorporating the this compound linker would be compared, the following table presents a hypothetical dataset for two distinct PROTACs, PROTAC A and PROTAC B . Both are designed to target the same protein of interest (POI) but may differ in their warhead for the POI or their E3 ligase ligand.

ParameterPROTAC APROTAC B
Target Protein Protein XProtein X
E3 Ligase Recruited VHLCRBN
Cell Line Cancer Cell Line 1Cancer Cell Line 1
DC50 (nM) 5015
Dmax (%) 9585
Cell Viability (IC50, µM) 0.51.2

Interpretation of Data:

  • Degradation Potency (DC50): PROTAC B exhibits a lower DC50 value (15 nM) compared to PROTAC A (50 nM), indicating that it is more potent at inducing the degradation of Protein X, as a lower concentration is required to achieve 50% degradation.

  • Maximum Degradation (Dmax): PROTAC A achieves a higher maximal degradation of the target protein (95%) than PROTAC B (85%), suggesting that at saturating concentrations, it can clear a larger fraction of the cellular pool of Protein X.

  • Cell Viability (IC50): PROTAC A shows a lower IC50 value (0.5 µM) in this particular cancer cell line, implying it is more effective at inhibiting cell growth or inducing cell death, which is likely a downstream consequence of degrading Protein X.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the comparative data presented above.

Target Protein Degradation Assay (Western Blot)

This assay quantifies the amount of the target protein remaining in cells after treatment with a PROTAC.

Protocol:

  • Cell Culture and Treatment: Plate the desired cell line (e.g., Cancer Cell Line 1) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH or β-actin) should also be used.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the percentage of remaining protein relative to the vehicle-treated control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This assay measures the effect of the PROTAC on cell proliferation and viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • Assay Procedure (MTS example):

    • Add the MTS reagent to each well according to the manufacturer's instructions.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing the Mechanisms and Workflows

To further elucidate the processes involved in PROTAC-mediated protein degradation and its evaluation, the following diagrams have been generated.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC This compound PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound POI_Ub Polyubiquitinated POI POI_bound->POI_Ub PROTAC_bound->PROTAC Recycling PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub Ub Transfer Ub->POI_Ub Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: Mechanism of action for an this compound PROTAC.

Western_Blot_Workflow A 1. Cell Culture & PROTAC Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer to Membrane C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Signal Detection (ECL) E->F G 7. Data Analysis (Densitometry) F->G H Result: DC50 & Dmax G->H

Caption: Experimental workflow for target protein degradation analysis.

Cell_Viability_Logic PROTAC PROTAC Treatment Degradation Target Protein Degradation PROTAC->Degradation Pathway Disruption of Downstream Signaling Pathway Degradation->Pathway Viability Decrease in Cell Viability/ Proliferation Pathway->Viability IC50 IC50 Value Viability->IC50

Caption: Logical relationship in a cell viability assay for a PROTAC.

Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for Azidoethyl-SS-PEG2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and controlled linkage of biomolecules is a cornerstone of innovation. The choice of a bifunctional linker is critical, dictating the stability, release characteristics, and ultimately, the performance of the resulting bioconjugate. Azidoethyl-SS-PEG2-Boc is a widely used reagent, offering a cleavable disulfide bond, a hydrophilic PEG spacer, and a versatile azide (B81097) handle for "click" chemistry. However, the ever-evolving landscape of bioconjugation presents a diverse toolkit of alternatives, each with unique advantages and applications. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed methodologies, to empower informed decision-making in your research.

This guide will delve into a comparative analysis of various linker technologies, focusing on alternatives that share key functionalities with this compound, such as a cleavable disulfide bond, while also exploring other popular cleavable and bioorthogonal conjugation strategies. We will examine their mechanisms of action, performance metrics, and provide detailed experimental protocols to facilitate their implementation in the laboratory.

Performance Comparison of Bioconjugation Linkers

The selection of an optimal linker is a multi-faceted decision that balances stability in circulation with efficient cleavage at the target site. The following table summarizes the key performance parameters of this compound and its alternatives.

Linker TypeReactive GroupsCleavage MechanismPlasma StabilityCleavage ConditionsKey AdvantagesKey Disadvantages
This compound Azide, Boc-protected AmineReduction of disulfide bondModerateReducing agents (e.g., DTT, TCEP, Glutathione)Bioorthogonal azide handle, cleavable linkage, PEG spacer for solubility.Potential for premature cleavage in reducing environments. Boc deprotection required.
SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate) NHS ester, PyridyldithiolReduction of disulfide bondModerate to HighReducing agents (e.g., DTT, TCEP, Glutathione)Well-established chemistry, allows for quantification of conjugation.NHS ester is moisture sensitive.
Maleimide-PEG-SS-Linkers Maleimide, NHS ester (or other)Reduction of disulfide bondModerate to HighReducing agents (e.g., DTT, TCEP, Glutathione)Highly selective reaction with thiols, cleavable linkage.Potential for retro-Michael reaction leading to deconjugation.
Sterically Hindered Disulfide Linkers Various (e.g., NHS ester, Maleimide)Reduction of disulfide bondHighHigher concentrations of reducing agents required.Increased plasma stability, reduced premature cleavage.[1]Slower payload release kinetics.[1]
DBCO-PEG-SS-Linker DBCO, NHS ester (or other)Reduction of disulfide bondModerate to HighReducing agents (e.g., DTT, TCEP, Glutathione)Copper-free click chemistry, bioorthogonal.DBCO reagents can be more expensive.
Photocleavable Linkers Various (e.g., NHS ester, Azide)UV light irradiationHighSpecific wavelength of UV light (e.g., 365 nm)Spatiotemporal control of cleavage, highly stable in biological systems.Potential for photodamage to cells/biomolecules, limited tissue penetration of light.
Enzymatically Cleavable Linkers (e.g., Val-Cit) Various (e.g., Maleimide, NHS ester)Specific enzymes (e.g., Cathepsin B)HighPresence of target enzyme (e.g., in lysosomes)High specificity of cleavage at the target site.[2][]Dependent on enzyme expression levels in the target tissue.
Hydrazone Linkers Hydrazide, CarbonylAcidic pHModerateLow pH (e.g., 4.5-5.5 in endosomes/lysosomes)pH-sensitive release.[4][5]Potential for instability at physiological pH.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any bioconjugation strategy. Below are representative protocols for several key linker types.

Protocol 1: Bioconjugation using a Disulfide-containing NHS Ester (e.g., SPDP)

This protocol describes the conjugation of a protein (e.g., an antibody) to a thiol-containing molecule using the heterobifunctional crosslinker SPDP.

Materials:

  • Protein solution (1-5 mg/mL in PBS, pH 7.2-8.0)

  • SPDP (Thermo Fisher Scientific, Cat. No. 21857)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Thiol-containing molecule

  • Reducing agent (e.g., DTT)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

Procedure:

  • Protein Modification with SPDP:

    • Dissolve SPDP in DMSO to a final concentration of 20 mM.

    • Add a 10- to 20-fold molar excess of the SPDP solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove excess, non-reacted SPDP using a desalting column equilibrated with Reaction Buffer.

  • Conjugation with Thiol-containing Molecule:

    • Dissolve the thiol-containing molecule in Reaction Buffer.

    • Add the thiol-containing molecule to the SPDP-modified protein at a desired molar ratio (e.g., 3-5 fold molar excess of the thiol molecule).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Purification and Characterization:

    • Purify the conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted molecules.

    • Characterize the conjugate by SDS-PAGE, mass spectrometry, and functional assays.

  • Cleavage of the Disulfide Bond (Optional):

    • To cleave the disulfide bond, incubate the conjugate with 20-50 mM DTT in a suitable buffer for 30 minutes at 37°C.

Protocol 2: Copper-Free Click Chemistry using a DBCO-PEG-NHS Ester

This protocol outlines the conjugation of a protein to an azide-containing molecule using a DBCO-functionalized linker.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-PEG-NHS ester (e.g., from BroadPharm)

  • Anhydrous DMSO or DMF

  • Azide-containing molecule

  • Desalting columns

Procedure:

  • Protein Modification with DBCO-PEG-NHS Ester:

    • Dissolve the DBCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

    • Add a 10- to 20-fold molar excess of the DBCO-linker solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature.

    • Remove excess linker using a desalting column equilibrated with an appropriate buffer (e.g., PBS).

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Add the azide-containing molecule to the DBCO-modified protein. A 1.5 to 3-fold molar excess of the azide molecule is recommended.[6]

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[6][7] The reaction can be performed at 37°C to increase the rate.

  • Purification and Characterization:

    • Purify the conjugate using SEC or affinity chromatography.

    • Characterize the final conjugate using appropriate analytical techniques.

Protocol 3: Photocleavage of a Bioconjugate

This protocol provides a general procedure for the light-induced cleavage of a photocleavable linker.

Materials:

  • Bioconjugate containing a photocleavable linker

  • UV lamp (e.g., 365 nm)

  • Appropriate buffer for the biomolecule

Procedure:

  • Sample Preparation:

    • Prepare a solution of the bioconjugate in a UV-transparent cuvette or microplate. The concentration will depend on the specific application and the quantum yield of the photocleavable linker.

  • UV Irradiation:

    • Expose the sample to UV light at the appropriate wavelength (typically 365 nm for o-nitrobenzyl-based linkers).

    • The irradiation time required for complete cleavage will depend on the light intensity, the quantum yield of the linker, and the sample concentration. This should be optimized empirically, but typical times range from 5 to 30 minutes.[8]

  • Analysis of Cleavage:

    • Analyze the cleavage products using techniques such as HPLC, mass spectrometry, or SDS-PAGE to confirm the release of the payload.

Visualizing Bioconjugation Strategies

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows and logical relationships of the discussed bioconjugation strategies.

experimental_workflow_disulfide cluster_modification Protein Modification cluster_conjugation Conjugation cluster_cleavage Cleavage Protein Protein (e.g., Antibody) Modified_Protein Modified Protein Protein->Modified_Protein + Linker Linker Disulfide Linker (e.g., SPDP) Linker->Modified_Protein Conjugate Bioconjugate Modified_Protein->Conjugate + Payload Payload Payload (Thiol-containing) Payload->Conjugate Released_Payload Released Payload Conjugate->Released_Payload + Reducing Agent Reducing_Agent Reducing Agent (e.g., Glutathione) Reducing_Agent->Released_Payload

Caption: Workflow for bioconjugation using a disulfide linker.

logical_relationship_linkers cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Bioconjugation Bioconjugation Strategies Disulfide Disulfide-based Bioconjugation->Disulfide Enzymatic Enzymatic Bioconjugation->Enzymatic pH_Sensitive pH-Sensitive Bioconjugation->pH_Sensitive Photocleavable Photocleavable Bioconjugation->Photocleavable Thioether Thioether (e.g., SMCC) Bioconjugation->Thioether Increased Stability Increased Stability Disulfide->Increased Stability Steric Hindrance High Specificity High Specificity Enzymatic->High Specificity Enzyme-Substrate Endosomal Release Endosomal Release pH_Sensitive->Endosomal Release Low pH Spatiotemporal Control Spatiotemporal Control Photocleavable->Spatiotemporal Control Light-induced High Stability High Stability Thioether->High Stability Stable Bond

Caption: Logical relationships between different bioconjugation linker types.

Conclusion

The selection of a bioconjugation linker is a critical decision that profoundly influences the properties and performance of the final product. While this compound remains a valuable tool, a thorough understanding of the available alternatives is essential for optimizing bioconjugate design. This guide has provided a comparative overview of various linker technologies, highlighting their respective strengths and weaknesses. By carefully considering the desired stability, cleavage mechanism, and the specific requirements of the biological system, researchers can select the most appropriate linker to advance their scientific and therapeutic goals. The provided experimental protocols and visualizations serve as a practical resource to aid in the implementation of these powerful bioconjugation strategies.

References

Performance Evaluation of Azidoethyl-SS-PEG2-Boc in PROTAC Drug Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the performance of PROTACs (Proteolysis-Targeting Chimeras) incorporating the Azidoethyl-SS-PEG2-Boc linker across different cell lines. Due to the limited availability of public data on this specific linker, this document serves as a methodological template, presenting hypothetical data to illustrate the comparative evaluation process against alternative linker strategies.

Introduction to this compound in PROTACs

This compound is a heterobifunctional linker designed for the synthesis of PROTACs.[1] Its structure incorporates three key features:

  • An azido (B1232118) group (N3): Enables facile conjugation to a target protein ligand or an E3 ligase ligand using "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

  • A disulfide (-SS-) bond: This bond is cleavable under the reducing conditions found within the intracellular environment, potentially releasing the active PROTAC within the target cell.

  • A PEG2 spacer: A short polyethylene (B3416737) glycol unit that enhances hydrophilicity and can influence the spatial orientation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

  • A Boc-protected amine: Allows for orthogonal chemistry, enabling selective deprotection and further modification.

The unique combination of these features suggests that PROTACs synthesized with this compound could offer advantages in terms of synthetic versatility and intracellular drug release.

Mechanism of Action of a PROTAC

A PROTAC is a bifunctional molecule that hijacks the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to eliminate a target protein of interest. It consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Recruits Proteasome 26S Proteasome TargetProtein->Proteasome Recognized by Ub Ubiquitin E3Ligase->Ub Transfers Ub->TargetProtein Polyubiquitination DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades into

Caption: General mechanism of PROTAC-mediated protein degradation.

Comparative Performance Evaluation: A Hypothetical Analysis

To objectively assess the performance of a PROTAC utilizing the this compound linker (termed "PROTAC-A"), it is essential to compare it against PROTACs with alternative linkers. For this guide, we will consider two hypothetical alternatives:

  • PROTAC-B: A PROTAC with a non-cleavable PEG4 linker, offering increased hydrophilicity and a different spatial arrangement.

  • PROTAC-C: A PROTAC with a more rigid alkyl chain linker, providing a different conformational constraint.

The following tables summarize hypothetical performance data across three distinct cancer cell lines: a prostate cancer line (LNCaP), a lung cancer line (A549), and a breast cancer line (MCF-7).

Table 1: In Vitro Degradation Profile (DC50 in nM)

The DC50 value represents the concentration of the PROTAC required to degrade 50% of the target protein. Lower values indicate higher potency.

Cell LineTarget ProteinPROTAC-A (this compound)PROTAC-B (PEG4 Linker)PROTAC-C (Alkyl Linker)
LNCaP Androgen Receptor152550
A549 EGFR201540
MCF-7 Estrogen Receptor α304560

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Cytotoxicity Profile (IC50 in µM)

The IC50 value is the concentration of the PROTAC that inhibits 50% of cell growth. Lower values indicate greater cytotoxicity.

Cell LinePROTAC-A (this compound)PROTAC-B (PEG4 Linker)PROTAC-C (Alkyl Linker)
LNCaP 0.50.81.2
A549 0.70.61.0
MCF-7 1.01.52.5

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Table 3: Cell Permeability (Apparent Permeability, Papp in 10⁻⁶ cm/s)

Higher Papp values suggest better cell permeability.

AssayPROTAC-A (this compound)PROTAC-B (PEG4 Linker)PROTAC-C (Alkyl Linker)
PAMPA 5.26.83.5
Caco-2 3.84.52.1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

Western Blot for Protein Degradation Analysis

This protocol outlines the steps to quantify the degradation of a target protein.[2][3]

WesternBlot_Workflow start Start: Cell Culture treatment PROTAC Treatment (Varying Concentrations & Times) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50 Calculation) detection->analysis end End: Degradation Profile analysis->end

Caption: Experimental workflow for Western Blot analysis.

Materials:

  • Selected cell lines (e.g., LNCaP, A549, MCF-7)

  • PROTACs (A, B, and C) dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.

  • PROTAC Treatment: Treat cells with a range of concentrations of each PROTAC for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples to denature proteins.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific binding.

    • Incubate with the primary antibody for the target protein overnight.

    • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control and determine the DC50 values.

MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity to determine cytotoxicity.[4][5][6]

Materials:

  • Cells and culture medium

  • 96-well plates

  • PROTACs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • PROTAC Treatment: Treat cells with various concentrations of PROTACs for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This cell-free assay assesses passive permeability.[7][8]

PAMPA_Workflow start Start: Prepare Donor & Acceptor Plates add_protac Add PROTAC to Donor Wells start->add_protac assemble Assemble Sandwich (Donor Plate, Membrane, Acceptor Plate) add_protac->assemble incubate Incubate assemble->incubate measure Measure PROTAC Concentration in Donor & Acceptor Wells (LC-MS/MS) incubate->measure calculate Calculate Apparent Permeability (Papp) measure->calculate end End: Permeability Assessment calculate->end

Caption: Experimental workflow for the PAMPA assay.

Procedure:

  • A filter plate is coated with a lipid solution to form an artificial membrane.

  • The PROTAC solution is added to the donor wells.

  • The filter plate is placed on an acceptor plate containing buffer.

  • After incubation, the concentration of the PROTAC in both donor and acceptor wells is measured by LC-MS/MS.

  • The apparent permeability (Papp) is calculated.

Conclusion

The selection of a linker is a critical determinant of a PROTAC's therapeutic potential. While this guide presents a hypothetical comparison due to the absence of specific data for this compound, the outlined methodologies provide a robust framework for its evaluation. A systematic comparison of its performance in terms of degradation efficacy, cytotoxicity, and cell permeability against other linker technologies in various relevant cell lines is essential for advancing PROTACs with this novel linker into preclinical and clinical development. The cleavable disulfide bond within this compound presents an intriguing feature that warrants thorough investigation to understand its impact on intracellular PROTAC concentration and overall efficacy.

References

Comparative Guide to Azidoethyl-SS-PEG2-Boc Conjugates for Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Azidoethyl-SS-PEG2-Boc, a heterobifunctional linker, focusing on its potential for cross-reactivity. Below, we compare its performance with alternative linkers, supported by established chemical principles and detailed experimental protocols for assessing off-target effects.

Overview of this compound

This compound is a versatile linker molecule increasingly utilized in the synthesis of bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs). Its structure comprises three key functional components:

  • Azide Group (-N3): Enables covalent ligation to alkyne-containing molecules via "click chemistry" (Copper-Catalyzed Azide-Alkyne Cycloaddition or Strain-Promoted Azide-Alkyne Cycloaddition). This reaction is known for its high specificity and bioorthogonality.

  • Disulfide Bond (-S-S-): Provides a cleavable linkage that can be reduced in the intracellular environment, which has a higher concentration of reducing agents like glutathione (B108866) compared to the extracellular space.

  • Boc-Protected Amine (-NHBoc): A stable protecting group for a primary amine. The Boc group can be removed under acidic conditions to reveal the amine, which can then be conjugated to another molecule, typically through an amide bond formation.

The polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances solubility and provides flexibility to the linker.

Comparative Analysis of Linker Properties

The choice of a linker is critical in the development of targeted therapies as it can significantly influence the stability, efficacy, and specificity of the final conjugate. The following tables compare this compound with common alternative linkers based on their functional groups and overall properties.

Table 1: Comparison of Reactive Moieties
Reactive MoietyThis compound Contains?Alternative LinkersPrimary ReactionPotential for Cross-Reactivity
Azide YesAzide-containing linkers of varying lengthsClick Chemistry (with alkynes)Low: Azides are largely inert to biological nucleophiles, offering high specificity.
Disulfide YesThiol-reactive linkers (e.g., maleimides)Thiol-disulfide exchangeModerate: Can undergo exchange with free thiols (e.g., cysteine residues in proteins), leading to off-target cleavage or conjugation.
Boc-Amine YesLinkers with other protected amines (e.g., Fmoc) or active esters (e.g., NHS esters)Amide bond formation (after deprotection)Low: The Boc group is stable under physiological conditions and requires specific acidic conditions for removal, minimizing off-target reactions.
Alkyl Chain No (has PEG)Alkyl-based linkersN/A (spacer)Low (inherent): Can influence non-specific hydrophobic interactions.
Peptide NoPeptide-based linkers (e.g., Val-Cit)Enzymatic cleavageVariable: Specificity depends on the protease, which can have varying expression levels in different cells, potentially leading to off-target cleavage.
Table 2: Comparison of Linker Characteristics
CharacteristicThis compoundAlkyl LinkersPEG Linkers (longer chains)Peptide Linkers
Cleavability Reducible (Disulfide)Non-cleavableNon-cleavable or cleavable (with incorporated cleavable moiety)Enzymatic
Solubility High (due to PEG)Low (hydrophobic)Very HighVariable
Cell Permeability Moderate to HighHigh (lipophilic)Can decrease with increasing lengthVariable
In vivo Stability Moderate (cleavable in reducing environments)HighHighVariable (depends on protease presence)
Control over Conjugation High (stepwise deprotection and click chemistry)ModerateModerate to HighModerate

Experimental Protocols for Cross-Reactivity Assessment

To empirically determine the cross-reactivity of this compound and its conjugates, a combination of proteomic and biophysical methods is recommended.

Protocol 1: Proteome-Wide Off-Target Identification using Mass Spectrometry

This protocol aims to identify proteins that are non-specifically conjugated by the linker.

I. Sample Preparation:

  • Treat cultured cells with the fully assembled PROTAC or bioconjugate containing the this compound linker at a relevant concentration for a specified time.

  • Include a negative control group treated with a vehicle (e.g., DMSO).

  • Lyse the cells under denaturing conditions to extract total protein.

  • Perform a "click" reaction with an alkyne-biotin tag to label the azide-containing conjugate.

  • Enrich for biotin-tagged proteins using streptavidin-coated beads.

II. Mass Spectrometry Analysis:

  • Elute the enriched proteins from the beads.

  • Digest the proteins into peptides using trypsin.

  • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Identify the proteins that are significantly enriched in the treated sample compared to the control. These are potential off-target proteins.

III. Data Analysis:

  • Use database searching algorithms to identify the peptides and corresponding proteins.

  • Quantify the relative abundance of proteins between the treated and control samples to identify statistically significant off-target interactions.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Binding

CETSA is a powerful method to assess the binding of a ligand to its target protein in a cellular context. It can also be adapted to identify off-target binding.

I. Cell Treatment and Heating:

  • Treat intact cells with the bioconjugate of interest across a range of concentrations.

  • Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.

  • Rapidly cool the samples and lyse the cells.

II. Protein Quantification:

  • Separate the soluble protein fraction from the aggregated protein fraction by centrifugation.

  • Quantify the amount of the target protein and known off-target candidates in the soluble fraction using Western blotting or targeted mass spectrometry.

III. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature for each treatment condition.

  • A shift in the melting curve to a higher temperature indicates stabilization of the protein upon ligand binding.

  • Assess shifts for both the intended target and potential off-target proteins to determine binding specificity.

Visualizing Workflows and Mechanisms

The following diagrams illustrate the key processes involved in the use and evaluation of this compound conjugates.

experimental_workflow Experimental Workflow for Cross-Reactivity Assessment cluster_proteomics Proteomic Off-Target Identification cluster_cetsa Cellular Thermal Shift Assay (CETSA) cell_treatment_p Cell Treatment with Conjugate lysis_p Cell Lysis cell_treatment_p->lysis_p click_biotin Click Reaction with Alkyne-Biotin lysis_p->click_biotin enrichment Streptavidin Enrichment click_biotin->enrichment digestion Trypsin Digestion enrichment->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis_p Identification of Off-Target Proteins lcms->data_analysis_p cell_treatment_c Cell Treatment with Conjugate heating Temperature Gradient Heating cell_treatment_c->heating lysis_c Cell Lysis & Centrifugation heating->lysis_c quantification Soluble Protein Quantification (Western/MS) lysis_c->quantification data_analysis_c Melting Curve Shift Analysis quantification->data_analysis_c

Caption: Workflow for assessing cross-reactivity.

linker_reactivity Reactivity of this compound Functional Groups cluster_azide Azide Reactivity cluster_disulfide Disulfide Reactivity cluster_boc_amine Boc-Amine Reactivity linker This compound azide Azide (-N3) linker->azide disulfide Disulfide (-S-S-) linker->disulfide boc_amine Boc-Amine (-NHBoc) linker->boc_amine click_reaction Click Chemistry (Specific) azide->click_reaction Reacts with alkyne Alkyne Moiety alkyne->click_reaction cleavage Cleavage (Potential for Off-Target Exchange) disulfide->cleavage Reduced by reducing_agent Intracellular Reducing Agents (e.g., Glutathione) reducing_agent->cleavage deprotection Deprotection (Specific Conditions) boc_amine->deprotection Deprotected by acid Acidic Conditions acid->deprotection

Caption: Reactivity of functional groups.

logical_relationship Decision Tree for Linker Selection start Start: Linker Selection for Bioconjugate q1 Is intracellular cleavage required? start->q1 cleavable Choose Cleavable Linker (e.g., Disulfide, Peptide) q1->cleavable Yes non_cleavable Choose Non-Cleavable Linker (e.g., Alkyl, PEG) q1->non_cleavable No q2 Is high specificity of conjugation paramount? click_chem Use Bioorthogonal Chemistry (e.g., Azide-Alkyne) q2->click_chem Yes less_specific Consider NHS esters, Maleimides (Higher potential for cross-reactivity) q2->less_specific No q3 Is aqueous solubility a major concern? peg_linker Incorporate PEG spacer (e.g., this compound) q3->peg_linker Yes alkyl_linker Consider Alkyl spacer q3->alkyl_linker No cleavable->q2 non_cleavable->q2 click_chem->q3 less_specific->q3

Caption: Linker selection decision guide.

Safety Operating Guide

Proper Disposal of Azidoethyl-SS-PEG2-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Azidoethyl-SS-PEG2-Boc. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance. This compound is a heterobifunctional linker containing an azide (B81097), a disulfide bond, and a Boc-protected amine, each requiring specific handling considerations for disposal.

Hazard Assessment and Safety Summary

The primary hazards associated with this compound stem from its azide functional group. Organic azides are energetic compounds that can be toxic and potentially explosive under certain conditions. The following table summarizes the key hazards and handling considerations.

Component/Functional GroupHazard CategoryKey Risks & Handling Precautions
Azido (-N₃) Group Energetic, ToxicExplosion Hazard: Can decompose violently with heat, friction, or shock. Forms highly explosive heavy metal azides upon contact with metals (e.g., copper, lead, brass, silver).[1] Toxicity: Azides are acutely toxic.[2] Reactive Hazard: Reacts with acids to form hydrazoic acid (HN₃), which is highly toxic and explosive.[2] Precautions: Use non-metal spatulas. Avoid ground glass joints. Work behind a blast shield. Do not mix with acidic waste.[1]
Disulfide (-S-S-) Bond Chemical ReactivityReduction: Can be cleaved by reducing agents. While not a primary disposal hazard, this reactivity should be considered if chemical treatment is used.
PEG₂ Linker EnvironmentalAquatic Toxicity: While generally low in toxicity, some PEG compounds can be harmful to aquatic life with long-lasting effects. Avoid release into the environment.[3]
Boc Protecting Group Chemical ReactivityAcid Labile: Removed under acidic conditions. Mixing with acid waste will generate isobutylene (B52900) and CO₂.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure the following measures are in place:

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are standard, but for high-toxicity azides, silver shield gloves under nitrile are recommended).

  • Engineering Controls: Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any potentially volatile or aerosolized compounds. Use a blast shield, especially when performing chemical neutralization.

  • Avoid Incompatibilities: Keep this compound and its waste streams strictly separated from acids, heavy metals and their salts, and strong oxidizing agents.[2] Never use metal spatulas or scrapers.[1]

Step-by-Step Disposal Protocol

Waste containing this compound must be treated as hazardous waste. It should never be poured down the drain, as this can lead to the formation of explosive metal azides in the plumbing. There are two primary pathways for disposal: direct collection of untreated waste or chemical pre-treatment to reduce the azide hazard followed by collection.

Pathway A: Direct Disposal (Untreated Waste)

This is the most straightforward method and is recommended for labs not equipped for chemical neutralization.

Step 1: Waste Segregation

  • Designate a specific, clearly labeled hazardous waste container for "this compound Waste." Use a glass or polyethylene (B3416737) container; do not use a metal can .

  • This container is for the neat compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

Step 2: Waste Collection

  • Carefully transfer waste into the designated container using appropriate tools (e.g., plastic or glass funnel, non-metal spatula).

  • Keep the container tightly sealed when not in use. Store it in a secondary containment bin in a cool, dark, and well-ventilated area, away from incompatible materials.

  • Do not overfill the container; leave at least 10% headspace.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Ensure the waste is properly manifested with all constituents clearly identified.

Pathway B: Chemical Pre-treatment (Staudinger Reduction)

This protocol reduces the energetic azide group to a stable amine, significantly lowering the hazard of the waste. This procedure should only be performed by personnel experienced with organic synthesis and after a full risk assessment.

Objective: To convert the organic azide (R-N₃) to the corresponding amine (R-NH₂) using triphenylphosphine (B44618) (PPh₃) before collection as hazardous waste.

Experimental Protocol:

  • Preparation (in a fume hood):

    • For every 1 gram of azide waste, prepare a solution of 1.1 equivalents of triphenylphosphine in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol).

    • In a separate flask equipped with a magnetic stirrer and a nitrogen bubbler (to vent N₂ gas), dissolve the this compound waste in the same solvent. Cool the solution in an ice bath.

  • Reaction:

    • Slowly add the triphenylphosphine solution dropwise to the stirred, cooled azide solution.

    • You should observe effervescence as nitrogen gas is released. Maintain slow addition to control the rate of gas evolution.

    • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.[1]

  • Hydrolysis:

    • After the reaction is complete (cessation of gas evolution), add an equal volume of water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the final amine and triphenylphosphine oxide.

    • Stir vigorously for an additional 30 minutes.

  • Waste Collection:

    • The resulting mixture, which now contains the amine, triphenylphosphine oxide, and solvent, is significantly less hazardous than the original azide waste.

    • Transfer this solution to a clearly labeled hazardous waste container for "Treated Azide Waste (Amine/PPh₃O mixture)."

    • Arrange for pickup and disposal through your institution's EHS office.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For small spills contained within a fume hood, proceed with cleanup. For large spills or spills outside a hood, evacuate the lab and contact your EHS emergency line.

  • Cleanup (Small Spills):

    • Wearing appropriate PPE, cover the spill with a non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use paper towels initially on a liquid spill.

    • Using non-sparking, non-metal tools (e.g., plastic dustpan), carefully sweep up the absorbed material.

    • Place all contaminated materials into the designated "this compound Waste" container.

    • Decontaminate the spill surface with a detergent solution, followed by a solvent rinse (e.g., ethanol), collecting all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

G Disposal Workflow for this compound start This compound Waste Generated ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) start->ppe Always fume_hood Work in Chemical Fume Hood ppe->fume_hood decision Perform Chemical Pre-treatment? fume_hood->decision path_a Pathway A: Direct Disposal decision->path_a No path_b Pathway B: Chemical Pre-treatment decision->path_b Yes (If trained) segregate_a Segregate into Labeled 'Azide Waste' Container (Non-Metal) path_a->segregate_a store_a Store Safely in Secondary Containment segregate_a->store_a ehs Contact EHS for Professional Disposal store_a->ehs staudinger Perform Staudinger Reduction (add PPh₃, then H₂O) path_b->staudinger segregate_b Collect in Labeled 'Treated Azide Waste' Container staudinger->segregate_b segregate_b->ehs

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.